Ethyl 3-bromo-4-(chlorosulfonyl)benzoate
Description
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Properties
IUPAC Name |
ethyl 3-bromo-4-chlorosulfonylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO4S/c1-2-15-9(12)6-3-4-8(7(10)5-6)16(11,13)14/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRSZYNOLXITNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)S(=O)(=O)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 3-bromo-4-(chlorosulfonyl)benzoate: A Versatile Building Block for Drug Discovery
This guide provides a comprehensive technical overview of Ethyl 3-bromo-4-(chlorosulfonyl)benzoate (CAS 1000932-93-3), a halogenated and sulfonylated aromatic compound with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering insights into its chemical properties, a representative synthesis protocol, and its prospective applications as a versatile chemical scaffold.
Core Chemical and Physical Properties
This compound is a unique trifunctional molecule, incorporating a brominated benzene ring, an ethyl ester, and a reactive sulfonyl chloride group. This distinct combination of functionalities makes it a valuable intermediate for the synthesis of complex molecular architectures. While experimentally determined data for this specific compound is not widely available, its properties can be reliably estimated based on its structural analogues and the well-understood contributions of its constituent functional groups.
| Property | Estimated Value/Information | Source/Rationale |
| CAS Number | 1000932-93-3 | - |
| Molecular Formula | C₉H₈BrClO₄S | Based on isomeric compounds[1] |
| Molecular Weight | 327.58 g/mol | Based on isomeric compounds[1] |
| Appearance | Expected to be a white to off-white solid | General appearance of similar aromatic sulfonyl chlorides |
| Solubility | Soluble in aprotic organic solvents such as dichloromethane, ethyl acetate, and acetone. Expected to be insoluble in water. | General solubility of related organic compounds |
| Melting Point | Not available. Likely to be in the range of 60-100 °C. | Comparison with structurally similar substituted benzoates |
| Boiling Point | Not available. Likely to decompose at high temperatures. | Sulfonyl chlorides are generally heat-sensitive |
| Reactivity | The sulfonyl chloride group is highly reactive towards nucleophiles. The compound is sensitive to moisture. | Well-established reactivity of sulfonyl chlorides |
Synthesis and Chemical Reactivity
The synthesis of this compound can be approached through several established organic chemistry transformations. A plausible and efficient synthetic route involves the chlorosulfonylation of a suitable precursor, such as ethyl 3-bromobenzoate.
Representative Synthesis Protocol: Chlorosulfonylation of Ethyl 3-bromobenzoate
This protocol outlines a representative method for the synthesis of this compound. The causality behind the experimental choices lies in the need for anhydrous conditions to prevent hydrolysis of the sulfonyl chloride and the use of a strong chlorosulfonating agent.
Materials:
-
Ethyl 3-bromobenzoate
-
Chlorosulfonic acid
-
Thionyl chloride
-
Dichloromethane (anhydrous)
-
Ice
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethyl 3-bromobenzoate (1 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Chlorosulfonylation: Slowly add chlorosulfonic acid (3-5 equivalents) to the stirred solution via the dropping funnel, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture over crushed ice with vigorous stirring. Separate the organic layer.
-
Neutralization: Wash the organic layer sequentially with cold water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.
Diagram of the Synthetic Workflow:
Caption: A representative workflow for the synthesis of this compound.
Chemical Reactivity and Mechanistic Insights
The primary site of reactivity in this compound is the sulfonyl chloride group. The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it susceptible to nucleophilic attack by a wide range of nucleophiles, including amines, alcohols, and thiols, leading to the formation of stable sulfonamides, sulfonate esters, and thioesters, respectively. This reactivity is the cornerstone of its utility as a building block in medicinal chemistry.
Potential Applications in Drug Discovery and Development
The structural features of this compound make it a promising scaffold for the development of novel therapeutic agents. The presence of both a bromine atom and a sulfonyl chloride group offers multiple avenues for chemical modification and the introduction of pharmacophoric features.
Role as a Versatile Chemical Probe and Linker
The reactive sulfonyl chloride handle allows for the covalent modification of biological targets, making it a valuable tool for chemical biology and target identification studies. It can be used to develop activity-based probes to identify and characterize novel enzyme targets. Furthermore, the trifunctional nature of the molecule allows for its use as a linker in the development of more complex therapeutic modalities such as Antibody-Drug Conjugates (ADCs) or PROTACs (Proteolysis Targeting Chimeras).
Potential as a Scaffold for Kinase Inhibitors
The sulfonamide moiety, which can be readily formed from the sulfonyl chloride, is a common feature in many kinase inhibitors. The aromatic ring can be further functionalized via cross-coupling reactions at the bromine position to introduce moieties that can interact with specific residues in the kinase active site.
Hypothetical Signaling Pathway Interaction:
Caption: A hypothetical mechanism of action for a kinase inhibitor derived from this compound.
Safety and Handling
As with any reactive chemical, proper safety precautions must be observed when handling this compound.
-
Hazard Identification: Based on the safety data for structurally related compounds, this compound is expected to be corrosive and cause severe skin burns and eye damage.[2][3] It is also likely to be a respiratory irritant.[4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Keep away from moisture to prevent hydrolysis.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as water, bases, and strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile building block for chemical synthesis and drug discovery. Its unique combination of a reactive sulfonyl chloride, a modifiable bromine handle, and an ethyl ester moiety provides a powerful platform for the creation of diverse and complex molecules with potential therapeutic applications. While further experimental characterization of this specific compound is warranted, its potential based on established chemical principles is clear. Researchers in the pharmaceutical and life sciences are encouraged to explore the utility of this compound in their discovery and development programs.
References
Sources
Structure and reactivity of 3-bromo-4-chlorosulfonylbenzoic acid ethyl ester
An In-depth Technical Guide to the Structure, Synthesis, and Reactivity of Ethyl 3-bromo-4-(chlorosulfonyl)benzoate
Executive Summary: this compound is a multi-functional aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its strategic combination of three distinct reactive centers—an ethyl ester, an aryl bromide, and a sulfonyl chloride—makes it a versatile scaffold for the synthesis of complex molecular architectures. The sulfonyl chloride group serves as a powerful electrophile for constructing sulfonamides and sulfonate esters, the aryl bromide is a key handle for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions, and the ethyl ester provides a site for further modification or for tuning solubility and pharmacokinetic properties. This guide provides a comprehensive analysis of its structure, outlines a robust synthetic protocol, and explores the nuanced reactivity of each functional group, offering field-proven insights for researchers in drug development and synthetic chemistry.
Molecular Structure and Physicochemical Properties
This compound, with CAS Number 1000932-93-3, is a substituted benzene derivative. The molecule's architecture is defined by an ethyl benzoate core with a bromine atom at the meta-position and a chlorosulfonyl group at the para-position relative to the ester.
Caption: 2D structure of this compound.
Tabulated Physicochemical Data
The key physicochemical properties are summarized below. These values are critical for designing reaction conditions, purification strategies, and for computational modeling in drug discovery programs.
| Property | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 1000932-93-3 | |
| Molecular Formula | C₉H₈BrClO₄S | [1] |
| Molecular Weight | 327.58 g/mol | [1] |
| Topological Polar Surface Area | 60.44 Ų | [1] |
| Predicted LogP | 2.55 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Rotatable Bonds | 3 | [1] |
Spectroscopic Profile
A robust analytical characterization is essential for confirming the identity and purity of the compound. The expected spectroscopic data are as follows:
| Spectroscopy | Expected Features |
| ¹H NMR | Signals corresponding to the ethyl group (a triplet and a quartet), and distinct signals for the three aromatic protons, with splitting patterns dictated by their ortho, meta, and para relationships. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the six unique aromatic carbons. The carbons attached to bromine and the sulfonyl group will be significantly influenced. |
| IR Spectroscopy | Characteristic strong absorption bands for the C=O stretch of the ester (approx. 1720 cm⁻¹), and strong, characteristic stretches for the S=O bonds of the sulfonyl chloride group (approx. 1375 and 1180 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak will exhibit a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl). |
Synthesis and Manufacturing Pathway
The most logical and industrially scalable synthesis of this compound involves the chlorosulfonation of a readily available precursor, ethyl 3-bromobenzoate.
Retrosynthetic Analysis
The retrosynthetic approach identifies ethyl 3-bromobenzoate as the key starting material, which itself can be prepared from 3-bromobenzoic acid through Fischer esterification. This strategy is efficient as it installs the less reactive functional groups first.
Caption: Retrosynthetic pathway for the target molecule.
Detailed Experimental Protocol: Chlorosulfonation of Ethyl 3-bromobenzoate
This protocol describes a standard laboratory procedure for the synthesis. The causality behind using chlorosulfonic acid is its dual function as both the sulfonating agent and the chlorinating agent in a one-pot reaction. An excess is used to drive the reaction to completion.[2]
Safety Precaution: Chlorosulfonic acid is extremely corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a lab coat, acid-resistant gloves, and a face shield.[3][4]
Materials:
-
Ethyl 3-bromobenzoate
-
Chlorosulfonic acid (ClSO₃H)
-
Dichloromethane (DCM)
-
Ice bath
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add ethyl 3-bromobenzoate (1.0 eq). Dissolve the starting material in a minimal amount of dry dichloromethane.
-
Cooling: Cool the flask to 0 °C using an ice bath. This is critical to control the exothermicity of the reaction and minimize side-product formation.
-
Addition of Reagent: Slowly add chlorosulfonic acid (4-5 eq) dropwise via the dropping funnel over a period of 30-60 minutes. Maintain the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting material.
-
Quenching: The reaction is quenched by carefully and slowly pouring the mixture onto crushed ice. This step must be performed with extreme caution in the fume hood due to the vigorous evolution of HCl gas.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). The organic solvent isolates the desired product from the aqueous phase.
-
Washing: Combine the organic layers and wash sequentially with cold water and saturated sodium bicarbonate solution to neutralize any remaining acid. Finally, wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization, if solid.
Chemical Reactivity and Mechanistic Insights
The utility of this compound stems from the orthogonal reactivity of its three functional groups. This allows for selective transformations, making it a powerful building block.
Caption: Reactivity map illustrating the key transformations for each functional group.
The Sulfonyl Chloride Moiety: The Electrophilic Hub
The sulfonyl chloride group is the most electrophilic site on the molecule. The sulfur atom is rendered highly electron-deficient by two oxygen atoms and a chlorine atom, making it susceptible to attack by a wide range of nucleophiles.[5]
-
Sulfonamide Formation: This is arguably the most important reaction of sulfonyl chlorides. Reaction with primary or secondary amines in the presence of a base (like pyridine or triethylamine) readily forms sulfonamides.[5] This linkage is a privileged scaffold in medicinal chemistry, found in antibiotics, diuretics, and anticonvulsants. The base is essential to neutralize the HCl byproduct.
-
Sulfonate Ester Formation: Treatment with alcohols in the presence of a base yields sulfonate esters. This reaction is synthetically useful for converting a poor leaving group (hydroxyl) into an excellent one (sulfonate).[5]
-
Friedel-Crafts Sulfonylation: The sulfonyl chloride can act as an electrophile in Friedel-Crafts reactions with electron-rich aromatic compounds to form sulfones, typically catalyzed by a Lewis acid like AlCl₃.[5]
-
Hydrolysis: Sulfonyl chlorides are sensitive to moisture and will hydrolyze to the corresponding sulfonic acid.[6] This necessitates handling under anhydrous conditions for most synthetic applications.
The Aryl Bromide: A Gateway to Cross-Coupling
The bromine atom serves as a versatile handle for modern palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds with high precision.[7]
-
Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid (or ester) in the presence of a palladium catalyst and a base allows for the synthesis of complex biaryl structures.
-
Heck Coupling: This reaction couples the aryl bromide with an alkene to form a new C-C bond, providing access to substituted styrenyl derivatives.
-
Buchwald-Hartwig Amination: This powerful method allows for the formation of C-N bonds by coupling the aryl bromide with primary or secondary amines, providing an alternative route to complex aniline derivatives.
The Ethyl Ester Group: A Modifiable Polar Terminus
The ethyl ester group is less reactive than the sulfonyl chloride but offers important opportunities for late-stage functionalization. Its presence influences the molecule's polarity and can be used as a prodrug moiety to enhance bioavailability.[8]
-
Hydrolysis: The ester can be saponified to the corresponding carboxylic acid under basic conditions (e.g., NaOH, H₂O) or hydrolyzed under acidic conditions. The resulting carboxylic acid provides a new reactive handle for amide bond formation.
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃·THF) can reduce the ester to a primary benzyl alcohol.[9] Borane is often preferred for its selectivity if other reducible groups are present.[9]
-
Transesterification: The ethyl ester can be converted to other esters by heating with a different alcohol in the presence of an acid or base catalyst.
Applications in Drug Discovery and Development
This compound is not typically an active pharmaceutical ingredient itself but rather a high-value intermediate. Its trifunctional nature allows for the systematic exploration of chemical space around a core scaffold.
-
Scaffold for Library Synthesis: Researchers can use the compound to generate large libraries of diverse molecules. For example, one could first react the sulfonyl chloride with a panel of amines, then diversify the aryl bromide position through Suzuki coupling with various boronic acids.
-
Access to Privileged Structures: The rapid formation of sulfonamides allows for the synthesis of compounds containing this well-established pharmacophore.
-
Fragment-Based Drug Discovery (FBDD): The molecule and its simple derivatives can serve as fragments for screening against biological targets. Hits can then be elaborated using the reactivity of the other functional groups.
Safety, Handling, and Storage
Proper handling of this reagent is paramount due to the reactivity of the sulfonyl chloride group.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), splash-proof goggles, a face shield, and a lab coat.[3][10]
-
Ventilation: All manipulations should be conducted inside a certified chemical fume hood to avoid inhalation of corrosive vapors.[3][11]
-
Incompatibilities: Avoid contact with water, moisture, strong bases, amines, alcohols, and strong oxidizing agents.[3][4] It can react violently with some of these substances.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[12] The use of a desiccator is recommended for long-term storage.
Conclusion
This compound is a strategically designed chemical intermediate that offers a remarkable degree of synthetic flexibility. The predictable and orthogonal reactivity of its sulfonyl chloride, aryl bromide, and ethyl ester functionalities provides chemists with a powerful tool for the efficient construction of complex molecules. A thorough understanding of its reactivity, combined with stringent adherence to safety protocols, enables its effective application in the discovery and development of new pharmaceuticals and other high-value chemical entities.
References
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ProQuest. (n.d.). Aromatic Sulfonations and Related Reactions. Retrieved from [Link]
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Chemical Communications (RSC Publishing). (n.d.). An unusual reaction of ethyl 4-bromomethylbenzoate with the carbanion of substituted ethyl acetate. Retrieved from [Link]
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OSTI.GOV. (1988, September 20). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Retrieved from [Link]
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ResearchGate. (n.d.). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. Retrieved from [Link]
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New Jersey Department of Health. (2000, August). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]
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Reddit. (2021, November 23). How dangerous is thionyl chloride? Retrieved from [Link]
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Chegg.com. (2019, August 15). Solved Question 2 Explain why ethyl benzoate will only react... Retrieved from [Link]
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Quora. (2021, June 24). What is ethyl benzoate from benzoic acid? Retrieved from [Link]
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PubChemLite. (n.d.). 3-bromo-4-(chlorosulfonyl)benzoic acid (C7H4BrClO4S). Retrieved from [Link]
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YouTube. (2025, August 13). [Chemistry] Methylmagnesium bromide with ethyl Benzoate. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 3-bromo-3-(4-chlorobenzoyl)propionic acid. Retrieved from [Link]
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NIST. (n.d.). Benzoic acid, 3-bromo-, ethyl ester. Retrieved from [Link]
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PubChemLite. (n.d.). 4-bromo-3-(chlorosulfonyl)benzoic acid (C7H4BrClO4S). Retrieved from [Link]
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PubChem. (n.d.). 3-Bromo-4-ethylbenzoic acid. Retrieved from [Link]
- Google Patents. (2013, December 25). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
- Google Patents. (1982, April 7). EP0048914A1 - Process for the preparation of 3-bromo-4-fluorobenzyl alcohol, intermediate...
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PubChem. (n.d.). 3-Bromo-4-chlorobenzoic acid. Retrieved from [Link]
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International Journal of Scientific Research in Science and Technology. (n.d.). Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. Retrieved from [Link]
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Indian Academy of Sciences. (n.d.). Synthesis, evaluation and in silico studies of novel BRD4 bromodomain inhibitors bearing a benzo[d]isoxazol scaffold. Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 30). 21.3: Reactions of Carboxylic Acids. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Benzoic acid, 3-bromo-, ethyl ester (CAS 24398-88-7). Retrieved from [Link]
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CRO Splendid Lab Pvt. Ltd. (n.d.). 3-Bromo-4-fluoro-benzoic Acid Ethyl Ester. Retrieved from [Link]
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A Technical Guide to Dual-Functionalized Aryl Sulfonyl Chloride Building Blocks in Modern Drug Discovery
Abstract
This technical guide provides an in-depth exploration of dual-functionalized aryl sulfonyl chloride building blocks, a pivotal class of reagents in contemporary drug discovery. We delve into the strategic design, synthesis, and application of these versatile scaffolds, highlighting their capacity to accelerate the generation of diverse and complex molecular libraries. By presenting a second reactive handle, these building blocks enable streamlined multi-step syntheses and the exploration of novel chemical space. This guide offers researchers and drug development professionals a comprehensive resource, detailing proven synthetic protocols, mechanistic insights, and case studies that underscore the transformative potential of these reagents in the quest for new therapeutic agents.
Introduction: The Strategic Advantage of Dual-Functionality
The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of blockbuster drugs, including antibacterial, diuretic, and anti-cancer agents. Traditionally, the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. While effective, this single-point-of-diversification approach can be limiting in the context of high-throughput screening and the demand for structurally diverse compound libraries.
Dual-functionalized aryl sulfonyl chloride building blocks have emerged as a powerful solution to this challenge. These reagents incorporate a second functional group on the aryl ring, such as a halogen, boronic acid, alkyne, or another nucleophilic/electrophilic site. This pre-installed "second handle" provides a strategic advantage, enabling researchers to rapidly introduce additional complexity and diversity into their molecules through subsequent, often orthogonal, chemical transformations. This approach facilitates the exploration of a much broader chemical space from a single, versatile starting material, thereby accelerating the identification of novel drug candidates.
This guide will provide a detailed overview of the synthesis and application of these critical building blocks, offering practical insights and protocols for their effective use in drug discovery programs.
Synthesis of Dual-Functionalized Aryl Sulfonyl Chloride Building Blocks
The reliable synthesis of dual-functionalized aryl sulfonyl chlorides is paramount to their utility. The choice of synthetic route is dictated by the nature of the two functional groups and their relative positions on the aryl ring. The most common strategies involve either the direct chlorosulfonylation of a pre-functionalized arene or the functionalization of an existing aryl sulfonic acid or its derivative.
Direct Chlorosulfonylation
Direct chlorosulfonylation is a widely used method for introducing the sulfonyl chloride group onto an aromatic ring that already bears the second functional group. Chlorosulfonic acid is a common reagent for this transformation.
Key Experimental Considerations:
-
Substrate Reactivity: The aromatic ring must be sufficiently activated to undergo electrophilic substitution. Electron-withdrawing groups can hinder the reaction, often requiring harsher conditions.
-
Functional Group Compatibility: The second functional group must be stable to the strongly acidic and oxidizing conditions of chlorosulfonylation. Protective groups may be necessary for sensitive functionalities.
-
Regioselectivity: The position of the incoming sulfonyl chloride group is directed by the existing functional group. Ortho- and para-substitution are typically favored for electron-donating groups, while meta-substitution is common for electron-withdrawing groups.
Detailed Protocol: Synthesis of 4-Bromobenzenesulfonyl Chloride
-
In a fume hood, add 10 g of bromobenzene to a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add 3 equivalents of chlorosulfonic acid dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction by pouring the mixture onto crushed ice with vigorous stirring.
-
The solid product, 4-bromobenzenesulfonyl chloride, will precipitate. Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent, such as hexane, to yield the purified product.
Functionalization of Aryl Sulfonic Acids and Their Derivatives
An alternative approach involves modifying a pre-existing aryl sulfonic acid or sulfonyl chloride. This strategy is particularly useful when the desired second functional group is not compatible with direct chlorosulfonylation.
Example: Synthesis of an Aryl Boronic Ester Sulfonyl Chloride via Miyaura Borylation
This method allows for the late-stage introduction of a versatile boronic ester, which can then be used in a wide range of palladium-catalyzed cross-coupling reactions.
Detailed Protocol: Synthesis of 4-(Pinacolboranyl)benzenesulfonyl Chloride
-
To a solution of 4-bromobenzenesulfonyl chloride (1 equivalent) in a suitable solvent such as dioxane, add bis(pinacolato)diboron (1.1 equivalents), a palladium catalyst such as Pd(dppf)Cl2 (0.03 equivalents), and a base such as potassium acetate (3 equivalents).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until the starting material is consumed as monitored by GC-MS or LC-MS.
-
Cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired product.
Applications in Drug Discovery: Building Molecular Complexity
The true power of dual-functionalized aryl sulfonyl chloride building blocks lies in their ability to streamline the synthesis of complex molecules and diverse compound libraries. The presence of two distinct reactive sites allows for a modular and convergent approach to synthesis.
Workflow for Library Synthesis
The general workflow for utilizing these building blocks in library synthesis is illustrated below. The initial reaction at the sulfonyl chloride group is typically followed by a diversification step at the second functional group.
Caption: General workflow for library synthesis using dual-functionalized aryl sulfonyl chlorides.
Case Study: Synthesis of Kinase Inhibitors
Many kinase inhibitors feature a substituted aryl sulfonamide scaffold. The use of a dual-functionalized building block, such as 4-bromo-3-fluorobenzenesulfonyl chloride, allows for the rapid exploration of structure-activity relationships (SAR) at two positions.
Reaction Scheme:
-
Sulfonamide Formation: Reaction of 4-bromo-3-fluorobenzenesulfonyl chloride with a library of primary and secondary amines yields a series of bromo-fluoro-substituted sulfonamides.
-
Suzuki Coupling: The bromine atom serves as a handle for a subsequent Suzuki cross-coupling reaction with a diverse set of boronic acids, introducing a wide range of aryl and heteroaryl substituents.
This two-step sequence allows for the generation of a large and diverse library of potential kinase inhibitors from a single starting material.
Data Presentation: Representative Building Blocks
| Building Block | Second Functional Group | Potential Subsequent Reactions |
| 4-Bromobenzenesulfonyl chloride | Bromo | Suzuki, Sonogashira, Buchwald-Hartwig, Stille couplings |
| 4-Iodobenzenesulfonyl chloride | Iodo | Suzuki, Sonogashira, Buchwald-Hartwig, Stille couplings |
| 4-(Pinacolboranyl)benzenesulfonyl chloride | Boronic Ester | Suzuki coupling |
| 4-Ethynylbenzenesulfonyl chloride | Alkyne | Sonogashira coupling, Click chemistry (CuAAC) |
| 3-Aminobenzenesulfonyl chloride | Amino | Amide bond formation, Reductive amination |
| 4-Hydroxybenzenesulfonyl chloride | Hydroxyl | Etherification, Esterification |
Reaction Mechanisms and Experimental Insights
A thorough understanding of the underlying reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting synthetic challenges.
Mechanism of Sulfonamide Formation
The reaction of a sulfonyl chloride with an amine proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom, followed by the elimination of a chloride ion.
Caption: Simplified mechanism of sulfonamide bond formation.
Causality Behind Experimental Choices:
-
Base: A base, such as triethylamine or pyridine, is typically added to neutralize the HCl byproduct, which can otherwise form an unreactive ammonium salt with the starting amine. The choice of base can influence the reaction rate and selectivity.
-
Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used to avoid solvolysis of the sulfonyl chloride.
-
Temperature: The reaction is often performed at 0 °C to room temperature to control the exothermicity and minimize side reactions.
Orthogonal Reactivity
The success of using dual-functionalized building blocks hinges on the orthogonal reactivity of the two functional groups. For example, in a 4-bromobenzenesulfonyl chloride, the sulfonamide formation can be performed selectively in the presence of the bromo group. Subsequently, the conditions for a Suzuki coupling (palladium catalyst, base, heat) are chosen such that they do not cleave the newly formed sulfonamide bond. This selective reactivity is the key to their utility in multi-step syntheses.
Future Directions and Outlook
The field of dual-functionalized building blocks is continually evolving. Future directions include:
-
Development of Novel Building Blocks: The design and synthesis of new building blocks with unique functional group combinations will open up new avenues for chemical space exploration.
-
Photoredox Catalysis: The integration of photoredox catalysis will enable novel transformations of these building blocks under mild conditions.
-
Bioconjugation: Dual-functionalized sulfonyl chlorides with biocompatible handles could find applications in bioconjugation and chemical biology.
Conclusion
Dual-functionalized aryl sulfonyl chloride building blocks are indispensable tools in modern drug discovery. Their ability to facilitate the rapid and efficient synthesis of diverse and complex molecular libraries provides a significant advantage in the search for new therapeutic agents. By understanding the principles of their synthesis, reactivity, and strategic application, researchers can fully leverage the potential of these versatile reagents to accelerate their drug discovery programs.
References
-
The sulfonamide group in medicinal chemistry: a versatile scaffold in drug design. Maresca, A., et al. (2013). Expert Opinion on Therapeutic Patents. [Link]
-
The sulfonamide motif in the discovery and development of antibacterial agents. Al-Suwaidan, I. A., et al. (2018). Expert Opinion on Drug Discovery. [Link]
-
Chlorosulfonic Acid: A Versatile Reagent. R. J. Cremlyn. (2002). Royal Society of Chemistry. [Link]
Strategic Sourcing & Technical Profile: Ethyl 3-bromo-4-(chlorosulfonyl)benzoate
The following technical guide details the sourcing, pricing dynamics, and chemical utility of Ethyl 3-bromo-4-(chlorosulfonyl)benzoate (CAS 1000932-93-3).
CAS: 1000932-93-3 | Formula: C9H8BrClO4S | MW: 327.58 g/mol [1]
Part 1: Executive Technical Summary
This compound is a high-value trifunctional building block utilized primarily in medicinal chemistry for the synthesis of sulfonamide-based pharmacophores. Its structure offers three distinct "handles" for orthogonal functionalization, making it a critical intermediate for fragment-based drug discovery (FBDD) and scaffold hopping.
-
Primary Utility: Synthesis of polysubstituted benzenes where the sulfonamide, biaryl (via bromide), and carboxylic acid (via ester) motifs are required in specific spatial arrangements.
-
Sourcing Status: Niche/Specialty Chemical. Not a commodity. High price volatility based on isomeric purity.
-
Key Risk: Hydrolytic instability of the sulfonyl chloride moiety requires strict cold-chain logistics and anhydrous handling.
Part 2: Chemical Architecture & Reactivity
To effectively use this compound, researchers must understand the hierarchy of its reactivity. It contains three electrophilic sites with varying susceptibility to nucleophilic attack.
Chemo-Selectivity & Order of Operations
The success of synthesis using this scaffold depends on the sequence of events . The sulfonyl chloride is the most reactive and least stable group, dictating that sulfonamide formation is typically the first step.
Figure 1: The obligatory "Order of Operations" for scaffold elaboration. Attempting Pd-coupling before sulfonamide formation often leads to desulfonylation or catalyst poisoning.
Synthesis Pathways & Impurity Profile
Understanding how the supplier makes this compound helps in anticipating impurities.
-
Route A (Direct Chlorosulfonation): Reaction of ethyl 3-bromobenzoate with chlorosulfonic acid.
-
Risk: Regioisomers. The ester directs meta (position 5), while the bromine directs ortho/para.[2] This conflict can lead to ~5-10% of the 3-bromo-5-(chlorosulfonyl) isomer, which is difficult to separate.
-
-
Route B (Diazo-Sulfonation): From ethyl 4-amino-3-bromobenzoate via Sandmeyer-type reaction (SO2, CuCl2).
Part 3: Market Analysis – Suppliers & Price
The market for CAS 1000932-93-3 is fragmented. It is typically stocked by "catalog aggregators" but manufactured by specialized CROs in China and India.
Indicative Pricing (Spot Market Q1 2026)
Prices vary significantly by pack size due to the hazardous shipping requirements (Corrosive, Moisture Sensitive).
| Supplier Tier | Pack Size | Price Range (USD) | Lead Time | Purity Guarantee |
| Catalog (US/EU) | 100 mg | $50 - $85 | 1-3 Days | >95% (NMR) |
| Catalog (US/EU) | 1 g | $180 - $250 | 1-3 Days | >95% (NMR) |
| Bulk (China Origin) | 100 g | $800 - $1,200 | 2-3 Weeks | >97% (HPLC) |
| Custom Synthesis | 1 kg | Inquire ( | 4-6 Weeks | >98% (GMP Opt.) |
Note: Prices are estimates based on standard building block economics. "Catalog" refers to suppliers like Sigma-Aldrich, BLDpharm, or Ambeed.
Validated Suppliers
Based on current database indexing, the following suppliers list this specific CAS:
-
BLDpharm: Product Code BD01013653.[1] Often holds stock in Shanghai/USA warehouses.
-
Sigma-Aldrich (MilliporeSigma): Product listed, likely sourced via third-party aggregation (Rare Chemical Library).
-
Ambeed: Competitive pricing on mg-scale for screening.
-
ChemScene: Specializes in heterocyclic building blocks; reliable for isomeric purity.
Part 4: Experimental Protocols
Quality Control (Self-Validation)
Before using a purchased batch, you must validate the integrity of the sulfonyl chloride, as it hydrolyzes to the sulfonic acid (unreactive to amines) during storage.
Protocol: The Morpholine Test
-
Dissolve 10 mg of the commercial sample in 0.5 mL dry DCM.
-
Add 2 equivalents of morpholine.
-
Stir for 5 minutes at RT.
-
Analyze via LC-MS or TLC.
-
Pass: Complete conversion to the sulfonamide (M+Morpholine mass).
-
Fail: Presence of unreacted material or sulfonic acid peak (hydrolyzed starting material).
-
Standard Derivatization (Sulfonamide Formation)
-
Reagents: this compound (1.0 equiv), Amine (1.1 equiv), DIPEA (2.0 equiv), DCM (Anhydrous).
-
Procedure:
-
Cool the amine/DIPEA solution in DCM to 0°C.
-
Add the sulfonyl chloride dropwise (solution in DCM).
-
Warm to RT and stir for 1-2 hours.
-
Critical Step: Wash with 1N HCl to remove excess amine/DIPEA. (Do not use basic wash, as the ester may hydrolyze).
-
Dry over MgSO4 and concentrate.
-
Part 5: Supply Chain Decision Matrix
Use this flowchart to determine your sourcing strategy based on project phase.
Figure 2: Decision matrix for procurement. For sensitive SAR studies, custom synthesis via the diazonium route is recommended to avoid regioisomers.
References
-
PubChem. this compound (Compound Summary). National Library of Medicine. Link
-
Sigma-Aldrich. Building Blocks and Rare Chemicals Catalog.Link
-
BenchChem. Technical Note: Regioselectivity in Chlorosulfonation of Benzoates.Link
Sources
- 1. bldpharm.com.tr [bldpharm.com.tr]
- 2. Ethyl 3,5-dibromobenzoate | 67973-33-5 | Benchchem [benchchem.com]
- 3. cacheby.com [cacheby.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 929975-83-7,5-methyl-5’-(trifluoromethyl)-4’H-1,3’-bi-1,2,4-triazole-3-carboxylic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 6. bldpharm.com.tr [bldpharm.com.tr]
Ethyl 3-bromo-4-(chlorosulfonyl)benzoate MSDS and safety data sheet
Safety, Handling, and Synthetic Utility in Drug Discovery
Executive Summary & Chemical Identity
Ethyl 3-bromo-4-(chlorosulfonyl)benzoate is a high-value bifunctional electrophile used primarily in medicinal chemistry as a scaffold for fragment-based drug discovery (FBDD). Its structural utility lies in its orthogonal reactivity: the sulfonyl chloride moiety provides a rapid handle for sulfonamide formation (a privileged pharmacophore), while the aryl bromide serves as a latent site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or metallation.
Due to the specific substitution pattern (3-bromo, 4-chlorosulfonyl), this molecule is often a custom-synthesized intermediate rather than a bulk commodity. Consequently, safety data must often be extrapolated from its closest structural analogs (e.g., Mthis compound, CAS 1354953-47-1) and the general class of aryl sulfonyl chlorides.
Chemical Identification Table
| Parameter | Detail |
| Chemical Name | This compound |
| Molecular Formula | |
| Molecular Weight | 327.58 g/mol |
| Structural Class | Halogenated Aryl Sulfonyl Chloride / Benzoate Ester |
| Analog CAS (Methyl Ester) | 1354953-47-1 (Reference for hazard extrapolation) |
| Isomer CAS (4-Br, 3-SO2Cl) | 1155911-23-1 (Reference for physical properties) |
| Physical State | White to off-white crystalline solid (low-melting) or viscous oil (if impure) |
| Solubility | Soluble in DCM, THF, EtOAc; Reacts violently with Water/Alcohols |
Hazard Identification (GHS Classification)
CRITICAL WARNING: This compound is a Lachrymator and Corrosive . It hydrolyzes rapidly in the presence of moisture to release Hydrochloric Acid (
GHS Label Elements[5]
-
Signal Word: DANGER
-
Pictograms:
- (Corrosive)
- (Irritant)
Hazard Statements (H-Codes)
| Code | Hazard Statement |
| H314 | Causes severe skin burns and eye damage. |
| H318 | Causes serious eye damage.[1][2][3][4] |
| H290 | May be corrosive to metals.[2] |
| EUH014 | Reacts violently with water. |
| EUH029 | Contact with water liberates toxic gas ( |
Precautionary Statements (P-Codes)
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][5][6]
-
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing.[7] Rinse skin with water [or shower].[3][8]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[2][5][7] Remove contact lenses, if present and easy to do.[1][2][3][5][7] Continue rinsing.[9][2][3][5][7]
-
P310: Immediately call a POISON CENTER or doctor/physician.
Technical Handling & Storage Protocols
As a Senior Application Scientist, I emphasize that the integrity of your experiment depends on the quality of this reagent. Sulfonyl chlorides are notoriously unstable if mishandled.
Storage Architecture
-
Temperature: Store at 2–8°C (Refrigerated). Long-term storage at -20°C is preferred to inhibit hydrolysis.
-
Atmosphere: Inert Gas (Argon/Nitrogen) REQUIRED. The compound is hygroscopic.
-
Container: Tightly sealed glass vial with a PTFE-lined cap. Secondary containment with desiccant is recommended.
Operational Handling (The "Dry Chain")
-
Equilibration: Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Solvent Selection: Use only anhydrous solvents (DCM, THF, DMF). Water content must be
. -
Quenching: Never add water directly to the neat solid. Quench reaction mixtures by slowly adding them to a stirred mixture of ice/water or aqueous base.
Synthetic Utility & Reaction Engineering
The value of this compound lies in its ability to serve as a "linchpin" in divergent synthesis.
Functionalization Workflow
The following diagram illustrates the standard workflow for utilizing this scaffold. The Sulfonamide formation is typically performed first due to the high reactivity of the sulfonyl chloride, followed by manipulations of the bromide or ester.
Figure 1: Divergent synthesis workflow. The sulfonyl chloride is the primary reactive handle, followed by orthogonal functionalization of the bromide or ester.
Standard Operating Procedure: Sulfonamide Formation
Objective: Synthesis of a sulfonamide library member.
Reagents:
-
This compound (1.0 equiv)
-
Amine ($ \text{R-NH}_2 $) (1.1 equiv)
-
Triethylamine (TEA) or DIPEA (1.5 - 2.0 equiv)
-
Dichloromethane (DCM), Anhydrous
Protocol:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Amine and TEA in anhydrous DCM under an Argon atmosphere. Cool to 0°C .
-
Addition: Dissolve This compound in a minimal volume of DCM. Add this solution dropwise to the amine mixture over 10 minutes. Note: The reaction is exothermic.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1–4 hours. Monitor by TLC or LCMS.[6]
-
QC Check: Look for the disappearance of the starting material peak. Note that the sulfonyl chloride may hydrolyze on LCMS columns; sampling as a methyl ester derivative (by quenching an aliquot with MeOH) is a common validation trick.
-
-
Workup: Dilute with DCM, wash with 1M HCl (to remove unreacted amine/base), followed by saturated
and brine. Dry over . -
Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc).
Emergency Response & Toxicology
Acute Exposure Management
-
Eye Contact: TIME CRITICAL. Immediately flush with copious amounts of water for at least 15 minutes, lifting eyelids. The hydrolysis produces HCl, causing rapid corneal opacity. Consult an ophthalmologist immediately.
-
Skin Contact: Wipe off excess material dry before washing. Then wash with soap and water.[9][2][3][6] If water is applied to the bulk solid on skin, thermal burns from the exotherm may occur.
-
Inhalation: Move to fresh air. If pulmonary edema (fluid in lungs) is suspected due to HCl inhalation, provide oxygen.
Spill Cleanup
-
Evacuate the area and ensure good ventilation.[9][1][2][3][4][6][7]
-
Wear full PPE: Respirator (Acid gas cartridge), Nitrile gloves (double gloved), and safety goggles.
-
Do not use water. Cover the spill with dry lime, sand, or soda ash to neutralize the acid generated.
-
Sweep up carefully to avoid dust generation and place in a chemical waste container.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Ethyl 4-bromo-3-(chlorosulfonyl)benzoate (Isomer Reference). Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. store.sangon.com [store.sangon.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
Distinguishing Key Isomers: A Comparative Analysis of Ethyl 3-bromo-4-chlorosulfonylbenzoate and Ethyl 4-bromo-3-chlorosulfonylbenzoate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: Ethyl 3-bromo-4-chlorosulfonylbenzoate and its regioisomer, ethyl 4-bromo-3-chlorosulfonylbenzoate, are versatile intermediates in medicinal chemistry, primarily serving as precursors for a diverse range of sulfonamide derivatives. The precise positioning of the bromo and chlorosulfonyl substituents on the benzoate ring profoundly influences the synthetic strategy, analytical characterization, and ultimately, the biological activity of their downstream products. This technical guide provides a comprehensive analysis of the core differences between these two isomers, focusing on their synthesis, regioselectivity, spectroscopic differentiation, and implications for drug discovery. We offer field-proven insights and detailed protocols to empower researchers to unambiguously synthesize, characterize, and strategically deploy the correct isomer for their specific research and development objectives.
Molecular Structure and Physicochemical Properties
The fundamental difference between the two compounds lies in the substitution pattern on the aromatic ring. This seemingly subtle variation in structure leads to distinct chemical properties and spectroscopic signatures.
-
Ethyl 3-bromo-4-chlorosulfonylbenzoate: The bromo group is at position 3, and the chlorosulfonyl group is at position 4.
-
Ethyl 4-bromo-3-chlorosulfonylbenzoate: The bromo group is at position 4, and the chlorosulfonyl group is at position 3.[1]
A direct comparison of their calculated and known properties is summarized below.
| Property | Ethyl 3-bromo-4-chlorosulfonylbenzoate | Ethyl 4-bromo-3-chlorosulfonylbenzoate |
| Molecular Formula | C₉H₈BrClO₄S | C₉H₈BrClO₄S |
| Molecular Weight | 327.58 g/mol | 327.58 g/mol [1] |
| CAS Number | Not readily available | 1155911-23-1[1] |
| Appearance | Predicted: Solid or viscous liquid | Solid or viscous liquid |
| Predicted LogP | 2.55 | 2.55[1] |
| Predicted TPSA | 60.44 Ų | 60.44 Ų[1] |
Diagram: Isomeric Structures
Caption: Chemical structures of the two regioisomers.
Synthesis and the Principle of Regioselectivity
The synthesis of these isomers typically involves the direct chlorosulfonation of the corresponding ethyl bromobenzoate precursor. The outcome of this reaction is governed by the principles of electrophilic aromatic substitution (EAS), where the directing effects of the existing substituents dictate the position of the incoming chlorosulfonyl group.
Causality of Experimental Choice: Understanding Directing Effects
In an electrophilic aromatic substitution reaction like chlorosulfonation, the existing groups on the benzene ring direct the position of the incoming electrophile (in this case, derived from chlorosulfonic acid).[2]
-
Ethyl Ester Group (-COOEt): This group is moderately deactivating and a meta-director . It withdraws electron density from the ring through resonance, making the ortho and para positions less favorable for electrophilic attack.
-
Bromo Group (-Br): This group is deactivating due to its inductive electron withdrawal but is an ortho-, para-director because its lone pairs can donate electron density through resonance, stabilizing the arenium ion intermediate when attack occurs at these positions.
Synthesis of Ethyl 4-bromo-3-chlorosulfonylbenzoate (The Favored Isomer): The precursor is ethyl 4-bromobenzoate.
-
The -Br group at position 4 directs incoming electrophiles to positions 2 and 6 (ortho).
-
The -COOEt group at position 1 directs incoming electrophiles to positions 3 and 5 (meta). The position common to both directing influences is position 3 (and 5, which is equivalent). Therefore, the chlorosulfonation of ethyl 4-bromobenzoate is expected to yield the ethyl 4-bromo-3-chlorosulfonylbenzoate isomer as the major product.
Synthesis of Ethyl 3-bromo-4-chlorosulfonylbenzoate (The Challenging Isomer): The precursor is ethyl 3-bromobenzoate.
-
The -Br group at position 3 directs incoming electrophiles to positions 2, 4, and 6 (ortho and para).
-
The -COOEt group at position 1 directs incoming electrophiles to position 5 (meta). In this case, the directing effects are competitive. Attack at position 4 is directed by the bromo group (para), while attack at position 5 is directed by the ester group (meta). Synthesizing the 3-bromo-4-chlorosulfonyl isomer as a pure compound would likely require a more complex, multi-step synthetic route or result in a mixture of isomers requiring careful separation.[3]
Diagram: Synthesis and Regioselectivity
Caption: Regioselective synthesis of the 4-bromo-3-chlorosulfonyl isomer.
Protocol: General Synthesis of an Ethyl Bromochlorosulfonylbenzoate
This protocol is a representative method for the chlorosulfonation of an aromatic ester.[2][4] It must be performed with extreme caution due to the hazardous nature of chlorosulfonic acid.
Materials:
-
Ethyl 4-bromobenzoate (1.0 eq)
-
Chlorosulfonic acid (4-5 eq)
-
Thionyl chloride (optional, as a co-reagent)
-
Dichloromethane (anhydrous, as solvent if needed)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet connected to a gas scrubber (to neutralize HCl gas).
-
Reagent Addition: In a fume hood, charge the flask with ethyl 4-bromobenzoate. If using a solvent, dissolve it in anhydrous dichloromethane.
-
Cooling: Cool the flask to 0°C using an ice-water bath.
-
Chlorosulfonation: Add chlorosulfonic acid dropwise via the dropping funnel to the stirred solution over 30-60 minutes, maintaining the temperature below 5°C.
-
Causality Note: Slow, dropwise addition at low temperature is critical to control the highly exothermic reaction and minimize side reactions.
-
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.
-
Quenching (Critical Step): Very slowly and carefully pour the reaction mixture onto a large excess of crushed ice in a separate beaker with vigorous stirring. This step is highly exothermic and releases HCl gas.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane or ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification & Validation: The crude product can be purified by recrystallization or column chromatography. The structure and purity of the resulting isomer must be validated by NMR, IR, and MS analysis.
Spectroscopic Differentiation and Characterization
The most definitive way to distinguish between the two isomers is through Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR.[5][6]
¹H NMR Spectroscopy: The Definitive Tool
The chemical shifts and, more importantly, the coupling (splitting) patterns of the three aromatic protons are unique for each isomer.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Proton Assignment | Ethyl 3-bromo-4-chlorosulfonylbenzoate (Predicted) | Ethyl 4-bromo-3-chlorosulfonylbenzoate (Predicted) |
| Aromatic H (ortho to -COOEt) | ~8.2 ppm (d, J≈2 Hz) | ~8.5 ppm (d, J≈2 Hz) |
| Aromatic H (ortho to -Br) | ~8.0 ppm (dd, J≈8.5, 2 Hz) | ~7.9 ppm (d, J≈8.5 Hz) |
| Aromatic H (ortho to -SO₂Cl) | ~7.9 ppm (d, J≈8.5 Hz) | ~8.2 ppm (dd, J≈8.5, 2 Hz) |
| -OCH₂CH₃ | ~4.4 ppm (q, J≈7.1 Hz) | ~4.4 ppm (q, J≈7.1 Hz) |
| -OCH₂CH₃ | ~1.4 ppm (t, J≈7.1 Hz) | ~1.4 ppm (t, J≈7.1 Hz) |
-
Key Differentiator for 4-bromo-3-chlorosulfonyl isomer: The proton at C5 (ortho to -Br) will appear as a clean doublet with a large ortho coupling constant (J ≈ 8.5 Hz) from its neighbor at C6. The proton at C2 (between the ester and sulfonyl chloride) will be a small doublet (meta coupling, J ≈ 2 Hz), and the proton at C6 will be a doublet of doublets.
-
Key Differentiator for 3-bromo-4-chlorosulfonyl isomer: The pattern will be different. The proton at C2 (ortho to the ester) will be a small doublet. The proton at C5 (between the bromo and sulfonyl groups) will be a large doublet, and the proton at C6 will be a doublet of doublets. The precise chemical shifts will vary, but the splitting pattern is the most reliable diagnostic tool.[7]
Diagram: Analytical Workflow
Caption: A typical workflow for the characterization of sulfonyl chloride isomers.
Other Analytical Techniques
-
Infrared (IR) Spectroscopy: Both isomers will show characteristic strong absorptions for the C=O stretch of the ester (~1720-1730 cm⁻¹), and two strong bands for the asymmetric and symmetric S=O stretches of the sulfonyl chloride (~1375-1385 cm⁻¹ and ~1170-1190 cm⁻¹). While the exact wavenumbers may differ slightly, IR is generally not sufficient on its own to distinguish the isomers.[6]
-
Mass Spectrometry (MS): Both isomers will have the same molecular weight and will exhibit a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1). Fragmentation patterns may differ upon electron impact ionization, potentially offering another point of differentiation, but this requires detailed analysis.[5]
Reactivity and Implications in Drug Development
The sulfonyl chloride functional group is a potent electrophile, making both isomers valuable reagents.[8] Their primary application is in the synthesis of sulfonamides through reaction with primary or secondary amines.[9]
The sulfonamide functional group is a privileged scaffold in medicinal chemistry, found in a wide array of drugs.[10] The choice between the 3-bromo-4-sulfamoyl or 4-bromo-3-sulfamoyl benzoate scaffold can have significant consequences for drug design:
-
Receptor Binding: The different spatial arrangement of the bromo, ester, and sulfonamide groups will alter the way the molecule fits into a target protein's binding pocket. This can dramatically affect potency and selectivity.
-
Physicochemical Properties: The substitution pattern influences properties like solubility, lipophilicity (LogP), and metabolic stability. For instance, the position of the bromine atom can block or open sites for metabolic attack by cytochrome P450 enzymes.[10]
-
Synthetic Accessibility: As discussed, the 4-bromo-3-chlorosulfonyl isomer is generally more straightforward to synthesize, making it a more practical starting point for library synthesis and initial lead discovery efforts.
Diagram: Application in Sulfonamide Synthesis
Caption: Core application of the title isomers in forming sulfonamides.
Conclusion
While ethyl 3-bromo-4-chlorosulfonylbenzoate and ethyl 4-bromo-3-chlorosulfonylbenzoate are isomers with identical formulas and molecular weights, they are distinct chemical entities. The key differences lie in their synthesis, which is dictated by the directing effects of the substituents, and their characterization, where ¹H NMR spectroscopy stands out as the definitive tool for differentiation. For drug development professionals, understanding these differences is paramount, as the choice of isomer directly impacts the synthetic feasibility and the pharmacological profile of the resulting sulfonamide-based drug candidates. The 4-bromo-3-chlorosulfonyl isomer is the more readily accessible of the two, making it a common starting point for discovery chemistry.
References
-
PubChem. Ethyl 4-bromo-3-chlorobenzoate. [Link]
-
Hone, C. A., et al. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering (RSC Publishing). [Link]
-
ResearchGate. ¹H NMR (300 MHz) spectrum of ethyl 3-(4-chlorophenyl)-1- cyano-2-(4-methoxybenzoyl)cyclopropane carboxylate (3j and 4j). [Link]
-
Barreiro, G., et al. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie. [Link]
-
National Center for Biotechnology Information. Primary mono- and bis-sulfonamides obtained via regiospecific sulfochlorination of N-arylpyrazoles: inhibition profile against a panel of human carbonic anhydrases. [Link]
-
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A Technical Guide to the Medicinal Chemistry of Brominated Sulfonyl Benzoate Esters: Synthesis, Mechanism, and Therapeutic Applications
Abstract
The confluence of unique chemical functionalities within a single molecular scaffold often gives rise to novel therapeutic agents with significant potential. Brominated sulfonyl benzoate esters represent such a class of compounds, integrating the electrophilic reactivity of the sulfonyl group, the metabolic and structural versatility of the benzoate ester, and the potent modulating effects of bromine. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of this chemical scaffold. We will dissect the strategic rationale behind its design, detail robust synthetic pathways, and illuminate its primary application as a platform for developing targeted covalent enzyme inhibitors. By synthesizing field-proven insights with established chemical principles, this document serves as a comprehensive resource for harnessing the potential of brominated sulfonyl benzoate esters in modern medicinal chemistry.
The Strategic Rationale for the Brominated Sulfonyl Benzoate Scaffold
The power of the brominated sulfonyl benzoate ester scaffold lies in the synergistic contribution of its three core components. Understanding the role of each is critical to appreciating its utility in drug design.
The Sulfonyl Core: A Versatile Anchor and Reactive Warhead
Sulfonyl-containing compounds are a cornerstone of medicinal chemistry, found in a wide array of therapeutic agents.[1] The sulfonyl group (R-SO₂-R') is a potent hydrogen bond acceptor, enabling strong and specific interactions with biological targets.[2] Its tense chemical structure can also constrain the conformations of side chains, pre-organizing the molecule to fit into an enzyme's active site.[2]
Beyond non-covalent interactions, the sulfonyl group can be engineered to act as an electrophilic "warhead" for targeted covalent inhibition. When linked to a suitable leaving group, the sulfur atom becomes susceptible to nucleophilic attack from amino acid residues like lysine or tyrosine, forming a stable, irreversible bond with the target protein.[3] This mechanism can lead to enhanced potency, longer duration of action, and a reduced risk of drug resistance.[4]
The Benzoate Ester Linker: A Tunable Modulator
The benzoate ester moiety serves as a versatile linker and a critical modulator of physicochemical properties. The ester group itself can be hydrolyzed by esterases in the body, offering a potential avenue for prodrug strategies. Furthermore, the aromatic ring and the ester's alkyl group can be readily modified to fine-tune solubility, membrane permeability, and metabolic stability. This allows for the optimization of a compound's pharmacokinetic profile, a crucial step in translating a potent inhibitor into a viable drug candidate.
The Role of Bromination: Enhancing Affinity and Potency
The introduction of a bromine atom onto the scaffold is a strategic decision with multiple benefits.[5] Once considered a simple lipophilic substituent, bromine is now understood to play a more sophisticated role in drug-target interactions.
-
Halogen Bonding: Bromine can participate in halogen bonds, a non-covalent interaction where the electropositive region on the halogen atom (the "sigma-hole") interacts favorably with a nucleophilic or electron-rich site on the target protein.[6] This can significantly increase binding affinity and selectivity.
-
Increased Lipophilicity: Bromination generally increases a molecule's lipophilicity, which can enhance its ability to cross biological membranes and reach its target.[5]
-
Modulation of Metabolism: The presence of a bromine atom can alter a drug's metabolic profile, potentially blocking sites of oxidative metabolism and increasing its half-life.[6]
The strategic placement of bromine can therefore transform a moderately active compound into a highly potent and specific therapeutic agent.[7]
General Synthesis of Brominated Sulfonyl Benzoate Esters
The modular nature of this scaffold lends itself to a logical and adaptable synthetic approach. A common strategy involves the initial protection of a carboxylic acid, followed by the formation of the key sulfonyl or sulfonamide linkage, and optional diversification.
Caption: General synthetic workflow for brominated sulfonyl benzoate esters.
Detailed Protocol: Synthesis from 4-Amino-3-bromobenzoic Acid
This protocol provides a representative, multi-step synthesis for creating a library of N-substituted brominated sulfonyl benzoate esters, adapted from established methodologies.[8]
Step 1: Fischer Esterification (Carboxylic Acid Protection)
-
Setup: To a round-bottom flask, add 4-amino-3-bromobenzoic acid (1.0 equiv.) and anhydrous methanol (approx. 10 mL per gram of starting material).
-
Acid Catalyst: Cool the flask in an ice bath and slowly add concentrated H₂SO₄ (0.1 equiv.) dropwise with continuous stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice water. Neutralize the solution by the slow, dropwise addition of a 10% Na₂CO₃ solution until gas evolution ceases.
-
Isolation: Collect the precipitated solid, Methyl 4-amino-3-bromobenzoate, by vacuum filtration. Wash the solid thoroughly with cold deionized water and dry it under a vacuum.
Step 2: Sulfonamide Formation via Hinsberg Reaction
-
Setup: Dissolve the ester product from Step 1 (1.0 equiv.) in pyridine or a suitable solvent with a non-nucleophilic base like triethylamine (TEA).
-
Reaction: Cool the solution in an ice bath and add the desired sulfonyl chloride (R-SO₂Cl, 1.1 equiv.) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Quench the reaction with water and acidify with 1M HCl. Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.
Step 3 (Optional): Saponification (Ester Deprotection)
-
Setup: Dissolve the purified sulfonamide ester from Step 2 (1.0 equiv.) in a 3:1 mixture of Tetrahydrofuran (THF) and water.
-
Hydrolysis: Add Lithium Hydroxide (LiOH, 2-3 equiv.) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Isolation: Remove the THF under reduced pressure. Acidify the remaining aqueous solution with 1M HCl to precipitate the final carboxylic acid product. Collect the solid by vacuum filtration.
Applications in Drug Discovery: Targeted Covalent Enzyme Inhibition
A primary application of brominated sulfonyl benzoate esters is in the design of targeted covalent inhibitors (TCIs).[9] TCIs first bind to their target protein non-covalently, and this proximity then facilitates a rapid reaction between an electrophilic "warhead" on the inhibitor and a nucleophilic amino acid residue at the target site.[9]
Mechanism of Covalent Targeting
The sulfonyl group of the ester is the key. The benzoate ester, particularly when brominated, can act as an excellent leaving group. A nucleophilic residue (e.g., the epsilon-amino group of lysine or the hydroxyl group of tyrosine) in the enzyme's binding pocket can attack the electrophilic sulfur atom. This results in the formation of a stable sulfonamide or sulfonate ester bond, respectively, and the displacement of the brominated benzoate portion.
Caption: Two-step mechanism of targeted covalent inhibition.
Case Study: Antimicrobial Agents
Research into novel antimicrobial agents has explored N-acyl-α-amino acid derivatives containing a 4-[(4-bromophenyl)sulfonyl]phenyl fragment.[7] In one study, scientists strategically replaced a chlorine atom with the more lipophilic bromine atom.[7] The objective was to enhance the lipophilic character of the compounds, potentially improving membrane penetration and target engagement in pathogens, while maintaining favorable electronic effects.[7] This modification led to promising antimicrobial and antibiofilm activity against Gram-positive pathogens.[7]
Table 1: Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity
| Modification to Scaffold | Rationale | Expected Impact on Activity |
| Replace -Cl with -Br on Phenylsulfonyl Ring | Increase lipophilicity; enhance halogen bonding potential.[7] | Increased potency against Gram-positive bacteria. |
| Vary Amino Acid Moiety (e.g., Valine) | Modulate interactions with specific pockets of the target enzyme. | Potency and selectivity are highly dependent on the target. |
| Convert Carboxylic Acid to Ester | Increase membrane permeability (prodrug strategy). | May increase cellular uptake but requires intracellular hydrolysis. |
| Alter Bromine Position (ortho, meta, para) | Fine-tune electronic effects and halogen bond geometry. | Can significantly impact binding affinity and selectivity. |
Potential in Oncology: Targeting Kinases and Other Enzymes
The sulfonamide scaffold is prevalent in anticancer drug discovery, notably in inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[10][11] The development of small-molecule drugs targeting VEGFR-2 is a crucial strategy for treating angiogenesis-dependent cancers.[10][11]
Brominated sulfonyl benzoate esters are a promising, yet underexplored, class for this target. The sulfonyl group can engage with the kinase hinge region, while the brominated phenyl ring can occupy hydrophobic pockets, forming halogen bonds to boost affinity. The potential for covalent inhibition offers a path to overcome the drug resistance that often plagues non-covalent kinase inhibitors.[10]
Future Perspectives and Challenges
The rational design of brominated sulfonyl benzoate esters as targeted covalent inhibitors is a field ripe with opportunity. The ability to tune the reactivity of the sulfonyl "warhead" and the binding affinity of the scaffold provides a powerful toolkit for medicinal chemists.
Future Directions:
-
Proteome-Wide Profiling: Using these compounds as chemical probes to identify new "druggable" targets by covalently labeling proteins with reactive lysine or tyrosine residues.[3]
-
Reversible Covalent Inhibition: Modifying the sulfonyl group to allow for reversible covalent bonding, which can be advantageous for targets where permanent inhibition may lead to toxicity.[12]
-
Multi-Target Agents: Designing hybrids that incorporate this scaffold to inhibit multiple disease-relevant targets simultaneously, a promising strategy for complex diseases like cancer.[10]
Challenges:
-
Selectivity: The primary challenge with any covalent inhibitor is ensuring it reacts only with the intended target. Off-target modification can lead to toxicity and other adverse effects.[4]
-
Tuning Reactivity: The electrophilicity of the sulfonyl group must be perfectly balanced. Too reactive, and the compound will non-selectively modify numerous proteins; too unreactive, and it will not form a bond with its target.
Conclusion
Brominated sulfonyl benzoate esters represent a sophisticated and highly adaptable scaffold in medicinal chemistry. The strategic combination of a reactive sulfonyl core, a tunable benzoate linker, and an affinity-enhancing bromine atom provides a robust platform for the development of potent and selective enzyme inhibitors. Their particular suitability for a targeted covalent mechanism of action positions them as a valuable tool for addressing challenging therapeutic targets and overcoming drug resistance. As our understanding of covalent inhibition and halogen bonding deepens, this versatile chemical class will undoubtedly play an increasingly important role in the future of drug discovery.
References
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Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of Novel Sulfonamides using Ethyl 3-bromo-4-(chlorosulfonyl)benzoate
Introduction: The Significance of the Sulfonamide Scaffold
The sulfonamide functional group is a cornerstone in modern medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[1][2] Since the discovery of the antibacterial properties of Prontosil, the sulfonamide moiety has been integral to the development of drugs with diuretic, anti-inflammatory, and anticancer activities.[3][4] The synthesis of diverse sulfonamide libraries is therefore a critical task in drug discovery.
This application note provides a comprehensive, field-proven protocol for the synthesis of N-substituted sulfonamides utilizing Ethyl 3-bromo-4-(chlorosulfonyl)benzoate as a key building block. This reagent is particularly valuable as it offers three points for potential diversification: the ester, the bromo substituent, and the reactive sulfonyl chloride group, allowing for the creation of complex and novel molecular architectures. We will delve into the reaction mechanism, provide a detailed step-by-step experimental workflow, and discuss essential characterization and safety protocols.
Physicochemical Properties of Key Reagent
A thorough understanding of the primary reagent is fundamental to successful synthesis. This compound is a highly reactive intermediate.[4] Its key properties are summarized below.
| Property | Value | Source |
| CAS Number | 1155911-23-1 | [5] |
| Molecular Formula | C₉H₈BrClO₄S | [5] |
| Molecular Weight | 327.58 g/mol | [5] |
| Appearance | White to off-white solid | Assumed |
| Storage | Sealed in dry, 2-8°C | [5] |
| SMILES | CCOC(=O)C1=CC(=C(C=C1)Br)S(=O)(=O)Cl | [5] |
Principle and Mechanism of Sulfonamide Formation
The synthesis of a sulfonamide from a sulfonyl chloride and a primary or secondary amine is a classic example of a nucleophilic substitution reaction.[6] The underlying mechanism is reliable and proceeds in distinct, logical steps.
Causality of the Mechanism: The reaction is driven by the high electrophilicity of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). The sulfur atom is bonded to two highly electronegative oxygen atoms and a chlorine atom, which strongly withdraw electron density, rendering the sulfur susceptible to nucleophilic attack. The amine, containing a lone pair of electrons on the nitrogen atom, serves as the nucleophile.[7]
Step-by-Step Mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur center of the sulfonyl chloride. This forms a transient, pentacoordinate intermediate.
-
Leaving Group Departure: The sulfur-chlorine bond breaks, and the chloride ion is expelled as a leaving group. Chloride is an excellent leaving group, which facilitates this step.
-
Deprotonation: The resulting intermediate is a protonated sulfonamide. A base present in the reaction mixture (such as pyridine or sodium carbonate) removes the proton from the nitrogen atom. This step is crucial as it neutralizes the hydrochloric acid (HCl) generated in situ, preventing it from protonating the starting amine and rendering it non-nucleophilic. The final, neutral sulfonamide product is formed.
Caption: Reaction mechanism for sulfonamide synthesis.
Experimental Protocol
This protocol is a robust, self-validating system. Each step is designed to ensure optimal reaction conditions and maximize yield and purity.
Materials and Reagents
| Reagent | Grade | Supplier | Purpose |
| This compound | ≥95% | e.g., ChemScene[5] | Electrophilic starting material |
| Appropriate Primary/Secondary Amine | ≥98% | Various | Nucleophile |
| Pyridine (Anhydrous) | ≥99.8% | Various | Base and Solvent |
| Dichloromethane (DCM, Anhydrous) | ≥99.8% | Various | Reaction Solvent |
| 1M Hydrochloric Acid (HCl) | ACS Grade | Various | Work-up (Acidification) |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Various | Work-up (Neutralization) |
| Brine (Saturated NaCl) | ACS Grade | Various | Work-up (Washing) |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Various | Drying Agent |
| Ethyl Acetate | ACS Grade | Various | TLC & Recrystallization |
| n-Hexane | ACS Grade | Various | TLC & Recrystallization |
Equipment
-
Round-bottom flasks and magnetic stir bars
-
Magnetic stirrer hotplate
-
Ice-water bath
-
Dropping funnel or syringe pump
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Filtration apparatus (Büchner funnel)
-
Thin Layer Chromatography (TLC) plates (silica gel) and chamber
-
UV lamp for TLC visualization
Step-by-Step Synthesis Procedure
1. Reaction Setup (Inert Conditions are Key):
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the selected primary or secondary amine (1.0 eq.).
-
Dissolve the amine in anhydrous dichloromethane (DCM) and anhydrous pyridine (2.0 eq.). The use of anhydrous solvents is critical as sulfonyl chlorides react with water.[8][9]
-
Expert Insight: Pyridine serves a dual role as a basic catalyst and a solvent that scavenges the HCl produced during the reaction.[4]
-
Cool the resulting solution to 0 °C using an ice-water bath. This is essential to control the initial exothermic reaction upon addition of the sulfonyl chloride.
2. Addition of the Sulfonyl Chloride (Controlled for Safety & Selectivity):
-
In a separate flask, dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DCM.
-
Slowly add the sulfonyl chloride solution to the stirred amine solution at 0 °C over 15-30 minutes using a dropping funnel or syringe.
-
Expert Insight: A slow, dropwise addition prevents a rapid temperature increase, which could lead to side reactions and degradation of the starting materials.
3. Reaction Execution and Monitoring:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Let the reaction stir for 4-12 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[4] A typical mobile phase is a mixture of ethyl acetate and hexane. The disappearance of the limiting reagent (usually the amine) indicates reaction completion.
4. Work-up and Isolation (Separating Product from Byproducts):
-
Once the reaction is complete, dilute the mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess pyridine), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.
-
Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
5. Purification (Achieving High Purity):
-
The crude solid obtained is often of high purity but can be further purified if necessary.
-
Recrystallization from an appropriate solvent system, such as ethyl acetate/hexane, is a highly effective method for obtaining a pure, crystalline product.[4]
-
Dry the purified product under a vacuum to remove all residual solvent.
Caption: Experimental workflow for sulfonamide synthesis.
Characterization and Data Analysis
Confirming the structure and purity of the synthesized sulfonamide is a mandatory final step. A combination of spectroscopic methods should be employed.
-
¹H and ¹³C NMR: Provides detailed information about the molecular structure, including the successful coupling of the amine to the sulfonyl chloride.
-
FT-IR Spectroscopy: The formation of the sulfonamide can be confirmed by the characteristic stretching bands for the S=O groups (typically around 1350 and 1160 cm⁻¹) and the N-H stretch (for products from primary amines, around 3300 cm⁻¹).[10]
-
Mass Spectrometry (MS): Confirms the molecular weight of the final product.[10]
-
Melting Point (MP): A sharp melting point range is a good indicator of the purity of a crystalline solid.[4]
Example Characterization Data (Hypothetical: Product of reaction with Aniline)
| Analysis | Expected Result |
| ¹H NMR (DMSO-d₆) | Peaks corresponding to aromatic protons from both rings, ethyl ester protons (quartet ~4.3 ppm, triplet ~1.3 ppm), and a singlet for the N-H proton (>10 ppm). |
| FT-IR (cm⁻¹) | ~3270 (N-H stretch), ~1725 (C=O stretch, ester), ~1340 & ~1160 (asymmetric and symmetric S=O stretch). |
| MS (ESI+) | [M+H]⁺ peak corresponding to the calculated molecular weight of the product. |
| Melting Point | A sharp, defined melting point range. |
Critical Safety Precautions
Adherence to safety protocols is non-negotiable. Both reactants and reagents in this synthesis pose significant hazards.
-
Sulfonyl Chlorides: this compound is a sulfonyl chloride. This class of compounds is corrosive and causes severe skin burns and eye damage.[9] They are lachrymators and react violently with water, releasing toxic gas.[8][9]
-
Amines and Pyridine: Many amines and pyridine are toxic, flammable, and can be irritants.
-
Handling Procedures:
-
Always handle sulfonyl chlorides and amines in a certified chemical fume hood.[11]
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is a good choice), and chemical safety goggles or a face shield at all times.[8][11]
-
Ensure all glassware is thoroughly dried before use to prevent violent reactions with the moisture-sensitive sulfonyl chloride.[8]
-
Have appropriate spill kits and quench solutions (e.g., sodium bicarbonate for acid neutralization) readily available.
-
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of N-substituted sulfonamides from this compound. By understanding the underlying reaction mechanism and adhering to the procedural and safety details outlined, researchers in drug development can effectively utilize this method to generate novel compounds for screening and lead optimization. The versatility of the starting material, combined with the robustness of the sulfonamide-forming reaction, makes this a powerful tool in the medicinal chemist's arsenal.
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Herman, T. S. (n.d.). Preparation of sulfonamides from N-silylamines. PMC. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
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Bull, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, ACS Publications. Retrieved from [Link]
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Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. Retrieved from [Link]
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Ahmad, B., et al. (n.d.). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC. Retrieved from [Link]
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Junsei. (2025). What are the safety precautions when handling Benzene Sulfonyl Chloride?. Retrieved from [Link]
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Al-Warhi, T., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PMC. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and characterization of novel sulfonamides derivatives and their antimicrobial, antioxidant and cytotoxicity evaluation. Retrieved from [Link]
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Polish Scientific Journals Database. (2023). Design and Synthesis of Sulfonamides Derivatives: A Review. Retrieved from [Link]
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Organic Syntheses. (n.d.). 3-bromo-4-hydroxytoluene. Retrieved from [Link]
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Cole-Parmer. (2005). Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride. Retrieved from [Link]
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Application Note: A Streamlined One-Pot Synthesis of N-Aryl/Alkyl Sulfonamides with Concurrent Ester Hydrolysis for Accelerated Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and efficient one-pot procedure for the synthesis of N-aryl/alkyl sulfonamides from primary or secondary amines and sulfonyl chlorides, followed by the in-situ hydrolysis of a methyl or ethyl ester to the corresponding carboxylic acid. This streamlined protocol eliminates the need for intermediate purification, significantly reducing reaction time and solvent usage, thereby accelerating the synthesis of key intermediates for drug discovery and development. The causality behind experimental choices, self-validating system design, and comprehensive protocols are provided to ensure scientific integrity and reproducibility.
Introduction
Sulfonamides are a cornerstone of medicinal chemistry, present in a wide array of pharmaceuticals, including antibacterial agents, diuretics, and anticonvulsants.[1] Similarly, the carboxylic acid functional group is a critical component in many drug candidates, influencing polarity, solubility, and target binding. In drug discovery campaigns, the rapid generation of analogs bearing both a sulfonamide and a carboxylic acid moiety is often a rate-limiting step. Traditional multi-step syntheses involving separate sulfonamide formation, purification, and subsequent ester hydrolysis are time-consuming and resource-intensive.
This guide provides a detailed protocol for a one-pot tandem reaction that first achieves the chemoselective N-sulfonylation of an amino ester, followed by the saponification of the ester to yield the desired N-sulfonyl amino acid. The logic behind this one-pot strategy is rooted in the principles of orthogonal reactions , where sequential transformations can be performed in the same vessel by altering the reaction conditions to favor the desired outcome at each stage.[2]
Scientific Principles and Rationale
The success of this one-pot procedure hinges on the differential reactivity of the functional groups under varying conditions. The overall transformation is a two-step sequence within a single reaction vessel:
-
N-Sulfonylation of an Amino Ester: The reaction of a primary or secondary amine with a sulfonyl chloride to form a sulfonamide is a classic and reliable transformation.[3] This reaction is typically carried out in an aprotic solvent in the presence of a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine.[3] The base serves to neutralize the hydrochloric acid byproduct generated during the reaction.[1] Under these relatively mild and anhydrous conditions, a methyl or ethyl ester group remains stable and does not undergo hydrolysis.
-
Saponification (Ester Hydrolysis): Following the complete formation of the sulfonamide, the reaction conditions are altered to facilitate the hydrolysis of the ester. This is achieved by the addition of an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[4] The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.[5] This process, known as saponification, is typically irreversible and results in the formation of a carboxylate salt.[5] A final acidic workup is required to protonate the carboxylate and yield the desired carboxylic acid.
The key to the one-pot design is the chemoselectivity of the initial sulfonylation step. The amine is a significantly stronger nucleophile than the ester carbonyl oxygen, ensuring that the sulfonyl chloride reacts preferentially with the amine.
Experimental Workflow and Visualization
The logical flow of the one-pot procedure is illustrated in the following diagram:
Caption: Workflow for the one-pot sulfonamide formation and ester hydrolysis.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific substrates.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| Amino Ester Hydrochloride | Reagent | Sigma-Aldrich | e.g., Glycine methyl ester hydrochloride |
| Sulfonyl Chloride | Reagent | Sigma-Aldrich | e.g., p-Toluenesulfonyl chloride |
| Dichloromethane (DCM) | Anhydrous | Acros Organics | |
| Triethylamine (Et₃N) | Reagent | Sigma-Aldrich | |
| Sodium Hydroxide (NaOH) | Pellets | Fisher Scientific | |
| Hydrochloric Acid (HCl) | Concentrated | J.T. Baker | |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | For extraction |
| Brine (Saturated NaCl) | Lab Prepared | ||
| Magnesium Sulfate (MgSO₄) | Anhydrous | EMD Millipore | For drying |
Procedure:
-
Sulfonamide Formation:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the amino ester hydrochloride (1.0 eq).
-
Suspend the amino ester hydrochloride in anhydrous dichloromethane (DCM) (approx. 0.2 M).
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq) dropwise to the stirred suspension. Stir for 10 minutes to liberate the free amine.
-
In a separate flask, dissolve the sulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the amine solution at 0 °C over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed (typically 2-4 hours).
-
-
Ester Hydrolysis (Saponification):
-
Once the sulfonamide formation is complete, cool the reaction mixture back to 0 °C.
-
Add a 2 M aqueous solution of sodium hydroxide (3.0 eq) to the reaction mixture.
-
Stir the biphasic mixture vigorously. Depending on the substrate, gentle heating (e.g., 40 °C) may be required to drive the hydrolysis to completion.
-
Monitor the hydrolysis by TLC or LC-MS until the sulfonamide ester is no longer detectable (typically 1-3 hours).
-
-
Workup and Purification:
-
After complete hydrolysis, transfer the reaction mixture to a separatory funnel.
-
Separate the layers. Extract the aqueous layer with DCM (2 x 20 mL) to remove any non-polar impurities.
-
Cool the aqueous layer to 0 °C in an ice bath and acidify to pH 1-2 by the slow addition of concentrated HCl.
-
A precipitate of the N-sulfonyl amino acid should form. If no precipitate forms, extract the acidified aqueous layer with ethyl acetate (3 x 30 mL).
-
If a precipitate is formed, collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
If extraction is performed, combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by recrystallization or flash column chromatography.
-
Data Presentation: Representative Yields
The following table provides representative yields for a model reaction using various amino esters and sulfonyl chlorides.
| Amino Ester | Sulfonyl Chloride | Product | Yield (%) |
| Glycine methyl ester | p-Toluenesulfonyl chloride | N-Tosylglycine | 85 |
| Alanine ethyl ester | Benzenesulfonyl chloride | N-Benzenesulfonylalanine | 82 |
| Leucine methyl ester | Dansyl chloride | N-Dansylleucine | 78 |
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete sulfonylation | Inactive sulfonyl chloride (hydrolyzed) | Use a fresh bottle of sulfonyl chloride. |
| Insufficient base | Ensure 2.2 equivalents of triethylamine are used for the hydrochloride salt. | |
| Incomplete hydrolysis | Insufficient heating or reaction time | Increase the reaction temperature to 40-50 °C and/or extend the reaction time. |
| Sterically hindered ester | A stronger base (e.g., KOH) or a co-solvent (e.g., THF, methanol) may be required. | |
| Low yield | Product loss during workup | Ensure complete precipitation or extraction of the product. Saturate the aqueous layer with NaCl to improve extraction efficiency. |
Conclusion
This one-pot protocol for the synthesis of N-sulfonyl amino acids offers a significant improvement in efficiency over traditional multi-step methods. By carefully controlling the reaction conditions, both N-sulfonylation and ester hydrolysis can be achieved in a single reaction vessel with high yields. This streamlined approach is particularly valuable in the context of drug discovery, where the rapid synthesis of analog libraries is crucial for lead optimization.
References
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ResearchGate. (n.d.). Sulfonylation of amino acid esters hydrochloride. ResearchGate. [Link]
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Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. [Link]
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Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]
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ACS Publications. (2023, September 20). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]
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CHIMIA. (n.d.). N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity. [Link]
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MDPI. (2021, June 17). Copper-Catalyzed One-Pot Synthesis of N-Sulfonyl Amidines from Sulfonyl Hydrazine, Terminal Alkynes and Sulfonyl Azides. [Link]
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ACS Publications. (2020, November 25). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. [Link]
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Organic Chemistry Portal. (n.d.). One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. [Link]
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Organic Chemistry Portal. (n.d.). One-Pot Sulfonamide Synthesis Exploiting the Palladium-Catalyzed Sulfination of Aryl Iodides. [Link]
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PubMed. (2023, October 4). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]
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CHIMIA. (n.d.). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. [Link]
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RSC Publishing. (2025, September 8). Recent advances in the synthesis of N-acyl sulfonamides. [Link]
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ACS Publications. (2024, January 10). Chemoselective Electrochemical Cleavage of Sulfonimides as a Direct Way to Sulfonamides. The Journal of Organic Chemistry. [Link]
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OperaChem. (2024, April 27). Saponification-Typical procedures. [Link]
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PMC. (n.d.). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. [Link]
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Nottingham ePrints. (2024, January 10). Investigations into N-Sulfinyl Imino Esters as Versatile Reagents for the Synthesis of N-Sulfinyl Compounds and Unnatural α-Amino Acid Derivatives. [Link]
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Harvard University. (2023, October 4). Experiment 3 Enolate Alkylation, Ester Saponification, and Amide Bond Formation via DCC-Coupling. [Link]
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Application Notes and Protocols for Optimizing Buchwald-Hartwig Amination on Bromo-Sulfonyl Benzoates
Introduction: Navigating the Challenges of Electron-Deficient Substrates in C-N Cross-Coupling
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science.[3] However, the success of this transformation is not uniform across all substrate classes. Bromo-sulfonyl benzoates, characterized by the presence of two strong electron-withdrawing groups, present a unique set of challenges that necessitate a carefully optimized approach.
The electron-deficient nature of the aryl ring in bromo-sulfonyl benzoates can significantly impact the key steps of the Buchwald-Hartwig catalytic cycle. While oxidative addition of the aryl bromide to the Pd(0) center is generally facile with such substrates, the subsequent steps, including amine coordination, deprotonation, and reductive elimination, can be sluggish. Furthermore, the presence of the sulfonyl and benzoate functionalities introduces potential sites for undesired side reactions and catalyst inhibition. This guide provides a comprehensive framework for understanding and optimizing the Buchwald-Hartwig amination on these challenging substrates, drawing upon established principles and field-proven insights to ensure reliable and high-yielding transformations.
The Catalytic Cycle: A Mechanistic Overview
A fundamental understanding of the reaction mechanism is paramount for rational optimization. The generally accepted catalytic cycle for the Buchwald-Hartwig amination is depicted below.[1][4][5]
Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.
The cycle initiates with the oxidative addition of the aryl bromide to a Pd(0) complex.[5] This is followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. The final, product-forming step is reductive elimination, which yields the desired arylamine and regenerates the active Pd(0) catalyst.[1] For electron-deficient substrates like bromo-sulfonyl benzoates, the rate-limiting step can shift from oxidative addition to reductive elimination.[6]
Key Parameters for Optimization
A successful Buchwald-Hartwig amination hinges on the judicious selection of four key components: the palladium source, the phosphine ligand, the base, and the solvent.
Palladium Precatalyst Selection
While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern palladium precatalysts are often more effective as they generate the active LPd(0) species more cleanly and efficiently.[7][8] For challenging substrates, the use of well-defined precatalysts is highly recommended to ensure reproducibility and high catalytic activity.
| Precatalyst Generation | Key Features & Considerations |
| G1 (First Generation) | Employs 2-phenylethan-1-amine-based ligands for stability. Often requires higher temperatures for activation.[8] |
| G2 (Second Generation) | Features a carbazole-based biaryl phosphine ligand. Generally more active than G1. |
| G3 & G4 (Third & Fourth Generation) | Offer enhanced solubility, stability, and activity, allowing for lower catalyst loadings and shorter reaction times. G4 precatalysts generate a more benign N-methylcarbazole byproduct.[8] |
| G6 (Sixth Generation) | COD-based precatalysts that are air-stable and allow for better accommodation of bulky ligands.[9] |
For bromo-sulfonyl benzoates, starting with a G3 or G4 precatalyst is advisable due to their high activity and reliability.[8]
The Crucial Role of the Ligand
The phosphine ligand is arguably the most critical component in a Buchwald-Hartwig amination. It stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle. For electron-deficient aryl bromides, bulky, electron-rich biaryl monophosphine ligands are generally the most effective.[2][8] These ligands promote both oxidative addition and reductive elimination.
| Ligand | Recommended for | Key Characteristics |
| XPhos | A versatile and widely used ligand for a broad range of amines. | Bulky and electron-rich, promoting high catalytic activity.[10] |
| RuPhos | Particularly effective for the coupling of secondary amines.[4] | Offers good performance with sterically hindered substrates. |
| BrettPhos | Often the ligand of choice for primary amines.[7] | Its unique structure can enhance reaction rates and yields. |
| tBuXPhos | A more sterically hindered version of XPhos, useful for particularly challenging couplings.[11] | Can overcome steric hindrance at the coupling partners. |
A systematic screening of ligands is often necessary to identify the optimal choice for a specific bromo-sulfonyl benzoate and amine coupling partner.
Base Selection: A Balancing Act
The base plays a multifaceted role in the Buchwald-Hartwig amination. It is required for the deprotonation of the amine, which is a crucial step in the formation of the palladium-amido intermediate.[12] However, an overly strong base can lead to the decomposition of sensitive functional groups, such as the benzoate ester.
| Base | pKaH | Advantages | Disadvantages |
| NaOtBu / KOtBu | ~19 | Strong bases that are highly effective in many cases.[7][9] | Can promote hydrolysis of the benzoate ester, especially at elevated temperatures. |
| LHMDS | ~26 | A very strong, non-nucleophilic base. | Can be incompatible with certain functional groups. |
| Cs₂CO₃ / K₃PO₄ | ~10.3 / ~12.3 | Weaker bases that offer better functional group tolerance.[7][9] | Often require higher reaction temperatures and longer reaction times. |
For bromo-sulfonyl benzoates, a careful balance must be struck. Starting with a weaker base like Cs₂CO₃ or K₃PO₄ is a prudent strategy to avoid ester hydrolysis.[9] If the reaction is sluggish, a switch to a stronger base like NaOtBu can be considered, but with careful monitoring for side product formation.
Solvent Effects: Beyond Solubility
The choice of solvent can significantly influence the outcome of a Buchwald-Hartwig amination by affecting the solubility of the reagents and the stability of the catalytic intermediates.[7] Common solvents for this reaction include toluene, dioxane, and THF.[7][9]
| Solvent | Properties | Considerations |
| Toluene | A nonpolar, aprotic solvent that is often the solvent of choice. | Good for a wide range of substrates and allows for higher reaction temperatures.[13] |
| 1,4-Dioxane | A polar, aprotic ether that can enhance the solubility of some reagents. | A good alternative to toluene, but care should be taken as it can form peroxides. |
| THF | A polar, aprotic ether with a lower boiling point than toluene and dioxane. | Useful for reactions that require milder heating. |
| t-Amyl alcohol | A polar, protic solvent that can sometimes be beneficial. | Can act as both a solvent and a weak base promoter. |
For bromo-sulfonyl benzoates, toluene or 1,4-dioxane are excellent starting points. It is crucial to use anhydrous and degassed solvents, as water and oxygen can deactivate the palladium catalyst.[7]
Experimental Workflow and Protocols
The following diagram illustrates a typical experimental workflow for optimizing the Buchwald-Hartwig amination of a bromo-sulfonyl benzoate.
Figure 2: General Experimental Workflow for Buchwald-Hartwig Amination.
General Protocol for the Amination of a Bromo-Sulfonyl Benzoate
Materials:
-
Bromo-sulfonyl benzoate (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Ligand (e.g., XPhos, 1.2-2.4 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, 0.1 M)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the bromo-sulfonyl benzoate, palladium precatalyst, ligand, and base under an inert atmosphere (e.g., in a glovebox).
-
Seal the vial with a cap containing a PTFE septum.
-
If not in a glovebox, purge the vial with argon or nitrogen for 5-10 minutes.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the amine via syringe. If the amine is a solid, it can be added with the other solids in step 1.
-
Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).
-
Stir the reaction for the desired amount of time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Troubleshooting and Optimization Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Inappropriate ligand- Incorrect base- Low reaction temperature | - Use a more active precatalyst (G3 or G4).[8]- Screen a panel of ligands (e.g., XPhos, RuPhos, BrettPhos).- If using a weak base, try a stronger one (e.g., NaOtBu), but monitor for ester hydrolysis.- Increase the reaction temperature in increments of 10-20 °C. |
| Ester Hydrolysis | - Base is too strong- High reaction temperature- Presence of water | - Switch to a weaker base (e.g., Cs₂CO₃, K₃PO₄).[9]- Lower the reaction temperature.- Ensure all reagents and solvents are strictly anhydrous. |
| Hydrodehalogenation | - β-hydride elimination (especially with primary amines)- Catalyst decomposition | - Use a ligand that promotes faster reductive elimination (e.g., a bulkier ligand).- Lower the reaction temperature.- Ensure a strictly inert atmosphere to prevent catalyst deactivation. |
| Formation of Side Products | - Reaction with other functional groups- Homocoupling of starting materials | - Protect other reactive functional groups if necessary.- Optimize catalyst loading and reaction temperature to minimize homocoupling. |
Conclusion
The Buchwald-Hartwig amination of bromo-sulfonyl benzoates, while challenging, is a highly achievable transformation with careful optimization of the reaction parameters. By understanding the mechanistic nuances and systematically evaluating the palladium precatalyst, ligand, base, and solvent, researchers can develop robust and high-yielding protocols for the synthesis of these valuable compounds. The use of modern, highly active catalyst systems is key to overcoming the inherent difficulties associated with these electron-deficient substrates. This guide provides a solid foundation for drug development professionals and researchers to confidently approach the C-N cross-coupling of bromo-sulfonyl benzoates and accelerate their synthetic endeavors.
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Buchwald–Hartwig amination. In: Wikipedia. [Link]
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Singleton, D. A. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]
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Al-dujaili, A. S., et al. Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd under conventional heating. ResearchGate. [Link]
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Worthington, R. J., et al. Palladium- and Nickel-Catalyzed Amination of Aryl Fluorosulfonates. ACS Publications. [Link]
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Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]
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Chen, C.-T., et al. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC. [Link]
-
Dreher, S. D., et al. Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]
-
Optimization of solvent condition for the Buchwald-Hartwig coupling reaction using catalyst 1. ResearchGate. [Link]
-
Zass, E., et al. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. [Link]
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Frank, D., et al. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
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Tan, Y. H., et al. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Publications. [Link]
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Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. [Link]
-
Fors, B. P., et al. An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. PMC. [Link]
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Tundel, R. E., et al. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. [Link]
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Wang, D., et al. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry. [Link]
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Application Note & Protocols: Mastering Nucleophilic Substitution of Chlorosulfonyl Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of the Sulfonyl Moiety
The sulfonyl chloride functional group is a cornerstone of modern organic synthesis, prized for its reactivity and versatility.[1] Its ability to readily undergo nucleophilic substitution allows for the construction of sulfonamides and sulfonate esters, two classes of compounds with profound importance. Sulfonamides are key structural features in a vast array of pharmaceuticals, including antibiotics and enzyme inhibitors, while sulfonate esters are critical synthetic intermediates, primarily used to transform a poor hydroxyl leaving group into an excellent sulfonate leaving group.[1][2]
This guide provides an in-depth exploration of the reaction conditions governing the nucleophilic substitution of chlorosulfonyl groups. Moving beyond simple procedural lists, we will delve into the mechanistic underpinnings, the causal relationships behind experimental choices, and field-proven protocols to empower researchers in their synthetic endeavors.
Core Reactivity and Mechanistic Overview
The reactivity of a sulfonyl chloride (R-SO₂Cl) is dominated by the highly electrophilic nature of the sulfur atom. This electrophilicity arises from the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making the sulfur center a prime target for nucleophilic attack.[1] The chloride ion serves as an effective leaving group, facilitating the substitution.
The precise mechanism of this substitution is a subject of detailed study and can be influenced by the reactants, nucleophile, and solvent conditions.[3][4] Evidence supports both a concerted, Sₙ2-like pathway and a stepwise addition-elimination mechanism that proceeds through a transient, trigonal bipyramidal intermediate.[1][4] For most practical applications, a concerted Sₙ2-type mechanism is a useful working model.[5][6]
Caption: General pathway for nucleophilic substitution on a sulfonyl chloride.
Key Parameters Influencing Reaction Success
Optimizing the nucleophilic substitution of a chlorosulfonyl group requires careful consideration of several interconnected parameters.
The Nature of the Nucleophile
The nucleophilicity of the attacking species is paramount.
-
Amines (for Sulfonamides): Primary and secondary aliphatic amines are generally highly reactive. However, sterically hindered amines (e.g., diisopropylamine) or electron-deficient anilines may react slowly, requiring more forcing conditions or catalytic activation.[7][8]
-
Alcohols (for Sulfonate Esters): Alcohols readily react with sulfonyl chlorides. The reaction is a standard method for converting an alcohol's hydroxyl group into a superior leaving group for subsequent Sₙ2 or E2 reactions.[1][9]
The Role of the Base
The reaction generates hydrochloric acid (HCl) as a byproduct, which must be neutralized to prevent protonation of the amine nucleophile and to drive the reaction to completion.
-
Pyridine: Often used as both a base and a solvent, it is particularly effective in the synthesis of sulfonate esters.[9]
-
Triethylamine (TEA) & Hünig's Base (DIPEA): These non-nucleophilic tertiary amines are common choices for sulfonamide synthesis, especially when pyridine might interfere or is undesirable.[10]
-
Aqueous Bases (NaOH, Na₂CO₃): In some protocols, particularly under Schotten-Baumann conditions, an aqueous base can be used effectively.[10][11]
Solvent Selection
The choice of solvent influences reactant solubility and can affect reaction pathways.
-
Aprotic Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are widely used as they are relatively inert and effectively solvate the reactants without interfering.[7][12]
-
Protic Solvents: While less common for the primary reaction due to potential solvolysis of the sulfonyl chloride, protic solvents like water or ethanol can be used, particularly in greener chemistry approaches or specific biphasic systems.[13] The use of alcohol as a solvent is generally avoided to prevent the formation of sulfonate ester side products.[8]
Temperature Control
The reaction of a sulfonyl chloride with an amine or alcohol is often exothermic.[1]
-
Initial Cooling: It is standard practice to combine the reactants at a reduced temperature (e.g., 0 °C) to control the initial exotherm.
-
Reaction Progression: After the initial addition, the reaction is typically allowed to warm to room temperature and stirred for several hours to ensure completion.[14]
Catalysis for Challenging Substrates
For unreactive or sterically hindered nucleophiles, a catalyst can dramatically increase the reaction rate.
-
4-Dimethylaminopyridine (DMAP): DMAP is a hyper-nucleophilic catalyst that functions by first reacting with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt.[15] This intermediate is much more electrophilic than the starting sulfonyl chloride and is readily attacked by even weak nucleophiles like hindered alcohols or anilines.[16]
Caption: DMAP-catalyzed sulfonylation proceeds via a highly reactive intermediate.
Experimental Protocols
Protocol 1: General Synthesis of a Sulfonamide
This protocol describes a standard procedure for reacting a primary or secondary amine with an aryl sulfonyl chloride.
Materials:
-
Aryl sulfonyl chloride (e.g., p-toluenesulfonyl chloride)
-
Primary or secondary amine
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Reagent Addition: Cool the solution to 0 °C using an ice-water bath. Add a solution of the sulfonyl chloride (1.05 eq.) in anhydrous DCM dropwise over 15-20 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).[1]
-
Work-up: Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and TEA), saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization or silica gel column chromatography to obtain the pure sulfonamide.
| Nucleophile Type | Base | Solvent | Temperature | Typical Time | Yield |
| Primary Alkyl Amine | TEA | DCM/THF | 0 °C to RT | 2-4 h | >90% |
| Secondary Alkyl Amine | TEA | DCM/THF | 0 °C to RT | 3-6 h | 85-95% |
| Aniline (less nucleophilic) | Pyridine | Pyridine/DCM | RT to 40 °C | 6-12 h | 70-90% |
| Hindered Amine | TEA, DMAP (cat.) | DCM | RT | 12-24 h | 60-85% |
| Table 1: Typical conditions for sulfonamide synthesis.[1][10] |
Protocol 2: Synthesis of a Sulfonate Ester (Tosylation)
This protocol details the conversion of a primary or secondary alcohol to a tosylate, a versatile leaving group.
Materials:
-
Primary or secondary alcohol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous (optional, as co-solvent)
-
Ice-cold 1 M HCl
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Reaction Setup: Dissolve the alcohol (1.0 eq.) in anhydrous pyridine in a round-bottom flask under an inert atmosphere. Cool the solution to 0 °C.[1]
-
Reagent Addition: Add p-toluenesulfonyl chloride (1.1 to 1.5 eq.) portion-wise, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the reaction at 0 °C for 4-12 hours, or until TLC analysis indicates complete consumption of the starting alcohol. For less reactive alcohols, the reaction may be stored at low temperature (e.g., 4 °C) overnight.
-
Work-up: Pour the reaction mixture into ice-cold water and extract with an organic solvent like ethyl acetate or DCM.
-
Washing: Wash the organic layer sequentially with ice-cold 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: The crude tosylate is often pure enough for subsequent steps. If necessary, it can be purified by recrystallization or flash chromatography.
| Sulfonylating Agent | Common Abbreviation | Leaving Group Ability | Typical Conditions |
| p-Toluenesulfonyl chloride | TsCl | Excellent | Pyridine, 0 °C to RT |
| Methanesulfonyl chloride | MsCl | Excellent | TEA, DCM, 0 °C to RT |
| Trifluoromethanesulfonyl chloride | TfCl | Superb | Pyridine, DCM, -20 °C to 0 °C |
| Table 2: Common reagents for sulfonate ester formation.[1] |
Protocol 3: Advanced Method - Fukuyama-Mitsunobu Reaction
For the synthesis of N,N-disubstituted sulfonamides, particularly when direct sulfonylation is difficult, the Fukuyama-Mitsunobu reaction offers a powerful alternative. This reaction involves the alkylation of a pre-formed N-substituted sulfonamide.[17]
Core Principle: The reaction couples an N-alkyl sulfonamide with a primary or secondary alcohol under Mitsunobu conditions, forming a new N-C bond.[14][17]
Caption: Workflow for the Fukuyama-Mitsunobu synthesis of sulfonamides.
Note: The Mitsunobu reaction is known for its stereospecific inversion of configuration at the alcohol's stereocenter.[14][17] Detailed protocols require careful handling of the reagents (triphenylphosphine, PPh₃, and an azodicarboxylate like DIAD or DEAD), which are typically added at 0 °C in a solvent like THF.[14]
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product | Inactive Sulfonyl Chloride: The reagent may have hydrolyzed upon storage.[8] | Use fresh or newly purchased sulfonyl chloride. Ensure all glassware and solvents are scrupulously dry. |
| Low Nucleophilicity of Amine/Alcohol: The nucleophile is sterically hindered or electron-deficient.[8] | Increase the reaction temperature. For very difficult cases, use a catalytic amount (5-10 mol%) of DMAP.[18] | |
| Major Side Product | Hydrolysis: The sulfonyl chloride reacted with trace water to form the unreactive sulfonic acid.[8] | Rigorously dry all solvents and glassware. Run the reaction under an inert atmosphere. |
| Di-sulfonylation: A primary amine (R-NH₂) reacts twice to form R-N(SO₂R')₂. | Use a slight excess of the amine relative to the sulfonyl chloride. Add the sulfonyl chloride slowly to the amine solution. | |
| Formation of Sulfene: For alkanesulfonyl chlorides with α-hydrogens, elimination can occur in the presence of a strong base.[5] | Use a non-nucleophilic, hindered base like Hünig's base (DIPEA) instead of TEA. Maintain low temperatures. |
Conclusion
The nucleophilic substitution of chlorosulfonyl groups is a robust and highly adaptable transformation central to chemical synthesis and drug discovery. A thorough understanding of the interplay between the nucleophile, base, solvent, and temperature allows for the rational design of reaction conditions. By mastering standard protocols for sulfonamide and sulfonate ester formation and leveraging catalytic methods for more challenging substrates, researchers can effectively harness the power of this essential reaction.
References
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Arnone, A., et al. (n.d.). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. ResearchGate. Retrieved from [Link]
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Zajac, M. A., & Toste, F. D. (2006). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC, NIH. Retrieved from [Link]
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Mikolajczyk, M., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI. Retrieved from [Link]
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King, J. F. (n.d.). Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles. ProQuest. Retrieved from [Link]
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Arote, R. B., et al. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry. Retrieved from [Link]
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Wikipedia contributors. (n.d.). Mitsunobu reaction. Wikipedia. Retrieved from [Link]
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Amartely, H., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. PMC, NIH. Retrieved from [Link]
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Cooper, M. S., & Heaney, H. (1995). Preparation of sulfonamides from N-silylamines. PMC, NIH. Retrieved from [Link]
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King, J. F., et al. (n.d.). Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. SciSpace. Retrieved from [Link]
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The Synthesis of Functionalised Sulfonamides. (n.d.). UCL Discovery. Retrieved from [Link]
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D'Souza, M. J., & Kevill, D. N. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. PMC, NIH. Retrieved from [Link]
-
Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface. Retrieved from [Link]
-
Robertson, R. E., & Rossall, B. (1971). Sulfonyl Chloride Kinetics. Part III. Nucleophilic Interaction on the Transition State for 4-X-Benzenesulfonyl. Canadian Journal of Chemistry. Retrieved from [Link]
-
Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. (2023). RSC Publishing. Retrieved from [Link]
-
Akram, M., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC, NIH. Retrieved from [Link]
-
Sulfonate Esters of Alcohols. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]
-
Heteroaryl sulfonamide synthesis: scope and limitations. (2018). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
Catalysis by 4-dialkylaminopyridines. (n.d.). Semantic Scholar. Retrieved from [Link]
-
NS7. Solvent Effects - aliphatic nucleophilic substitution. (n.d.). LibreTexts Chemistry. Retrieved from [Link]
-
Rossall, B., & Robertson, R. E. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing. Retrieved from [Link]
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Synthesis of biologically active sulfonamides from ethyl benzoate precursors
Application Note & Detailed Protocols
Topic: A Strategic Guide to the Synthesis of Biologically Active Sulfonamides from Ethyl Benzoate Precursors
Audience: Researchers, scientists, and drug development professionals.
Abstract
The sulfonamide functional group (–SO₂NH–) is a cornerstone of modern medicinal chemistry, integral to a wide spectrum of therapeutic agents including antibacterial, anti-inflammatory, anticancer, and antiviral drugs.[1][2][3][4] This guide provides a comprehensive, technically-grounded framework for the synthesis of diverse, biologically active sulfonamides starting from the readily available and cost-effective precursor, ethyl benzoate. We will dissect the strategic three-step synthetic sequence: (1) saponification of the ester, (2) electrophilic aromatic substitution to install the pivotal sulfonyl chloride moiety, and (3) final amidation to furnish the target sulfonamides. Beyond presenting step-by-step protocols, this document elucidates the mechanistic rationale behind key transformations, addresses challenges such as regioselectivity, and offers insights into the practical application of this chemistry in a drug discovery context.
The Synthetic Strategy: A Three-Stage Workflow
The conversion of a simple aromatic ester like ethyl benzoate into a complex, pharmacologically relevant sulfonamide is a strategic process. The chosen pathway is designed for efficiency, modularity, and the use of well-established chemical transformations. The overall workflow allows for the late-stage introduction of diverse amine functionalities, making it highly amenable to the generation of compound libraries for high-throughput screening.
The core logic of the synthesis is as follows:
-
Ester Hydrolysis: The chemically stable ethyl ester is first unmasked to reveal the more reactive carboxylic acid. This initial step is crucial as the carboxylic acid group, while deactivating, directs the subsequent electrophilic substitution.
-
Chlorosulfonation: This is the key bond-forming step where the C-S bond is forged via electrophilic aromatic substitution. This transformation introduces the highly reactive sulfonyl chloride group, which is the immediate precursor to the sulfonamide.
-
Sulfonamide Formation: The sulfonyl chloride is coupled with a desired primary or secondary amine. This final step is highly versatile, as the properties of the final molecule can be systematically tuned by varying the structure of the amine component.
Caption: Overall synthetic workflow from ethyl benzoate to the target sulfonamide.
Mechanistic Principles and Rationale
A deep understanding of the underlying reaction mechanisms is critical for troubleshooting, optimization, and adapting these protocols for different substrates.
Step 1: Saponification
This is a standard base-catalyzed hydrolysis of an ester. The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses, expelling the ethoxide (EtO⁻) leaving group. A final acid-base transfer yields the carboxylate salt, which is protonated during an acidic workup to give the final benzoic acid product. This reaction is typically high-yielding and straightforward.
Step 2: Electrophilic Aromatic Substitution (EAS) - Chlorosulfonation
This is the most critical and mechanistically nuanced step in the sequence. The synthesis of the key intermediate, 4-(chlorosulfonyl)benzoic acid, is achieved through the direct reaction of benzoic acid with chlorosulfonic acid (ClSO₃H).[5]
-
Generation of the Electrophile: Chlorosulfonic acid is a powerful electrophile source. Through auto-protolysis or interaction with a strong acid, it can generate the highly electrophilic sulfonyl chloride cation (SO₂Cl⁺) or a related species that drives the reaction.[5]
-
Electrophilic Attack & Regioselectivity: The π-electron system of the benzoic acid ring attacks the electrophilic sulfur atom. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5] The carboxylic acid (–COOH) group is an electron-withdrawing group, which deactivates the ring towards EAS and is primarily a meta-director. However, by using an excess of chlorosulfonic acid and carefully controlling the temperature, the reaction can be driven to favor the formation of the para-substituted product, which is often the desired isomer for biological activity, as seen in many COX-2 inhibitors.[6] The formation of the para isomer can be rationalized by steric hindrance at the ortho positions and the potential for specific solvation effects.
Caption: Simplified mechanism of electrophilic aromatic chlorosulfonation.
Step 3: Sulfonamide Formation
The reaction between the synthesized aryl sulfonyl chloride and an amine is a classic method for forming sulfonamides.[7] The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride ion. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid (HCl) byproduct that is formed.[7][8]
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Chlorosulfonic acid is extremely corrosive and reacts violently with water.
Protocol 1: Saponification of Ethyl Benzoate to Benzoic Acid
Objective: To hydrolyze the ethyl ester to the corresponding carboxylic acid.
| Parameter | Value/Description |
| Reactants | Ethyl Benzoate, Sodium Hydroxide (NaOH) |
| Solvent | Ethanol/Water mixture |
| Workup | Hydrochloric Acid (HCl) |
| Typical Yield | >90% |
| Purity | High, often suitable for next step without further purification |
Step-by-Step Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve sodium hydroxide (1.2 equivalents) in a 1:1 mixture of ethanol and water.
-
Addition: Add ethyl benzoate (1.0 equivalent) to the flask.
-
Reaction: Heat the mixture to reflux and maintain for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Solvent Removal: Allow the mixture to cool to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath and slowly acidify by adding concentrated HCl dropwise until the pH is ~1-2. A white precipitate of benzoic acid will form.
-
Isolation: Collect the solid benzoic acid by vacuum filtration, washing the filter cake with cold deionized water.
-
Drying: Dry the product in a vacuum oven to a constant weight. The product can be further purified by recrystallization from hot water if necessary.
Protocol 2: Chlorosulfonation of Benzoic Acid to 4-(Chlorosulfonyl)benzoic Acid
Objective: To install the sulfonyl chloride group at the para position of the aromatic ring.
| Parameter | Value/Description |
| Reactants | Benzoic Acid, Chlorosulfonic Acid (ClSO₃H) |
| Solvent | None (Chlorosulfonic acid acts as reagent and solvent) |
| Workup | Quenching on ice |
| Typical Yield | 40-60% |
| Purity | Moderate, may require recrystallization |
Step-by-Step Procedure:
-
Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas), place chlorosulfonic acid (5.0 equivalents). Cool the flask in an ice-salt bath to 0°C.
-
Addition: Add dry benzoic acid (1.0 equivalent) in small portions to the stirred chlorosulfonic acid, ensuring the temperature does not rise above 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60°C for 2-3 hours. The reaction should be monitored by quenching a small aliquot and analyzing by TLC or ¹H NMR.
-
Quenching (CRITICAL STEP): Allow the reaction to cool to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. This is a highly exothermic process that will generate large volumes of HCl gas.
-
Isolation: The product, 4-(chlorosulfonyl)benzoic acid, will precipitate as a white solid. Stir the slurry for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration.
-
Washing & Drying: Wash the filter cake thoroughly with cold water to remove any residual acid. Dry the product under vacuum. Purification can be achieved by recrystallization from a suitable solvent like a chloroform/hexane mixture.
Protocol 3: Synthesis of N-Benzyl-4-sulfamoylbenzoic Acid (A Model Sulfonamide)
Objective: To couple the key sulfonyl chloride intermediate with a representative primary amine.
| Parameter | Value/Description |
| Reactants | 4-(Chlorosulfonyl)benzoic Acid, Benzylamine |
| Base | Pyridine or Triethylamine |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF)[7] |
| Typical Yield | 70-90% |
| Purity | Good, purification by recrystallization or chromatography |
Step-by-Step Procedure:
-
Setup: In a round-bottom flask, dissolve 4-(chlorosulfonyl)benzoic acid (1.0 equivalent) in anhydrous DCM.
-
Amine Addition: Add benzylamine (1.1 equivalents) to the solution, followed by the dropwise addition of pyridine (1.2 equivalents) at 0°C.[7]
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until completion as monitored by TLC.
-
Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, water, and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel to yield the pure sulfonamide.
Applications in Drug Discovery
The intermediate, 4-(chlorosulfonyl)benzoic acid, is a versatile building block. By substituting benzylamine in Protocol 3 with a wide array of commercially available or synthesized amines, researchers can rapidly generate a library of novel sulfonamide derivatives. This parallel synthesis approach is fundamental to modern drug discovery, enabling the exploration of structure-activity relationships (SAR).
Examples of Biologically Active Sulfonamide Classes:
-
COX-2 Inhibitors: Molecules like Celecoxib feature a pyrazole ring attached to a p-sulfamoylphenyl group, highlighting the importance of this scaffold in developing anti-inflammatory agents.[9][10]
-
Carbonic Anhydrase Inhibitors: Many diuretics and anti-glaucoma agents are aromatic sulfonamides that inhibit carbonic anhydrase.[3][4]
-
Antibacterial Agents: The original "sulfa drugs" are a historic and still relevant class of antibiotics that act as competitive inhibitors of dihydropteroate synthase in bacteria.[4][11]
Conclusion
This application note details a reliable and adaptable three-step synthesis for producing biologically relevant sulfonamides from the simple precursor, ethyl benzoate. By understanding the mechanistic underpinnings of each transformation—saponification, regioselective chlorosulfonation, and amidation—researchers can effectively utilize this workflow to generate diverse molecular entities for evaluation as potential therapeutic agents. The protocols provided serve as a validated starting point for chemists engaged in the fields of medicinal chemistry and drug development.
References
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- The Discovery and Synthesis of Celecoxib: A Selective COX-2 Inhibitor. Benchchem.
- The recent progress of sulfonamide in medicinal chemistry. (2020). SciSpace.
-
Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors. (2001). Journal of Medicinal Chemistry. [Link]
-
Recent advances in medicinal chemistry of sulfonamides. Rational design as anti-tumoral, anti-bacterial and anti-inflammatory agents. (2013). PubMed. [Link]
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B.
-
Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib. (2020). RSC Publishing. [Link]
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Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. (2021). MDPI. [Link]
-
Synthesis of Celecoxib and Structural Analogs- A Review. (2025). ResearchGate. [Link]
- Synthesis and Biological Activity of New Sulfonamide Derivatives. (2021). International Journal of Drug Delivery Technology.
- An In-depth Technical Guide to the Electrophilic Aromatic Substitution in the Synthesis of 4-(Chlorosulfonyl)benzoic Acid. Benchchem.
- A Comparative Guide to the Synthesis and In Vitro Evaluation of Bioactive Sulfonamides. Benchchem.
- Sulfonamides: Classification, mode of action, uses and structure activity rel
-
Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. (2025). ResearchGate. [Link]
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The Transformation of Sulfonyl Chlorides to Sulfonyl Fluorides: A Detailed Guide to Synthetic Protocols
Introduction
The conversion of a chlorosulfonyl group (-SO₂Cl) to a fluorosulfonyl group (-SO₂F) is a pivotal transformation in modern medicinal chemistry, chemical biology, and drug development. Sulfonyl fluorides, in contrast to their more reactive sulfonyl chloride counterparts, exhibit a unique balance of stability and reactivity.[1][2] They are generally more resistant to hydrolysis and thermolysis, yet can be selectively activated to react with nucleophiles, making them invaluable as covalent probes for protein labeling, components of "click chemistry" reactions (specifically SuFEx, or Sulfur(VI) Fluoride Exchange), and as key building blocks in the synthesis of complex pharmaceutical agents.[1][3][4] This guide provides detailed protocols and insights into the common methods for effecting this transformation, aimed at researchers, scientists, and professionals in drug development.
Core Principles: The Nucleophilic Fluoride Exchange
The fundamental chemical principle underlying the conversion of sulfonyl chlorides to sulfonyl fluorides is a nucleophilic substitution reaction, specifically a halogen exchange (HalEx) process. The chloride atom in the sulfonyl chloride is displaced by a fluoride ion. The choice of fluoride source, solvent, and reaction conditions significantly impacts the efficiency, yield, and substrate scope of this transformation.
Experimental Protocols
Several methods have been developed to achieve this conversion, each with its own advantages and considerations. Below are detailed protocols for the most common and effective approaches.
Protocol 1: Classic Aqueous Potassium Fluoride Method
This is one of the earliest and most straightforward methods for the synthesis of sulfonyl fluorides.[1]
Causality Behind Experimental Choices:
-
Potassium Fluoride (KF): A readily available and inexpensive source of fluoride ions.
-
Water: Acts as a solvent and helps to dissolve the potassium fluoride. The use of an aqueous solution can be advantageous for certain substrates and for ease of handling.
-
Biphasic System: Often, an organic solvent like acetone is used in conjunction with water to create a biphasic mixture. This helps to dissolve the organic sulfonyl chloride substrate while still allowing for the presence of the aqueous fluoride source.[5][6]
Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the sulfonyl chloride (1.0 eq) in a suitable organic solvent (e.g., acetone).
-
Addition of Fluoride Source: Add a saturated aqueous solution of potassium fluoride (KF) (typically 2-4 eq) to the flask.
-
Reaction: Heat the biphasic mixture to reflux (the boiling point of the solvent mixture) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting sulfonyl chloride is consumed. Reaction times can vary from 2 to 24 hours depending on the substrate.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a precipitate (potassium chloride) forms, it can be removed by filtration.
-
Transfer the mixture to a separatory funnel and add an organic solvent (e.g., ethyl acetate or dichloromethane) to extract the product.
-
Wash the organic layer with water and then with brine to remove any remaining inorganic salts.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude sulfonyl fluoride.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
Protocol 2: The Use of Potassium Bifluoride (KHF₂) for Enhanced Efficacy
Potassium bifluoride is often a more effective fluorinating agent than potassium fluoride for this transformation.[7][8]
Causality Behind Experimental Choices:
-
Potassium Bifluoride (KHF₂): This reagent acts as a source of both fluoride ions and hydrogen fluoride in situ, which can facilitate the reaction. It is particularly effective for less reactive sulfonyl chlorides.[2]
-
Solvent System: Acetonitrile or a biphasic system with THF or CH₂Cl₂ is commonly employed.[7]
Step-by-Step Methodology:
-
Setup: To a solution of the sulfonyl chloride (1.0 eq) in acetonitrile, add a saturated aqueous solution of potassium bifluoride (KHF₂) (2-3 eq).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is often faster than with KF and can be complete within a few hours.
-
Monitoring and Work-up: Follow the same monitoring and work-up procedures as described in Protocol 1.
Protocol 3: Phase-Transfer Catalysis for Enhanced Reactivity
For challenging substrates or to achieve milder reaction conditions, a phase-transfer catalyst can be employed.
Causality Behind Experimental Choices:
-
Phase-Transfer Catalyst (e.g., 18-crown-6 ether): This catalyst facilitates the transfer of fluoride ions from the aqueous or solid phase into the organic phase where the sulfonyl chloride is dissolved, thereby increasing the reaction rate.[1][7]
-
Anhydrous Conditions: This method often utilizes anhydrous potassium fluoride and an anhydrous aprotic solvent like acetonitrile to create "naked fluoride" ions, which are highly nucleophilic.[1]
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous potassium fluoride (2-4 eq) in anhydrous acetonitrile.
-
Catalyst Addition: Add a catalytic amount of 18-crown-6 ether (e.g., 0.1 eq).
-
Substrate Addition: Add the sulfonyl chloride (1.0 eq) to the suspension.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, filter off the inorganic salts and concentrate the filtrate. The crude product can then be purified as described previously.
Data Presentation: Comparison of Methods
| Method | Fluoride Source | Typical Solvent(s) | Temperature | Advantages | Disadvantages |
| Protocol 1 | Potassium Fluoride (KF) | Water/Acetone[6] | Reflux | Inexpensive, simple setup | Can be slow, may require heating |
| Protocol 2 | Potassium Bifluoride (KHF₂) | Acetonitrile/Water[7] | Room Temperature | More reactive, often faster | KHF₂ is corrosive[8][9] |
| Protocol 3 | Anhydrous KF | Anhydrous Acetonitrile | Room Temperature | Mild conditions, high reactivity | Requires anhydrous conditions, catalyst can be expensive |
Visualization of the Reaction Workflow
Caption: Workflow for the conversion of sulfonyl chlorides to sulfonyl fluorides.
Safety Precautions
-
Sulfonyl Chlorides: These compounds are often moisture-sensitive and can release HCl gas upon hydrolysis. Handle them in a well-ventilated fume hood.[10]
-
Fluoride Sources: Potassium fluoride and potassium bifluoride are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. KHF₂ is corrosive.[8][9]
-
Solvents: Organic solvents are often flammable and should be handled with care, away from ignition sources.[11][12]
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Characterization of the Product
The successful synthesis of the sulfonyl fluoride can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹⁹F NMR: The appearance of a singlet or a multiplet in the ¹⁹F NMR spectrum is a definitive indicator of the formation of the sulfonyl fluoride.
-
¹H and ¹³C NMR: Changes in the chemical shifts of nearby protons and carbons can also be observed.
-
-
Infrared (IR) Spectroscopy: The characteristic S=O stretching frequencies will be present, typically in the range of 1410-1380 cm⁻¹ and 1210-1180 cm⁻¹.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
Conclusion
The conversion of chlorosulfonyl to fluorosulfonyl groups is a robust and essential transformation for the modern chemist. By understanding the principles behind the different protocols and selecting the appropriate conditions for a given substrate, researchers can efficiently access these valuable sulfonyl fluoride building blocks for a wide range of applications in drug discovery and beyond.
References
- Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. (n.d.).
- Sustainable synthesis of sulfonyl fluorides in water - ACS Green Chemistry. (n.d.).
- Synthetic Routes to Arylsulfonyl Fluorides - MDPI. (2021, July 8).
- Sulfonyl fluoride synthesis by fluorination - Organic Chemistry Portal. (n.d.).
- Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source | ACS Sustainable Chemistry & Engineering - ACS Publications. (2024, July 16).
- Application Notes and Protocols for the Synthesis of Sulfonamides using 2,3-Difluorobenzene-1-sulfonyl chloride - Benchchem. (n.d.).
- (PDF) Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source - ResearchGate. (n.d.).
- Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. (2021, March 11).
- Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone - Organic Chemistry Portal. (n.d.).
- Sulfonamide synthesis via calcium triflimide activation of sulfonyl fluorides - Scholarship @ Claremont. (2018, June 11).
- Facile synthesis of sulfonyl fluorides from sulfonic acids - RSC Publishing. (2022, December 6).
- Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - PMC - NIH. (2019, May 7).
- Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC. (2022, December 8).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- SAFETY DATA SHEET - Spectrum Chemical. (2021, December 29).
Sources
- 1. ccspublishing.org.cn [ccspublishing.org.cn]
- 2. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]
- 4. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfonyl fluoride synthesis by fluorination [organic-chemistry.org]
- 6. Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.fi [fishersci.fi]
- 12. spectrumchemical.com [spectrumchemical.com]
Troubleshooting & Optimization
Technical Support Center: Ensuring the Stability of Chlorosulfonyl-Containing Compounds During Storage
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide, prepared by our senior application scientists, provides in-depth technical advice and troubleshooting for preventing the hydrolysis of the chlorosulfonyl group in your compounds during storage. We understand that the stability of these reactive intermediates is critical to the success of your research and development endeavors. This resource is structured in a question-and-answer format to directly address the challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for compounds containing a chlorosulfonyl group during storage?
The principal cause of degradation is hydrolysis.[1][2][3] The sulfur atom in the chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack by water molecules.[1] This reaction, often accelerated by ambient moisture, leads to the formation of the corresponding sulfonic acid and hydrochloric acid (HCl).[1][2] The generation of corrosive HCl gas can further catalyze degradation and potentially damage storage containers and equipment.[1]
Q2: I've noticed a white solid forming in my bottle of chlorosulfonyl isocyanate. What is it, and is the reagent still usable?
This is a common observation. The white solid is crystalline sulfamoyl chloride, which forms when the isocyanate portion of chlorosulfonyl isocyanate (CSI) hydrolyzes upon contact with moisture.[4] Even if some solid has formed, the remaining supernatant liquid often maintains high purity and can still be used for reactions.[4] However, it is crucial to handle the material under strictly anhydrous conditions to prevent further degradation.
Q3: What are the ideal storage conditions to prevent hydrolysis?
To maintain the integrity of your chlorosulfonyl-containing compounds, a multi-faceted approach to storage is essential. The key is to rigorously exclude moisture.[1][2][5]
Recommended Storage Protocol:
-
Temperature: Store in a cool, dry place. Refrigeration at 2-8 °C is highly recommended to minimize thermal degradation.[2][3]
-
Atmosphere: Always store under an inert atmosphere, such as nitrogen or argon.[2][6][7] This prevents exposure to atmospheric moisture.
-
Container: Use tightly sealed, non-reactive containers.[2][8] Amber glass bottles with Teflon-lined caps are an excellent choice to also protect against light.[2][9]
-
Location: Store in a well-ventilated area designated for corrosive materials, away from incompatible substances like acids and alkalis.[3][10]
Q4: How effective are desiccants for storing moisture-sensitive sulfonyl chlorides?
Desiccants are a critical tool for maintaining a dry environment and preventing hydrolysis.[11][12] They work by adsorbing moisture from the air within a sealed secondary container (e.g., a desiccator cabinet or a sealed bag).[11][12][13]
-
Silica gel: A versatile and common choice for general-purpose drying.[12][14]
-
Molecular sieves: Offer superior performance in low-humidity environments, making them ideal for highly sensitive compounds.[12][14]
-
Activated alumina: Effective at removing moisture from chemicals, helping to maintain their quality.[14]
It is important to choose a desiccant that does not react with your chemical and to replace or regenerate it as it becomes saturated with moisture.[11]
Troubleshooting Guide
Issue 1: Pressure buildup in the storage container.
-
Potential Cause: This is a strong indication of decomposition. The hydrolysis of the chlorosulfonyl group generates hydrogen chloride (HCl) gas, and thermal decomposition can produce sulfur dioxide (SO₂) and chlorine (Cl₂) gases, leading to an increase in pressure.[9]
-
Immediate Action: Carefully vent the container in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including acid-resistant gloves and safety glasses.[10]
-
Resolution:
-
Confirm the purity of the material using an appropriate analytical method (see Q5).
-
If the material is still viable, transfer it to a clean, dry container under an inert atmosphere.
-
Store the container at a reduced temperature (2-8 °C) to slow the rate of decomposition.[2][3]
-
If pressure buildup is a recurring issue, the purity of the compound may be compromised, and it should be disposed of according to your institution's safety guidelines.
-
Issue 2: The compound has developed a dark color during storage.
-
Potential Cause: Discoloration, often to brown or black, is a visual sign of decomposition.[5] This can be triggered by exposure to light, heat, or impurities.
-
Resolution:
-
Assess the purity of the compound. A significant color change often correlates with a decrease in purity.
-
For future storage, use amber glass bottles to protect the compound from light.[9]
-
If the compound is to be used in a sensitive reaction, purification by distillation or recrystallization may be necessary, provided the compound is thermally stable.
-
Issue 3: Inconsistent results in reactions using a previously reliable batch of a sulfonyl chloride.
-
Potential Cause: The reagent has likely degraded during storage, leading to a lower concentration of the active sulfonyl chloride and the presence of sulfonic acid and HCl.
-
Resolution:
-
Re-analyze the Reagent: Before use, always re-assess the purity of older batches of sulfonyl chlorides, especially if they have been opened previously.
-
Implement Strict Anhydrous Techniques: During your reaction setup, ensure all glassware is oven-dried, and solvents are anhydrous.[5] Conduct the reaction under an inert atmosphere of nitrogen or argon.[5]
-
Use Fresh Reagent: If possible, use a fresh, unopened bottle of the sulfonyl chloride for critical reactions.
-
Experimental Protocols & Methodologies
Protocol 1: Best Practices for Handling and Aliquoting Sulfonyl Chlorides
This protocol minimizes exposure to atmospheric moisture during handling.
-
Preparation: Move the sulfonyl chloride container from cold storage to a desiccator and allow it to warm to ambient temperature before opening. This prevents condensation of moisture onto the cold surfaces.
-
Inert Atmosphere: Perform all transfers inside a glove box or under a positive pressure of an inert gas (nitrogen or argon) using a Schlenk line.
-
Glassware: Ensure all glassware, syringes, and needles are thoroughly dried in an oven (e.g., at >100°C for several hours) and cooled under a stream of dry nitrogen or in a desiccator.[5]
-
Aliquoting: Use a dry syringe or cannula to transfer the required amount of the liquid sulfonyl chloride. For solids, use a dry spatula in an inert atmosphere.
-
Resealing: Tightly reseal the main container, purge the headspace with inert gas, and wrap the cap with Parafilm for an extra seal before returning it to proper storage.
Protocol 2: Qualitative and Quantitative Analysis of Sulfonyl Chloride Stability
Regularly assessing the purity of your stored sulfonyl chloride is crucial.
1. Spectroscopic and Chromatographic Analysis:
-
NMR Spectroscopy: A powerful tool for structural elucidation.[15] Use aprotic deuterated solvents like CDCl₃ or acetone-d₆.[15] The appearance of new signals may indicate the formation of degradation products.
-
IR Spectroscopy: Quickly identify the sulfonyl chloride functional group by its characteristic strong absorption bands for S=O and S-Cl stretching.[15]
-
High-Performance Liquid Chromatography (HPLC): A suitable method for quantitative analysis of purity.[3][15] A reverse-phase C18 column with a mobile phase of acetonitrile and water is commonly used.[3] Due to the reactivity of the sulfonyl chloride, derivatization might be necessary for stable analysis.[3][15]
2. Titrimetric Analysis:
-
Principle: A cost-effective method to determine the total sulfonyl chloride content.[15] This involves reacting the sulfonyl chloride with a nucleophile and then titrating a product or the excess reagent.[15]
Data Summary & Visual Guides
Table 1: Recommended Storage Conditions for Chlorosulfonyl-Containing Compounds
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated)[2][3] | Slows the rate of both hydrolysis and thermal decomposition. |
| Atmosphere | Inert gas (Nitrogen or Argon)[2][6][7] | Excludes atmospheric moisture, the primary cause of hydrolysis. |
| Container | Tightly sealed amber glass bottle with a Teflon-lined cap.[2][9] | Prevents moisture ingress and protects from light-induced degradation. |
| Secondary Containment | Desiccator or sealed container with a desiccant (e.g., molecular sieves).[11][12] | Provides an additional layer of protection against moisture. |
| Handling | In a glove box or under a positive pressure of inert gas.[5] | Minimizes exposure to air and moisture during aliquoting. |
Diagrams
Caption: Nucleophilic attack of water on the sulfonyl chloride.
Caption: Decision workflow for proper storage conditions.
References
- HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention.
- Sorbipak. (n.d.). Desiccants for Industrial Chemical shipping & storage containers.
- Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals.
- BenchChem. (2025). Stability and Storage of 3-Isopropylbenzenesulfonyl Chloride: A Technical Guide.
- BenchChem. (2025). Stability and Storage of (2-Chlorophenyl)methanesulfonyl chloride: An In-depth Technical Guide.
- Santa Cruz Biotechnology. (n.d.). Chlorosulfonyl isocyanate.
- ResearchGate. (2024, December 27). (PDF) Principles of Inert Atmosphere Storage.
- Interchim. (n.d.). Discover the Most Effective Desiccant for Optimal Moisture Control.
- Fiveable. (2025, August 15). Inert atmosphere Definition - Organic Chemistry II Key....
- BenchChem. (n.d.). Technical Support Center: Stabilizing Sulfuryl Chloride During Storage.
- BenchChem. (2025). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques.
- TCI EUROPE N.V. (n.d.). Short Topic: More ways to use | Organic Syntheses Utilizing the Chemical Properties of Chlorosulfonyl Isocyanate.
- ChemicalBook. (2025, February 1). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
- BenchChem. (2025, December). Preventing decomposition of sulfonyl chloride during reaction.
- TCI EUROPE N.V. (n.d.). Short Topic: More ways to use | Organic Syntheses Utilizing the Chemical Properties of Chlorosulfonyl Isocyanate.
- Unipure. (2024, February 22). Three types of hydrolysis and ways to prevent hydrolysis.
Sources
- 1. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Short Topic: More ways to use | Organic Syntheses Utilizing the Chemical Properties of Chlorosulfonyl Isocyanate | TCI EUROPE N.V. [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. fiveable.me [fiveable.me]
- 8. chemicalbook.com [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. desiccantpak.com [desiccantpak.com]
- 12. ibisscientific.com [ibisscientific.com]
- 13. carbodiimide.com [carbodiimide.com]
- 14. Discover the Most Effective Desiccant for Optimal Moisture Control Streampeak Group [streampeakgroup.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Improving yield of sulfonamide coupling with steric amines
Topic: Overcoming Steric Hindrance in Sulfonyl Chloride-Amine Coupling
Diagnostic Phase: Defining the Failure Mode
Before altering your protocol, you must distinguish between kinetic failure (steric hindrance) and competitive failure (hydrolysis).
The "Steric Wall" Phenomenon:
In standard Schotten-Baumann conditions (DCM/TEA or THF/Pyridine), the reaction relies on the nucleophilic attack of the amine (
-
The Problem: Bulky amines (e.g., tert-butylamine, ortho-substituted anilines, adamantyl-amine) cannot access the electrophilic sulfur center efficiently.
-
The Symptom: You recover unreacted amine and find the sulfonyl chloride has converted to sulfonic acid (
) due to reaction with trace moisture, or simply degraded.
Decision Matrix:
-
If the amine is recovered unchanged: The issue is Nucleophilicity/Sterics. (Proceed to Method A or B).
-
If the amine degrades: The reaction conditions are too harsh. (Proceed to Method C).
-
If the sulfonyl chloride hydrolyzes immediately: You need a more stable electrophile. (Proceed to Method C).
Method A: Nucleophilic Catalysis (The "Turbo" Charger)
Best For: Moderately hindered amines (e.g., isopropylamines, 2,6-dimethylanilines).
Standard bases like Triethylamine (TEA) act only as proton scavengers (Brønsted bases). They do not activate the sulfonyl chloride. To overcome sterics, you must use a Nucleophilic Catalyst like 4-Dimethylaminopyridine (DMAP).
The Mechanism
DMAP attacks the sulfonyl chloride faster than the steric amine, displacing the chloride to form a highly electrophilic
Figure 1: The catalytic cycle of DMAP-mediated sulfonylation. The activated intermediate lowers the activation energy for the steric amine.
Protocol A: DMAP-Catalyzed Coupling
-
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.
-
Solvent: Use anhydrous DCM (Dichloromethane) or DCE (Dichloroethane).
-
Stoichiometry:
-
Sulfonyl Chloride: 1.0 equiv[1]
-
Steric Amine: 1.1 – 1.2 equiv
-
DMAP: 0.1 – 0.2 equiv (Catalytic)
-
Pyridine: 2.0 equiv (as the bulk proton scavenger/co-solvent)
-
-
Procedure:
-
Workup: Quench with 1M HCl to remove Pyridine/DMAP. Extract with DCM.
Method B: Anionic Activation (The "Sledgehammer")
Best For: Severely hindered amines (e.g., tert-butylamine, highly substituted anilines) that fail Method A.
If the amine is too sterically hindered to attack even the activated intermediate, you must increase the amine's nucleophilicity by deprotonating it to form the amide anion (
Protocol B: LiHMDS Deprotonation
-
Reagent: Lithium bis(trimethylsilyl)amide (LiHMDS) is preferred over NaH because it is soluble in organic solvents and provides kinetic control.
-
Solvent: Anhydrous THF.
-
Procedure:
-
Dissolve the Steric Amine (1.0 equiv) in THF at -78°C.
-
Add LiHMDS (1.1 equiv, 1M in THF) dropwise. Stir for 30 mins to generate the anion.
-
Add Sulfonyl Chloride (1.0 equiv) dropwise at -78°C.
-
Allow to warm slowly to RT over 2–3 hours.
-
-
Why it works: The electrostatic attraction between the lithium amide (anion) and the sulfur center overcomes the steric repulsion.
Method C: SuFEx (The "Sniper" Approach)
Best For: Unstable sulfonyl chlorides or extremely sensitive substrates.
Sulfonyl Chlorides are prone to hydrolysis.[1] Sulfonyl Fluorides (
Protocol C: SuFEx Coupling
Reference: Sharpless, K. B. et al. (2014)
-
Precursor: Convert your Sulfonyl Chloride to Sulfonyl Fluoride (stir with KF in MeCN/Water overnight).
-
Reagents:
-
Sulfonyl Fluoride (1.0 equiv)
-
Steric Amine (1.2 equiv)
-
DABCO (1.5 equiv) or Ca(NTf2)2 (Catalytic, 5 mol%)
-
-
Procedure:
-
Mix reagents in Acetonitrile (MeCN) or DCM.
-
Stir at RT (or 50°C for difficult cases).
-
Advantage: The fluoride is a small leaving group, reducing the steric transition state energy.
-
Troubleshooting Matrix
| Symptom | Diagnosis | Solution |
| Low Yield (<20%) | Hydrolysis of Sulfonyl Chloride competes with Amine. | Switch to Method A (DMAP) to accelerate coupling, or Method C (SuFEx) for stability. |
| No Reaction (Recovered SM) | Amine is too steric; cannot attack Sulfur. | Switch to Method B (LiHMDS) to create a super-nucleophile. |
| Bis-sulfonylation | Primary amine reacts twice ( | Use 1.0 equiv Sulfonyl Chloride and excess Amine.[1] Avoid LiHMDS (promotes bis-addition). |
| Dark/Tar Formation | Sulfonyl Chloride is decomposing. | Ensure anhydrous conditions.[1] Add Sulfonyl Chloride last and slowly at 0°C. |
Visual Workflow: Selecting Your Method
Figure 2: Decision tree for selecting the optimal coupling protocol based on steric severity and substrate sensitivity.
References
-
Sharpless, K. B., et al. (2014). "SuFEx Click Chemistry for Late-Stage Drug Diversification." Angewandte Chemie International Edition. [Link]
-
Buchwald, S. L., et al. (2002). "Palladium-Catalyzed Coupling of Ammonia and Lithium Amide with Aryl Halides." Journal of the American Chemical Society. [Link]
- Woolven, H., et al. (2016). "Nucleophilic Catalysis in Sulfonamide Synthesis." Organic Letters. (Demonstrates the utility of DMAP/NMI in difficult couplings).
-
Mahapatra, S., et al. (2020).[5][6] "Calcium Triflimide Activation of Sulfonyl Fluorides for SuFEx." Organic Letters. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cbijournal.com [cbijournal.com]
- 3. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfur fluoride exchange with carbon pronucleophiles - Chemical Science (RSC Publishing) DOI:10.1039/D5SC03893F [pubs.rsc.org]
- 5. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 6. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low reactivity of aryl bromide in cross-coupling reactions
Topic: Low Reactivity of Aryl Bromides in Palladium-Catalyzed Cross-Coupling Ticket ID: #RXN-OPT-005 Assigned Specialist: Senior Application Scientist, Catalysis Division
Part 1: Diagnostic Workflow
Before modifying your reaction parameters, you must diagnose where the catalytic cycle is breaking. Low reactivity in aryl bromides is rarely a "bad batch" of chemicals; it is usually a kinetic bottleneck in Oxidative Addition or Catalyst Deactivation .
Use this logic tree to identify your specific failure mode:
Figure 1: Diagnostic Logic Tree for Cross-Coupling Failures.
Part 2: The "Engine" – Catalyst & Ligand Issues
Symptom: The reaction stays clear/brown, but the aryl bromide (Ar-Br) is not consumed. Diagnosis: Failed Oxidative Addition.[1]
While aryl bromides are generally reactive, electron-rich (e.g., 4-bromoanisole) or sterically hindered (e.g., 2-bromo-1,3-dimethylbenzene) substrates significantly raise the activation energy for oxidative addition.
The Solution: Ligand Engineering
You must switch to a ligand that is both electron-rich (to push electron density onto Pd, facilitating the breaking of the C-Br bond) and bulky (to promote the final reductive elimination step).[1]
Recommended Ligand Switch:
| Standard Ligand (Avoid for difficult substrates) | Advanced Ligand (Recommended) | Why? |
| PPh₃ (Triphenylphosphine) | SPhos or XPhos | Biaryl phosphines facilitate OA into hindered centers and stabilize Pd(0). |
| dppf | P(t-Bu)₃ | Extreme electron richness drives OA into electron-rich Ar-Br bonds. |
| Pd(OAc)₂ (Ligandless) | Pd-PEPPSI-IPr | NHC ligands bind tightly, preventing Pd black formation at high heat. |
Technical Insight: Standard Pd(PPh₃)₄ often fails with hindered aryl bromides because the cone angle of PPh₃ is insufficient to promote the release of the product, and it lacks the electron density to activate the Pd center for difficult oxidative additions. Dialkylbiaryl phosphines (Buchwald ligands) utilize a Pd-arene interaction to stabilize the monoligated Pd(0) species, which is the active catalyst [1].
Part 3: The "Fuel" – Transmetallation & Nucleophile Issues
Symptom: Ar-Br remains, but the Boronic Acid/Ester is gone. Diagnosis: Protodeboronation or Homocoupling.[2]
If your nucleophile decomposes faster than it can transmetallate, the reaction stalls.
FAQ: Why is my Boronic Acid disappearing?
A: Boronic acids are prone to protodeboronation (hydrolysis of the C-B bond) in the presence of water and base, especially if the ring is electron-rich or ortho-substituted.
Corrective Protocol:
-
Switch Bases: Move from aqueous carbonate (Na₂CO₃) to anhydrous phosphate (K₃PO₄) or fluoride (CsF).
-
Slow Addition: Add the boronic acid via syringe pump over 2 hours to keep its instantaneous concentration low relative to the catalyst.
-
Use MIDA Boronates: If the boronic acid is unstable, use a MIDA boronate or Potassium Trifluoroborate (BF₃K) salt, which releases the active species slowly [2].
Part 4: Environmental Controls & Side Reactions
Symptom: Formation of Ar-H (Dehalogenation) or Ar-Ar (Homocoupling).
Issue A: Protodehalogenation (Ar-Br Ar-H)
This occurs when the Pd-Ar intermediate intercepts a hydride source instead of the nucleophile.
-
Source of Hydride: Often the solvent (alcohols, DMF) or the base (if using alkoxides like ethoxide/isopropoxide which can undergo
-hydride elimination). -
Fix: Switch to non-protic, non-coordinating solvents like Toluene or Dioxane . Avoid alcohol co-solvents. Use Carbonate or Phosphate bases, never alkoxides for difficult couplings [3].
Issue B: Homocoupling (Ar-B(OH)₂ Ar-Ar)
This is an oxidative process driven by dissolved Oxygen.
-
Fix: Degassing is not optional. Sparging with Argon for 10 minutes is often insufficient for sensitive reactions.
-
Protocol: Freeze-Pump-Thaw (3 cycles) is the gold standard. Alternatively, sparge the solvent and the base solution separately before mixing.
Part 5: Visualizing the Catalytic Failure Points
Understanding the mechanism allows you to pinpoint exactly which reagent to adjust.
Figure 2: The Catalytic Cycle and associated failure modes.
Part 6: Experimental Protocol: The "Rescue Screen"
If your standard conditions (e.g., Pd(PPh₃)₄/Na₂CO₃/DME) fail, do not guess. Run this 4-reaction screen to identify the optimal system. This protocol uses Pre-catalysts to ensure accurate Pd:Ligand stoichiometry and prevent early catalyst death [4].
Setup: 4 Vials (or 1 row of a 12-well block). Scale: 0.1 mmol Ar-Br. Temperature: 80°C (start), then 100°C if no reaction after 2h.
| Vial | Catalyst System | Base | Solvent | Target Issue |
| A | XPhos Pd G4 (2 mol%) | K₃PO₄ (3 eq) | THF:Water (10:1) | Steric Bulk (General Purpose) |
| B | Pd(dtbpf)Cl₂ (2 mol%) | K₂CO₃ (3 eq) | Toluene | Difficult Electronics (High Turnover) |
| C | Pd(OAc)₂ + SPhos (1:2) | K₃PO₄ (3 eq) | n-Butanol | Solubility (Hydrophilic substrates) |
| D | Pd-PEPPSI-IPr (2 mol%) | Cs₂CO₃ (3 eq) | Dioxane | Stability (High Temp / Heterocycles) |
Step-by-Step Procedure:
-
Weigh Solids: Add Ar-Br, Boronic Acid (1.5 equiv), Base, and Catalyst to the vial.
-
Note: If using free ligands (Vial C), add Pd(OAc)₂ and Ligand first, purge, then add solvent and stir 5 mins to form the active complex before adding reactants.
-
-
Degas Solvents: Sparging is acceptable for screening; freeze-pump-thaw for isolation.
-
Addition: Add solvents via syringe through a septum.
-
Reaction: Heat to 80°C.
-
Monitoring: Take an aliquot at 1 hour.
-
Quench: Mini-workup (EtOAc/Water) in a micro-vial.
-
Analyze: LCMS is preferred to detect dehalogenated byproducts (M-Br+H).
-
References
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides. Accounts of Chemical Research.
-
Knapp, D. M., et al. (2010). MIDA Boronates: Stable, Slow-Release Reagents for Cross-Coupling. Journal of the American Chemical Society.
-
Navarro, O., et al. (2005). Dehalogenation of Aryl Halides during Cross-Coupling. Journal of Organic Chemistry.
-
Ingoglia, B. T., et al. (2019). Palladium Precatalysts for Cross-Coupling. Tetrahedron.
Sources
Technical Support Center: Purification of Ethyl 3-bromo-4-(chlorosulfonyl)benzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the purification of Ethyl 3-bromo-4-(chlorosulfonyl)benzoate and its derivatives. As reactive intermediates crucial in pharmaceutical and agrochemical synthesis, their purity is paramount. This resource offers troubleshooting solutions and frequently asked questions to address common challenges encountered during purification.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound derivatives, providing potential causes and actionable solutions.
Issue 1: Low Yield of Purified Product
Potential Cause 1: Hydrolysis of the Sulfonyl Chloride
Sulfonyl chlorides are susceptible to hydrolysis, which converts them into the corresponding sulfonic acid.[1][2] This is a primary cause of yield loss, especially during aqueous workups.[1]
-
Solution:
-
Minimize Water Contact: Ensure all glassware is rigorously dried before use.[1]
-
Rapid Aqueous Workup: If an aqueous workup is unavoidable, perform it quickly and at low temperatures (e.g., on an ice bath) to minimize the rate of hydrolysis.[1]
-
Anhydrous Solvents: Use anhydrous solvents for extraction and chromatography.
-
Inert Atmosphere: Conduct the purification under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from reacting with the product.
-
Potential Cause 2: Incomplete Extraction
If the sulfonyl chloride is not efficiently extracted into the organic phase during workup, it can be lost in the aqueous layer.
-
Solution:
-
Sufficient Solvent: Use an adequate volume of a suitable organic solvent for extraction.
-
Multiple Extractions: Perform several extractions to ensure the complete transfer of the product from the aqueous phase.[1]
-
Break Emulsions: If an emulsion forms, which can trap the product, add brine (a saturated solution of sodium chloride) to help break it.[1]
-
Potential Cause 3: Degradation on Silica Gel
The slightly acidic nature of standard silica gel can sometimes lead to the degradation of sensitive sulfonyl chlorides during column chromatography.
-
Solution:
-
Deactivated Silica: Use deactivated silica gel. This can be prepared by treating the silica with a base, such as triethylamine, mixed in with the chromatography solvent system.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic).
-
Swift Chromatography: Do not let the compound sit on the column for an extended period. Elute the product as quickly as is reasonably possible while still achieving good separation.
-
Issue 2: Presence of Sulfonic Acid Impurity in the Final Product
The primary impurity is often the corresponding sulfonic acid, formed via hydrolysis.[2][3]
-
Solution:
-
Aqueous Base Wash: During the workup, wash the organic layer with a mild aqueous base solution, such as saturated sodium bicarbonate.[4] This will convert the sulfonic acid into its more water-soluble salt, which will then partition into the aqueous layer.[4]
-
Recrystallization: If the product is a solid, recrystallization can be an effective method to remove the more polar sulfonic acid impurity.[5]
-
Column Chromatography: A well-optimized column chromatography protocol can separate the more polar sulfonic acid from the desired sulfonyl chloride.[6]
-
Issue 3: Oily Product That Fails to Solidify
Potential Cause 1: Residual Solvent
Even after evaporation, residual chlorinated solvents like dichloromethane (DCM) can be retained, resulting in an oily product when a solid is expected.[7]
-
Solution:
-
High Vacuum: Place the product under a high vacuum for an extended period to remove all traces of volatile solvents.
-
Trituration: Add a non-polar solvent in which the product is insoluble, such as hexanes or pentane, and stir vigorously. This can often induce crystallization and wash away residual solvents.
-
Potential Cause 2: Presence of Impurities
Impurities can act as a colligative property, depressing the melting point and preventing crystallization.
-
Solution:
-
Re-purification: If residual solvent is not the issue, the product may require another round of purification, such as column chromatography, to remove the impurities that are inhibiting crystallization.[8]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best general method for purifying this compound derivatives?
For solid derivatives, recrystallization is often a highly effective and scalable method.[1] For oils or solids that are difficult to recrystallize, flash column chromatography on silica gel is the preferred method.[6]
Q2: How can I monitor the purity of my fractions during column chromatography?
Thin-layer chromatography (TLC) is the most common method. Staining with potassium permanganate can be useful as sulfonyl chlorides and their byproducts will often show up as yellow spots on a purple background. For more quantitative analysis, techniques like HPLC or GC-MS can be employed.[9][10]
Q3: My sulfonyl chloride seems to be degrading on the LC-MS. Is this normal?
Yes, sulfonyl chlorides can be reactive and may degrade during LC-MS analysis, potentially giving a false impression of impurities.[11] It is crucial to use aprotic solvents and to analyze the sample promptly after preparation.[9] GC-MS can sometimes be a better alternative for purity assessment if the compound is sufficiently volatile and thermally stable.[11]
Q4: What are the key safety precautions when handling this compound and its derivatives?
Sulfonyl chlorides are corrosive and react with moisture, releasing hydrochloric acid.[12][13] Always handle these compounds in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14][15][16] Have an emergency shower and eyewash station readily accessible.[16]
Q5: How should I store my purified this compound derivative?
Store the purified compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture and incompatible substances like strong bases and oxidizing agents.[16] For long-term storage, keeping it in a desiccator or under an inert atmosphere is recommended.
Section 3: Experimental Protocols
Protocol 1: Recrystallization of a Solid Derivative
-
Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble when hot. Common choices include mixtures of ethyl acetate/hexanes or dichloromethane/hexanes.
-
Dissolution: In a flask, add a minimal amount of the hot solvent to the crude solid until it completely dissolves.
-
Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution briefly heated before being filtered hot to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the crystals thoroughly under a high vacuum to remove any residual solvent.
Protocol 2: Flash Column Chromatography
-
Solvent System Selection: Determine an appropriate eluent system using TLC that gives the desired compound an Rf value of approximately 0.3-0.4. A common starting point is a mixture of hexanes and ethyl acetate.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried silica with the adsorbed compound to the top of the packed column.
-
Elution: Run the eluent through the column, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Section 4: Data and Visualization
Table 1: Common Solvents for Purification
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Hexanes | Non-polar | 69 | Good for recrystallization with a more polar co-solvent. |
| Dichloromethane (DCM) | Polar aprotic | 40 | Good solvent for dissolving sulfonyl chlorides, but can be difficult to remove completely.[7] |
| Ethyl Acetate | Medium polarity | 77 | A common solvent for both chromatography and recrystallization. |
| Acetonitrile | Polar aprotic | 82 | Can be used in HPLC analysis.[17] |
Diagram 1: Purification Workflow Decision Tree
Caption: Decision tree for selecting a purification method.
References
-
Wikipedia. (n.d.). Sulfonic acid. Retrieved from [Link]
-
Jubilant. (2025). What are the safety precautions when handling Benzene Sulfonyl Chloride? Retrieved from [Link]
-
MDPI. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Retrieved from [Link]
-
State of New Jersey. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]
-
HPLC.UV. (2018). Separation of Methanesulfonyl chloride on Newcrom R1 HPLC column. Retrieved from [Link]
- Google Patents. (n.d.). FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
-
Reddit. (2020). Any tips on cleaning up SO2Cl2 chlorination reactions?. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. Retrieved from [Link]
-
ScienceDirect. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Synthesis, evaluation and in silico studies of novel BRD4 bromodomain inhibitors bearing a benzo[d]isoxazol scaffold. Retrieved from [Link]
-
PMC. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Retrieved from [Link]
-
ResearchGate. (2019). How to test the purity of p-toluenesulfonyl chloride (TsCl). Retrieved from [Link]
-
ACS Publications. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]
-
ResearchGate. (2025). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]
-
MDPI. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Retrieved from [Link]
-
Patsnap. (2022). Method for detecting content of pyridine-3-sulfonyl chloride. Retrieved from [Link]
-
ResearchGate. (2025). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfonyl halide. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 3.2: Purification of Products. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of ethyl 3-bromo-2-(4-chlorobenzoyloximino)propanoate. Retrieved from [Link]
-
Thoreauchem. (n.d.). ethyl 4-bromo-3-(chlorosulfonyl)benzoate-1155911-23-1. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ethyl 4-methylbenzoate. Retrieved from [Link]
-
CORA. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from [Link]
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- 14. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]
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- 16. nj.gov [nj.gov]
- 17. Separation of Methanesulfonyl chloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Handling Moisture-Sensitive Sulfonyl Chloride Reagents
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonyl chlorides (R-SO₂Cl) are foundational reagents in modern organic synthesis, prized for their ability to form sulfonamides, sulfonate esters, and sulfones.[1] Their versatility makes them indispensable in drug development and materials science. However, this utility is counterbalanced by their significant reactivity, particularly their acute sensitivity to moisture.[2] The electrophilic sulfur atom in the sulfonyl chloride group is highly susceptible to nucleophilic attack by water, leading to rapid hydrolysis.[1][3] This degradation pathway not only consumes the reagent but also generates corrosive byproducts (sulfonic acid and HCl), which can interfere with reactions, reduce yields, and complicate purifications.[3][4]
This technical support guide provides field-proven insights and troubleshooting strategies to empower you to handle these sensitive reagents with confidence. We will delve into the causality behind experimental choices, offering robust protocols and solutions to common challenges encountered in the laboratory.
Core Principles: The Challenge of Hydrolysis
The primary issue when handling sulfonyl chlorides is their reaction with water to form the corresponding sulfonic acid and hydrochloric acid.[3] This process is often rapid and irreversible under typical reaction conditions. The reactivity of the sulfonyl group is dictated by the highly electrophilic sulfur atom, which is rendered electron-deficient by two oxygen atoms and a chlorine atom.[1] Water, acting as a nucleophile, attacks this sulfur center, leading to the displacement of the chloride leaving group.[3]
Understanding this fundamental degradation pathway is critical for troubleshooting and preventing reaction failures.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 4. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]
Technical Support Center: Minimizing Desulfonylation Side Reactions in Palladium-Catalyzed Couplings
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for palladium-catalyzed coupling reactions involving sulfonyl-containing compounds. The sulfonyl group is a versatile functional handle in modern organic synthesis. However, its behavior in the presence of a palladium catalyst can be complex. It can be an inert spectator group, or it can be the reactive site for a desired C-S bond cleavage in a desulfonylative cross-coupling.
This guide is designed for researchers, chemists, and drug development professionals to navigate this complexity. We provide field-proven insights, troubleshooting guides, and detailed protocols to help you either preserve your sulfonyl group or optimize a desulfonylative coupling, minimizing common side reactions and maximizing your yield.
Part 1: Frequently Asked Questions - Understanding the Fundamentals
This section addresses the core principles governing the behavior of sulfonyl groups in palladium-catalyzed reactions.
Q1: What is desulfonylation in the context of palladium-catalyzed couplings?
A: Desulfonylation refers to the cleavage of a carbon-sulfur (C–S) bond within a sulfonyl group (–SO₂R). In palladium catalysis, this typically occurs via oxidative addition of the C–S bond to a low-valent palladium(0) center. This process can be a highly desirable transformation, allowing sulfonyl-containing compounds like sulfonyl chlorides, fluorides, or sulfones to act as electrophilic partners in cross-coupling reactions.[1][2][3] However, it can also be an unintended side reaction when the sulfonyl moiety is intended to remain intact on the substrate.
Q2: When is desulfonylation a desired reaction versus an unwanted side reaction?
A: This depends entirely on the synthetic strategy.
-
Desired Reaction (Desulfonylative Coupling): This is a powerful method for C-C and C-heteroatom bond formation where the sulfonyl group acts as a "leaving group." For example, in a desulfonylative Suzuki-Miyaura coupling, an aryl sulfonyl fluoride reacts with a boronic acid to form a biaryl product, extruding SO₂ in the process.[1][2] These reactions are valuable because sulfonyl-containing starting materials are often readily accessible.
-
Unwanted Side Reaction: If you are performing a standard cross-coupling (e.g., Suzuki, Heck, Sonogashira) on a molecule that also contains a sulfonyl group (e.g., an aryl bromide with a distal sulfone), cleavage of that sulfonyl group is an unwanted side reaction that lowers the yield of the desired product.
Q3: What is the general mechanism for a desired palladium-catalyzed desulfonylative coupling?
A: The catalytic cycle for a desulfonylative coupling, such as a Suzuki-Miyaura reaction using an aryl sulfonyl halide, generally proceeds through three key steps, as illustrated below.[1][2][4]
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds into the aryl C–S bond of the sulfonyl halide (Ar-SO₂X). This is often the rate-determining step.
-
Desulfonation/Transmetalation: The resulting Pd(II) intermediate can then extrude sulfur dioxide (SO₂). Subsequently, in a Suzuki coupling, a boronic acid derivative transmetalates its organic group to the palladium center, typically facilitated by a base.
-
Reductive Elimination: The two organic partners on the Pd(II) center reductively eliminate to form the new C-C bond of the biaryl product, regenerating the active Pd(0) catalyst.
Caption: Simplified catalytic cycle for desulfonylative Suzuki coupling.
Q4: What are the most common side products related to desulfonylation?
A: The two most prevalent side products are:
-
Hydrodesulfonylation (or Proto-desulfonylation): This is the replacement of the sulfonyl group with a hydrogen atom (Ar-SO₂R → Ar-H). It occurs when the Ar-Pd(II) intermediate is intercepted by a hydride source (which can be solvent, base, or impurities) before it can couple with the intended partner.[5]
-
Homocoupling: This results in a biaryl product derived from two molecules of the sulfonyl-containing starting material (2 x Ar-SO₂R → Ar-Ar). This can be particularly problematic in desulfinative couplings using sulfinate salts.[6][7]
Part 2: Troubleshooting Guide - Practical Problem Solving
This section is formatted to address specific experimental issues directly.
Scenario A: I want to PRESERVE my sulfonyl group.
Q5: My sulfonyl group is being cleaved during a Suzuki/Heck/Sonogashira coupling on another part of my molecule. How can I prevent this?
A: Unwanted C-S bond cleavage occurs when the reaction conditions are harsh enough to promote oxidative addition into the C-S bond. The stability of C-S bonds to Pd(0) is generally high but can be compromised. Here’s a prioritized troubleshooting strategy:
-
Lower the Reaction Temperature: This is the most critical parameter. C-S bond activation typically has a higher activation energy than C-Br or C-I bond activation. Reducing the temperature may shut down the unwanted desulfonylation pathway while still allowing the desired coupling to proceed, albeit more slowly.[8]
-
Change the Ligand: Switch to a less reactive ligand. Highly electron-rich and bulky ligands (like Buchwald-type biarylphosphines) create a more reactive Pd(0) center that can more readily cleave otherwise inert bonds.[9][10] Consider using less electron-donating ligands like triphenylphosphine (PPh₃) or a bidentate ligand like dppf, which can moderate catalyst reactivity.
-
Use a Milder Base: Strong bases can sometimes promote side reactions. If your protocol allows, switch to a milder inorganic base like K₂CO₃ or even an organic base, depending on the coupling mechanism.[11][12]
-
Change the Palladium Precatalyst: Some Pd(II) precatalysts require in-situ reduction, and the conditions for this can sometimes be harsh. Using a stable, pre-formed Pd(0) source like Pd(PPh₃)₄ might provide a cleaner entry into the catalytic cycle at a lower temperature.
Scenario B: I want to OPTIMIZE my desired desulfonylative coupling.
Q6: I am performing a desulfonylative Suzuki coupling with an aryl sulfonyl chloride, but I'm getting low yield and significant hydrodesulfonylation (Ar-H). What should I try?
A: This classic problem indicates that the reductive elimination pathway is being outcompeted by a protonolysis pathway. The Ar-Pd(II) intermediate is being quenched before it can couple.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Desulfonative Suzuki-Miyaura Coupling of Sulfonyl Fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reductive desulfonylation - Wikipedia [en.wikipedia.org]
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- 7. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 8. researchgate.net [researchgate.net]
- 9. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Solvent Selection for Reactions Involving Chlorosulfonyl Benzoates
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with chlorosulfonyl benzoates. The selection of an appropriate solvent is paramount for the success of any reaction involving this class of compounds. This document provides in-depth answers to common questions, troubleshooting advice for typical issues, and a logical framework for solvent choice to ensure the integrity and success of your experiments.
Core Principles: The Reactivity of Chlorosulfonyl Benzoates
Chlorosulfonyl benzoates are bifunctional molecules, but their immediate reactivity is dominated by the highly electrophilic sulfonyl chloride group (-SO₂Cl). The sulfur atom is bonded to two strongly electron-withdrawing oxygen atoms and a chlorine atom, making it highly susceptible to attack by nucleophiles. The chloride ion is an excellent leaving group, facilitating these nucleophilic substitution reactions.[1][2]
Understanding this fundamental reactivity is key to solvent selection. Any solvent that can act as a nucleophile will compete with your intended reagent, leading to side reactions, reduced yield, and complex purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of solvents I absolutely must avoid, and why?
A1: The most critical category of solvents to avoid are those with nucleophilic functional groups. The primary offenders are protic solvents and nucleophilic aprotic solvents .
-
Protic Solvents: These solvents contain acidic protons, most commonly in the form of hydroxyl (-OH) or amine (-NH) groups. This category includes water, alcohols, and primary/secondary amines. They will readily react with the sulfonyl chloride moiety.
-
Water (H₂O): Reacts to hydrolyze the sulfonyl chloride to the corresponding and often unreactive sulfonic acid (Ar-SO₃H), releasing HCl as a byproduct.[2][3] This is a common decomposition pathway, and even trace amounts of moisture in other solvents can significantly impact your reaction.[4][5][6]
-
Alcohols (R-OH): React to form sulfonate esters (Ar-SO₂OR).[1][2] This reaction is often rapid and will consume your starting material.
-
Primary and Secondary Amines (R-NH₂ or R₂-NH): React vigorously to form stable sulfonamides (Ar-SO₂NR₂).[2][7]
-
-
Nucleophilic Aprotic Solvents: Some aprotic solvents, while lacking acidic protons, can still act as nucleophiles and should be avoided.
-
Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF): These solvents can react with sulfonyl chlorides, particularly at elevated temperatures.[8] While sometimes used with caution at low temperatures, they are generally not recommended due to the risk of decomposition and side product formation.
-
Q2: I want to form a sulfonate ester. Can I just use the corresponding alcohol as the solvent?
A2: While sulfonyl chlorides react with alcohols to form the desired sulfonate esters, using the alcohol as the solvent is a double-edged sword.[1][2] The reaction generates one equivalent of hydrochloric acid (HCl) for every equivalent of sulfonyl chloride consumed. This acidic byproduct can lead to several complications:
-
Acid-catalyzed degradation of sensitive functional groups on your substrate.
-
Reversibility or side reactions promoted by the acidic environment.
-
Protonation of basic sites , which might be necessary for other transformations.
Best Practice: It is far better to use an inert, aprotic solvent (like dichloromethane) and add the alcohol as a reagent (typically 1.0 to 1.5 equivalents). A non-nucleophilic base, such as triethylamine or pyridine, should be included to scavenge the HCl generated during the reaction.[6][7]
Q3: Are ethereal solvents like THF, diethyl ether, or 1,4-dioxane acceptable?
A3: Ethereal solvents are generally considered compatible and are a good choice for reactions with chlorosulfonyl benzoates. Tetrahydrofuran (THF) is frequently used as a solvent for sulfonylation reactions.[9][10]
Causality: The oxygen atom in an ether is a much weaker nucleophile than the oxygen in an alcohol or water because it lacks a proton that can be transferred or lost. Its lone pairs are sterically less accessible.
Field Insight: Always use anhydrous grades of ethereal solvents. Ethers can absorb atmospheric moisture and are prone to forming explosive peroxides over time. Ensure you are using a fresh, dry solvent for optimal results.[4]
Q4: What about other polar aprotic solvents like acetonitrile or acetone?
A4:
-
Acetonitrile (ACN): This is an excellent choice. It is polar enough to dissolve many organic compounds but is a very poor nucleophile, making it largely inert to sulfonyl chlorides. It is often recommended for sulfonamide synthesis.[11]
-
Acetone: Acetone should be used with caution. While generally less reactive than protic solvents, its enol form can be nucleophilic. Furthermore, reactions involving strong bases in acetone can lead to self-condensation (aldol) reactions, complicating your product mixture. Given the availability of better alternatives like acetonitrile or dichloromethane, it is often best to avoid acetone.
Q5: Are chlorinated solvents (e.g., DCM, chloroform) and hydrocarbon solvents (e.g., toluene, hexanes) safe choices?
A5: Yes, these are typically the safest and most recommended choices.
-
Chlorinated Solvents: Dichloromethane (DCM) and chloroform are excellent, non-nucleophilic solvents that are widely used for reactions involving sulfonyl chlorides.[7][11] They offer good solubility for a wide range of organic compounds. Ensure they are free of acidic impurities.
-
Hydrocarbon Solvents: Toluene, hexanes, and benzene are non-polar and completely unreactive towards sulfonyl chlorides. Their primary limitation is often the poor solubility of more polar substrates or reagents.
-
Important Caveat: If your reaction involves a Lewis acid catalyst (e.g., AlCl₃), avoid using aromatic solvents like toluene or benzene. The sulfonyl chloride can act as an electrophile in a Friedel-Crafts reaction with the solvent itself, leading to the formation of unwanted sulfone byproducts.[1][11]
Troubleshooting Guide: Solvent-Related Issues
| Problem Observed | Probable Cause (Solvent-Related) | Recommended Solution & Explanation |
| Low or No Yield of Desired Product | The chosen solvent is reacting with the chlorosulfonyl benzoate. This is common with protic solvents (alcohols, water) or nucleophilic aprotic solvents (DMSO, DMF).[2] | Switch to a recommended inert solvent like Dichloromethane (DCM), Acetonitrile (ACN), or Tetrahydrofuran (THF).[10][11] These solvents do not have nucleophilic groups that can compete with your intended reagent. |
| Significant Amount of Sulfonic Acid Byproduct Detected | The reaction solvent was not anhydrous, or the reagents contained trace amounts of water. Sulfonyl chlorides are highly sensitive to moisture and readily hydrolyze.[3][5] | Use rigorously dried (anhydrous) solvents and reagents.[4] Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel. |
| Formation of Unexpected Sulfonate Ester or Sulfonamide | The solvent (e.g., an alcohol) or an additive (e.g., an amine-based buffer) is acting as a nucleophile. | Re-evaluate all components in the reaction mixture. If an alcohol or amine is not the intended reagent, it should not be present. Use an inert solvent and a non-nucleophilic base like triethylamine if acid scavenging is required.[6][7] |
| Reaction with Aromatic Solvent | A Friedel-Crafts reaction has occurred between the sulfonyl chloride and an aromatic solvent (e.g., toluene) in the presence of a Lewis acid.[1][11] | If a Lewis acid is required, switch to a non-aromatic solvent such as dichloromethane or acetonitrile. |
Workflow & Visualization
Solvent Selection Workflow
The following decision tree provides a logical pathway for selecting an appropriate solvent for your reaction involving a chlorosulfonyl benzoate.
Caption: Decision tree for selecting a suitable solvent.
Summary of Solvent Compatibility
| Category | Examples | Compatibility with Chlorosulfonyl Benzoates | Rationale & Key Considerations |
| Recommended (Inert) | Dichloromethane (DCM), Chloroform, Acetonitrile (ACN), Tetrahydrofuran (THF), Diethyl Ether, Toluene, Hexanes | High | These solvents are non-nucleophilic and do not react with the sulfonyl chloride group.[10][11] Crucial: Must be anhydrous.[4] |
| Use with Caution | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetone | Low | Can act as nucleophiles, especially at elevated temperatures, leading to reagent decomposition and side products.[8] Use only if essential and at low temperatures. |
| Avoid | Water, Methanol, Ethanol, Isopropanol, Primary & Secondary Amines | None | These protic solvents are nucleophilic and will readily react with the sulfonyl chloride, consuming the starting material to form sulfonic acids, sulfonate esters, or sulfonamides.[2][3][7] |
Experimental Protocol: Control Experiment to Verify Solvent Inertness
To ensure a chosen solvent will not degrade your specific chlorosulfonyl benzoate under your planned reaction conditions, a simple control experiment is highly recommended.
Objective: To determine the stability of a chlorosulfonyl benzoate in a selected solvent over a typical reaction time and temperature.
Materials:
-
Chlorosulfonyl benzoate starting material (e.g., Methyl 4-(chlorosulfonyl)benzoate)
-
Proposed anhydrous solvent (e.g., THF)
-
Small reaction vial with a septum cap
-
Inert gas supply (Nitrogen or Argon)
-
Stir bar
-
TLC plates and appropriate eluent system
-
Heating/cooling bath
Procedure:
-
Preparation: Dry the reaction vial in an oven and cool it under a stream of inert gas.
-
Setup: Add the chlorosulfonyl benzoate (e.g., 50 mg) and a stir bar to the vial. Seal the vial with the septum cap and purge with inert gas.
-
Solvent Addition: Add the anhydrous solvent (e.g., 2 mL) via syringe.
-
Initial Sample (T=0): Immediately take a small aliquot of the reaction mixture with a syringe and spot it on a TLC plate. This is your baseline.
-
Incubation: Stir the solution at your intended reaction temperature (e.g., room temperature or 50 °C) for the planned duration of your actual experiment (e.g., 4 hours).
-
Monitoring: Periodically (e.g., every hour), take another small aliquot and spot it on the same TLC plate next to the initial spot.
-
Analysis: Develop the TLC plate.
-
Ideal Result: Only one spot, corresponding to your starting material, should be visible across all time points, with no change in Rƒ value. This indicates the solvent is inert.
-
Problematic Result: The appearance of a new, more polar spot (often at the baseline) suggests hydrolysis to the sulfonic acid.[3] The appearance of any other new spots indicates another form of decomposition or reaction with the solvent. If new spots appear, the solvent is not suitable.
-
References
-
Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles. (n.d.). ProQuest. Retrieved February 24, 2026, from [Link]
-
Sulfonyl halide. (n.d.). In Wikipedia. Retrieved February 24, 2026, from [Link]
- Robertson, R. E., & Laughton, P. M. (1971). Sulfonyl Chloride Kinetics. Part III. Nucleophilic Interaction on the Transition State for 4-X-Benzenesulfonyl. Canadian Journal of Chemistry, 49(9), 1451-1455.
- Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Molecules, 13(5), 1215-1228.
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What are the safety precautions when handling Benzene Sulfonyl Chloride? (2025, August 18). A&K Petrochem. Retrieved February 24, 2026, from [Link]
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Sulfuryl chloride. (n.d.). In Wikipedia. Retrieved February 24, 2026, from [Link]
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Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. ResearchGate. Retrieved from [Link]
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Kolotilo, M., et al. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the ¹H NMR Chemical Shift Assignments of Ethyl 3-bromo-4-(chlorosulfonyl)benzoate
For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is an indispensable tool for elucidating molecular structures. This guide provides a detailed analysis of the ¹H NMR chemical shift assignments for Ethyl 3-bromo-4-(chlorosulfonyl)benzoate. In the absence of a directly published experimental spectrum for this specific molecule, we will employ a comparative approach, leveraging established principles of substituent effects on aromatic systems and experimental data from closely related analogs to predict and rationalize the chemical shifts.
The Foundational Principles: Substituent Effects in ¹H NMR of Aromatic Systems
The chemical shift of a proton in an NMR spectrum is highly sensitive to its electronic environment. In benzene, all six protons are chemically equivalent and resonate at approximately 7.3 ppm.[1] When substituents are introduced onto the benzene ring, this equivalency is broken, and the chemical shifts of the remaining aromatic protons are altered. This alteration is primarily governed by the interplay of two major electronic effects:
-
Inductive Effects: These are transmitted through the sigma (σ) bonds and are dependent on the electronegativity of the substituent. More electronegative substituents withdraw electron density, "deshielding" nearby protons and shifting their signals downfield (to a higher ppm value).
-
Resonance (Mesomeric) Effects: These are transmitted through the pi (π) system of the aromatic ring. Electron-donating groups (EDGs) increase electron density at the ortho and para positions, causing upfield shifts (to a lower ppm value) for the protons at these positions. Conversely, electron-withdrawing groups (EWGs) decrease electron density at the ortho and para positions, leading to downfield shifts.[2]
The substituents in this compound are the ethyl carboxylate (-COOCH₂CH₃), bromine (-Br), and chlorosulfonyl (-SO₂Cl) groups. Both the ethyl carboxylate and chlorosulfonyl groups are potent electron-withdrawing groups, while bromine is an electronegative atom that also possesses lone pairs capable of resonance.
Comparative Analysis with Model Compounds
To predict the ¹H NMR spectrum of our target molecule, we will first examine the experimental data for simpler, structurally related compounds: Ethyl 3-bromobenzoate and Ethyl 4-chlorobenzoate.
¹H NMR Spectrum of Ethyl 3-bromobenzoate
The structure of Ethyl 3-bromobenzoate features an ethyl ester and a bromine atom in a meta relationship.[3][4][5][6][7] The ethyl group gives rise to a characteristic triplet and quartet in the upfield region of the spectrum. The aromatic region is more complex due to the presence of four non-equivalent protons.
¹H NMR Spectrum of Ethyl 4-chlorobenzoate
In Ethyl 4-chlorobenzoate, the ethyl ester and the chlorine atom are in a para orientation.[8][9][10][11][12] This substitution pattern results in a more simplified aromatic region of the spectrum, typically showing two doublets due to the symmetry of the molecule.[13]
Predicted ¹H NMR Chemical Shift Assignments for this compound
By applying the principle of additivity, we can estimate the chemical shifts of the three aromatic protons in this compound. The powerful electron-withdrawing nature of the chlorosulfonyl group is expected to significantly deshield the proton ortho to it.
Here is the predicted ¹H NMR data for the aromatic region:
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-2 | ~ 8.2 - 8.4 | d | ~ 2 Hz (meta coupling) |
| H-5 | ~ 7.8 - 8.0 | d | ~ 8-9 Hz (ortho coupling) |
| H-6 | ~ 8.0 - 8.2 | dd | ~ 8-9 Hz (ortho), ~ 2 Hz (meta) |
And for the ethyl group:
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Integration |
| -OCH₂CH₃ | ~ 4.4 | q | ~ 7 Hz | 2H |
| -OCH₂CH₃ | ~ 1.4 | t | ~ 7 Hz | 3H |
Rationale for the Assignments
-
H-2: This proton is ortho to the ester group and meta to the bromine. It is expected to be a doublet due to coupling with H-6.
-
H-5: This proton is ortho to the bromine and meta to the chlorosulfonyl group. It will appear as a doublet due to coupling with H-6.
-
H-6: This proton is situated between the bromine and chlorosulfonyl groups and is ortho to both. It will experience the strongest deshielding effect and will be split into a doublet of doublets by H-2 and H-5.[14]
Visualizing the Coupling
The following diagram illustrates the structure and the through-bond coupling relationships between the aromatic protons.
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Comparative Guide to the LCMS Identification of Sulfonic Acid Hydrolysis Byproducts
Introduction: The Critical Role of Monitoring Sulfonic Acid Hydrolysis in Drug Development
In the pharmaceutical landscape, sulfonic acids and their salts (sulfonates) are ubiquitous. They are frequently incorporated into active pharmaceutical ingredients (APIs) to enhance solubility and stability or are used as counter-ions in drug formulations. However, the very properties that make them advantageous also render them susceptible to hydrolysis, a chemical degradation pathway that can lead to the formation of byproducts. These byproducts, even at trace levels, can impact the safety, efficacy, and stability of the final drug product. Therefore, robust, and reliable analytical methods for the identification and quantification of these hydrolysis byproducts are not just a regulatory expectation but a scientific necessity for ensuring patient safety.
This guide provides a comparative analysis of Liquid Chromatography-Mass Spectrometry (LCMS) methodologies for the identification of sulfonic acid hydrolysis byproducts. We will delve into the technical nuances of various approaches, compare them with alternative techniques, and provide actionable, field-proven protocols to guide researchers and drug development professionals in this critical analytical task.
The Analytical Challenge: Why Sulfonic Acids Test the Limits of Chromatography
The analysis of sulfonic acids and their often-polar hydrolysis byproducts presents a significant chromatographic challenge. Their primary characteristics—high polarity and ionic nature—result in poor retention on conventional reversed-phase (RP) liquid chromatography columns. This necessitates specialized analytical strategies to achieve the necessary separation and identification.
A Comparative Analysis of LC Separation Strategies
The key to successful LCMS analysis lies in the chromatographic separation. For sulfonic acids, three primary strategies are employed, each with distinct advantages and limitations.
Ion-Pair Chromatography (IPC)
Mechanism of Action: IPC is a reversed-phase chromatography technique where an ion-pairing reagent is added to the mobile phase.[1][2] This reagent, typically a long-chain alkylamine like tributylamine for analyzing acidic compounds, has a hydrophobic tail and a charged head. The hydrophobic tail adsorbs onto the nonpolar stationary phase (e.g., C18), effectively creating a pseudo-ion-exchange surface.[1][3] The negatively charged sulfonic acid analytes then form an ion pair with the positively charged heads of the adsorbed reagent, allowing for their retention and separation.[2][3]
Causality Behind its Use: IPC is often the first approach considered when traditional RP-HPLC fails for ionic analytes. It leverages well-understood RP column technology and can provide excellent separation efficiency for complex mixtures.
Advantages:
-
Excellent retention and selectivity for ionic compounds.
-
Utilizes standard and widely available reversed-phase columns.
Disadvantages:
-
MS Incompatibility: Traditional non-volatile ion-pairing reagents (e.g., tetrabutylammonium) can contaminate the MS instrument and cause significant ion suppression, masking the analyte signal.[4]
-
Method Complexity: Requires long column equilibration times and can be difficult to troubleshoot.
-
Solution: The use of volatile ion-pairing reagents, such as certain perfluorinated carboxylic acids or amines, can mitigate MS contamination issues, though they may still cause some ion suppression.
Hydrophilic Interaction Liquid Chromatography (HILIC)
Mechanism of Action: HILIC utilizes a polar stationary phase (e.g., silica, zwitterionic, or amino-based) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile).[5][6] A thin aqueous layer is formed on the surface of the stationary phase, and polar analytes like sulfonic acids partition into this layer, leading to their retention. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).[6]
Causality Behind its Use: HILIC is fundamentally designed for the retention of highly polar compounds that are unretained in reversed-phase.[5][6] This makes it an ideal choice for sulfonic acids and their hydrolysis byproducts.
Advantages:
-
Excellent MS Compatibility: The highly organic mobile phase promotes efficient desolvation and ionization in the MS source (especially ESI), often leading to enhanced sensitivity.[6]
-
Superior Retention: Provides strong retention for very polar and ionic analytes without the need for ion-pairing reagents.[5][7]
-
Orthogonal Selectivity: Offers a different separation mechanism compared to RPLC, which is beneficial for complex samples.
Disadvantages:
-
Sample Solvent Effects: Injecting samples in a solvent much stronger than the mobile phase can lead to poor peak shape. It is best to dissolve samples in a solvent with a high organic content.[8]
-
Longer Equilibration Times: HILIC columns can require longer equilibration times between gradient runs compared to RPLC columns.
Mixed-Mode Chromatography (MMC)
Mechanism of Action: MMC columns possess stationary phases that are chemically modified to exhibit multiple retention mechanisms simultaneously, typically a combination of reversed-phase (hydrophobic) and ion-exchange (electrostatic) properties. A zwitterionic phase, for instance, has both positive and negative charges, allowing for the retention of both acidic and basic analytes.[5][8]
Causality Behind its Use: This approach is chosen for its versatility. It allows for the simultaneous analysis of the parent drug (which may be hydrophobic) and its highly polar, ionic hydrolysis byproducts in a single run, providing a comprehensive impurity profile.
Advantages:
-
Tunable Selectivity: Retention can be finely controlled by adjusting mobile phase parameters like pH, ionic strength, and organic solvent content.
-
Broad Applicability: Capable of retaining a wide range of analytes with diverse polarities.
Disadvantages:
-
Complex Method Development: The multiple retention mechanisms can make method development more challenging and less intuitive than single-mode chromatography.
Comparison Summary Table
| Feature | Ion-Pair Chromatography (IPC) | Hydrophilic Interaction Liquid Chromatography (HILIC) | Mixed-Mode Chromatography (MMC) |
| Primary Retention Mechanism | Ion-pairing and hydrophobic interactions | Partitioning into an aqueous layer on a polar surface | Combination of hydrophobic and ion-exchange interactions |
| Best Suited For | Ionic analytes when HILIC is not an option | Highly polar and ionic analytes like sulfonic acids | Complex mixtures of polar and nonpolar analytes |
| MS Compatibility | Poor with non-volatile reagents; fair with volatile reagents | Excellent, often enhances sensitivity | Good to Excellent |
| Key Advantage | Uses standard RP columns | Strong retention of very polar compounds | High degree of tunable selectivity |
| Key Disadvantage | Ion suppression and MS contamination | Sensitive to sample solvent composition | Complex method development |
Mass Spectrometry: The Key to Unambiguous Identification
While LC provides the separation, MS delivers the detection and structural information necessary to identify hydrolysis byproducts confidently.
Ionization Sources: Making Ions from Polar Molecules
For non-volatile and highly polar sulfonic acids, Electrospray Ionization (ESI) is the technique of choice.[9][10][11]
-
Electrospray Ionization (ESI): ESI is a soft ionization technique that transfers ions from solution into the gas phase.[9][10] For sulfonic acids, analysis is almost exclusively performed in negative ion mode . The acidic proton of the -SO₃H group is readily lost in solution, forming a stable [M-H]⁻ anion, which leads to high sensitivity and a clear molecular ion signal.
Mass Analyzers: From Detection to Identification
-
Tandem Mass Spectrometry (MS/MS): To identify an unknown byproduct, MS/MS is indispensable. A precursor ion (e.g., the [M-H]⁻ of the byproduct) is selected and fragmented. Sulfonic acids exhibit characteristic fragmentation patterns, most notably the neutral loss of SO₃ (79.96 Da).[12] This specific loss is a strong indicator of the presence of a sulfonic acid group in the molecule.[12]
-
High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap or Time-of-Flight (TOF) analyzers provide high-resolution, accurate-mass data. This allows for the determination of the elemental composition of a byproduct with high confidence, significantly narrowing down the number of possible structures and distinguishing it from other potential isobaric impurities.[12]
Alternative & Complementary Analytical Techniques
While LCMS is a powerhouse for identification, other techniques offer value, particularly for quantification.
| Technique | Principle | Strengths | Weaknesses | Typical Performance |
| LC-MS | Chromatographic separation followed by mass-based detection. | High sensitivity and selectivity; structural elucidation of unknowns. | Can be affected by matrix effects and ion suppression. | LOD: 0.01 - 5 µg/L, Precision (%RSD): < 5%[13] |
| Ion Chromatography (IC) | Ion-exchange separation with conductivity detection. | Robust and precise for quantifying known anions.[14][15] Ideal for routine QC. | Limited identification capabilities for unknown byproducts; requires a dedicated system.[5] | LOD: 0.06 - 0.16 µM, Precision (%RSD): < 2.0%[14][15] |
| Capillary Electrophoresis (CE) | Separation based on charge-to-mass ratio in an electric field. | High separation efficiency for ionic species; minimal sample consumption.[16][17] | Lower concentration sensitivity than LC-MS; can have reproducibility challenges. | N/A (Performance is highly analyte-dependent) |
Visualizing the Process
Hydrolysis of a Model Compound
The following diagram illustrates a potential hydrolysis pathway for a hypothetical drug molecule containing both an ester functional group and a sulfonic acid moiety. The primary analytical challenge is to separate the polar parent drug from its even more polar hydrolysis byproduct.
Caption: Potential hydrolysis pathway of a sulfonic acid-containing API.
General LCMS Workflow for Byproduct Identification
A systematic approach is crucial for the successful identification of unknown degradation products.
Caption: Decision tree for selecting an analytical technique.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust and self-validating, incorporating system suitability tests (SST) to ensure data integrity.
Protocol 1: HILIC-MS Method for Screening Sulfonic Acid Byproducts
This protocol provides a starting point for developing a robust screening method.
1. System Preparation & Suitability Test (SST):
-
Rationale: Ensuring the analytical system is performing correctly before sample analysis is critical for data quality.
-
Procedure:
- Equilibrate the HILIC column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Prepare an SST solution containing a standard of the parent sulfonic acid and a known related polar compound.
- Perform five replicate injections of the SST solution.
- Acceptance Criteria: The relative standard deviation (%RSD) for retention time should be < 1.0%, and for peak area should be < 5.0%. The resolution between the two compounds should be > 2.0.
2. Sample Preparation:
-
Rationale: The sample solvent should be as close to the initial mobile phase composition as possible to prevent peak distortion.
-
Procedure:
- Subject the API to forced degradation conditions (e.g., heat in an aqueous solution).
- Dilute the stressed sample in a solution of 90:10 (v/v) acetonitrile/water to a final concentration of approximately 1 mg/mL.
- Filter through a 0.22 µm PTFE filter if necessary.
3. LCMS Conditions:
-
Rationale: A zwitterionic HILIC column provides robust retention for anionic species like sulfonic acids. The ammonium acetate buffer is MS-friendly and aids in maintaining consistent ionization.
-
Instrumentation: UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
- Ionization Mode: Negative ESI.
- Scan Range: m/z 100 - 1000.
- Acquisition Mode: Full Scan with data-dependent MS/MS (dd-MS/MS) on the top 3 most intense ions.
- Capillary Voltage: 3.5 kV.
- Source Temperature: 120 °C.
4. Data Analysis:
-
Compare the chromatograms of the stressed sample to a control (unstressed) sample to find new peaks corresponding to degradation products.
-
Examine the HRMS data for the new peaks to determine their elemental composition.
-
Analyze the dd-MS/MS spectra for characteristic fragments (e.g., neutral loss of SO₃) to confirm the presence of a sulfonic acid group and elucidate the structure.
Conclusion
The identification of sulfonic acid hydrolysis byproducts is a complex but manageable analytical challenge. While traditional ion-pair chromatography has its place, modern techniques like HILIC and mixed-mode chromatography, when coupled with high-resolution mass spectrometry, offer a superior solution. HILIC provides excellent retention and MS sensitivity for these highly polar analytes, making it a preferred primary approach. By understanding the underlying chemical principles of each technique and implementing robust, self-validating protocols, researchers and drug development professionals can confidently identify and characterize these critical impurities, ultimately ensuring the quality and safety of pharmaceutical products.
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- 6. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chromatogram Detail [sigmaaldrich.com]
- 8. Retention (or elution) of sulfonic acid - Chromatography Forum [chromforum.org]
- 9. pharmafocuseurope.com [pharmafocuseurope.com]
- 10. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 11. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ijpsr.com [ijpsr.com]
- 15. Determination of sulfonic acids and alkylsulfates by ion chromatography in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Capillary Zone Electrophoresis of 8-Aminopyrene-1,3,6-trisulfonic Acid Labeled Carbohydrates with Online Electrokinetic Sample Cleanup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sciex.com [sciex.com]
Mastering Sulfonyl Chloride Characterization: A Comparative IR Spectroscopy Guide
Audience: Researchers, Medicinal Chemists, and Process Development Scientists. Scope: Structural elucidation, reaction monitoring, and impurity profiling of sulfonyl chlorides (-SO₂Cl).
Executive Summary: The Diagnostic Challenge
Sulfonyl chlorides are pivotal electrophiles in medicinal chemistry, serving as the precursors for sulfonamides (a privileged pharmacophore in antibiotics and diuretics) and sulfonate esters.[1] However, their high reactivity presents a specific analytical challenge: hydrolytic instability .
In a drug development context, the primary need is not just identifying the sulfonyl chloride, but distinguishing it from its hydrolysis product (sulfonic acid) or its downstream derivative (sulfonamide). This guide moves beyond standard spectral tables to provide a comparative, mechanistic framework for validating sulfonyl chloride integrity using Infrared (IR) Spectroscopy.
The Spectral Fingerprint of Sulfonyl Chloride (-SO₂Cl)[2]
The sulfonyl chloride group exhibits a distinct vibrational signature dominated by the sulfonyl moiety (-SO₂-). Unlike carbonyls, which rely on a single dominant peak, the sulfonyl group is identified by a pair of strong stretching vibrations (asymmetric and symmetric).
Primary Diagnostic Bands (Mid-IR Region)
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Diagnostic Note |
| SO₂ Asymmetric Stretch | 1370 – 1410 | Strong | Primary Indicator. Appears at a higher frequency than sulfonic acids or sulfonamides due to the electronegativity of Cl. |
| SO₂ Symmetric Stretch | 1170 – 1205 | Strong | Secondary Indicator. Often split or accompanied by shoulders in aromatic derivatives. |
| S-Cl Stretch | 360 – 380 | Medium | Caution: This fundamental vibration typically falls in the Far-IR region, often outside the range of standard KBr/ATR instruments (4000–400 cm⁻¹). |
Critical Insight: Do not rely on the S-Cl stretch for routine identification unless you have Far-IR capabilities. Instead, rely on the high-frequency shift of the SO₂ bands and the absence of OH/NH regions to confirm purity.
Comparative Analysis: Differentiating Derivatives
The most common analytical error is misidentifying a partially hydrolyzed sample as pure. The table below outlines the spectral shifts that occur as the -Cl leaving group is replaced by -OH (hydrolysis) or -NH₂ (amidation).
Table 1: Functional Group Differentiation Matrix
| Functional Group | Structure | SO₂ Asym.[1][2] Stretch (cm⁻¹) | SO₂ Sym. Stretch (cm⁻¹) | Key Distinguishing Feature (Non-SO₂ Regions) |
| Sulfonyl Chloride | R-SO₂-Cl | 1370 – 1410 | 1170 – 1205 | "The Silent Region": Clean baseline >3100 cm⁻¹ (no OH/NH). |
| Sulfonic Acid | R-SO₂-OH | 1340 – 1350 | 1150 – 1160 | Broad OH: Massive, broad absorption 2500–3300 cm⁻¹ (H-bonding). |
| Sulfonamide | R-SO₂-NH₂ | 1330 – 1350 | 1150 – 1170 | NH Doublet: Sharp peaks at 3300–3400 cm⁻¹ (Asym/Sym NH stretches). |
| Sulfonate Ester | R-SO₂-OR' | 1335 – 1370 | 1160 – 1190 | C-O Stretch: Strong band at 1000–1300 cm⁻¹. |
Mechanistic Logic: Why do the peaks shift?
The frequency of the S=O bond vibration (
-
Chlorine (Cl): Highly electronegative (EN ≈ 3.16) and poor resonance donor. It withdraws electron density from sulfur, shortening and strengthening the S=O bonds. Result: Highest frequency (~1380 cm⁻¹).
-
Nitrogen (N) / Oxygen (O): While electronegative, they are strong resonance donors. They donate electron density into the S-O antibonding orbitals or participate in resonance that lowers the S=O bond order. Result: Lower frequency (~1330–1350 cm⁻¹).
Experimental Protocol: Handling Moisture Sensitivity
Attempting to analyze sulfonyl chlorides using standard "open-air" preparation often leads to artifacts (hydrolysis).
Method A: Diamond ATR (Preferred for Speed)
-
Advantage: Minimal sample preparation; rapid turnover.
-
Risk: Hydrolysis on the crystal surface if the sample is hygroscopic.
-
Protocol:
-
Ensure the ATR crystal is dry and background is collected immediately prior.
-
Place solid sample on the crystal.
-
Crucial Step: Cover the sample immediately with the pressure clamp to minimize atmospheric exposure.
-
Scan immediately (16 scans is usually sufficient).
-
Validation: If the spectrum shows a broad rise near 3000 cm⁻¹, the sample has hydrolyzed on the crystal.
-
Method B: Solution Cell (Preferred for Precision)
-
Advantage: Eliminates solid-state lattice effects and moisture interference.
-
Solvent: Anhydrous Dichloromethane (
) or Chloroform ( ). Avoid alcohols or amines. -
Protocol:
-
Dissolve ~10 mg sample in 1 mL anhydrous solvent in a dry vial.
-
Inject into a sealed liquid IR cell (CaF₂ or KBr windows).
-
Subtract solvent background.[3]
-
Note: Solution peaks are often sharper than solid-state ATR peaks.
-
Decision Tree: Reaction Monitoring Workflow
The following diagram illustrates the logical flow for monitoring the conversion of a Sulfonic Acid to a Sulfonyl Chloride, and subsequently to a Sulfonamide.
Figure 1: Logical workflow for identifying sulfonyl chloride purity and reaction progress based on spectral features.
References
-
ACD/Labs. (2008).[4] IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
-
Robinson, E. A. (1965). The Sulfur-Chlorine Stretching Band in Sulfonyl Chlorides. Canadian Journal of Chemistry. Retrieved from [Link]
-
Society for Applied Spectroscopy. (n.d.). Spectra–Structure Correlations in the Mid- and Far-infrared. Retrieved from [Link]
Sources
Reactivity comparison of 3-bromo vs 4-bromo sulfonyl benzoate isomers
This guide provides a technical comparison of 3-bromo- (meta) vs. 4-bromo- (para) benzenesulfonyl derivatives. While "sulfonyl benzoate" often refers to mixed anhydrides or specific ester classes, the reactivity principles governing these isomers are universally dictated by the Hammett electronic effects of the bromine atom relative to the sulfonyl group.
This analysis focuses on the two primary reactive centers relevant to drug discovery:
-
The Sulfonyl Center (
): Electrophilic attack (e.g., sulfonamide formation). -
The Aryl Carbon (
): Oxidative addition (e.g., Suzuki-Miyaura coupling).
Executive Summary
The reactivity of 3-bromo and 4-bromo sulfonyl benzoate isomers is inversely correlated depending on the reaction site.
-
For Sulfonylation (S-attack): The 3-Bromo (meta) isomer is more reactive. The bromine exerts a purely inductive electron-withdrawing effect (-I), increasing the electrophilicity of the sulfur atom more effectively than the para-isomer.
-
For Cross-Coupling (C-attack): The 4-Bromo (para) isomer is more reactive. The sulfonyl group (strong -R) activates the para-carbon for oxidative addition via resonance, an effect absent in the meta-isomer.
Electronic Characterization & Hammett Analysis[1][2]
To predict reactivity, we must quantify the electronic influence of the Bromine substituent on the reaction center (Sulfonyl group) and vice-versa.
| Isomer | Substituent Position | Electronic Effects | Hammett Constant ( | Net Effect on Ring |
| 3-Bromo | Meta | Inductive Withdrawal (-I) | Strong Deactivation | |
| 4-Bromo | Para | Inductive (-I) + Resonance Donation (+R) | Moderate Deactivation |
Key Insight: Although Bromine is electronegative, its lone pairs allow for resonance donation (+R) in the para position.[1] This opposes its inductive withdrawal (-I).[1] In the 3-bromo (meta) position, resonance is geometrically impossible. Therefore, the 3-bromo substituent is more electron-withdrawing than the 4-bromo substituent.
Visualization: Electronic Resonance & Activation
The following diagram illustrates why the 4-isomer activates the C-Br bond, while the 3-isomer activates the Sulfonyl center.
Caption: The 3-Br isomer maximizes electron withdrawal from the Sulfur (enhancing sulfonylation), while the Sulfonyl group in the 4-Br isomer activates the C-Br bond via resonance (enhancing coupling).
Reactivity at the Sulfonyl Center (Nucleophilic Substitution)
Reaction Type: Aminolysis, Hydrolysis, or Mixed Anhydride formation. Dominant Isomer: 3-Bromo (Meta) [1]
When the sulfonyl group acts as an electrophile (e.g., reacting a sulfonyl chloride with an amine), the rate-determining step is the nucleophilic attack on the sulfur atom.
-
Mechanism: The nucleophile attacks the sulfur, forming a pentacoordinate transition state. Electron-withdrawing groups (EWGs) stabilize the developing negative charge on the transition state.
-
Data Support: Kinetic hydrolysis studies of benzenesulfonyl chlorides show that reaction rates correlate linearly with Hammett
values.-
Since
, the 3-bromo isomer reacts approximately 1.5–2x faster than the 4-bromo isomer under identical conditions [1, 2].
-
-
Practical Implication: If synthesizing a "sulfonyl benzoate" mixed anhydride, the 3-bromo derivative will be the more reactive acylating/sulfonylating agent.
Reactivity at the Aryl Carbon (Cross-Coupling)
Reaction Type: Suzuki-Miyaura, Buchwald-Hartwig.[2] Dominant Isomer: 4-Bromo (Para)
In Palladium-catalyzed cross-coupling, the rate-determining step is often the Oxidative Addition of Pd(0) into the C-Br bond.[2]
-
Mechanism: Electron-deficient aryl halides undergo oxidative addition faster. However, specific resonance effects play a massive role. The Sulfonyl group is a strong
-acceptor (-R). -
The Para Effect: In the 4-bromo isomer, the sulfonyl group is in direct conjugation with the C-Br carbon. It withdraws electron density through the
-system, significantly weakening the C-Br bond and stabilizing the anionic character of the aryl-Pd intermediate [3]. -
The Meta Effect: In the 3-bromo isomer, the sulfonyl group exerts only an inductive effect.[1] The C-Br bond is less polarized compared to the para isomer.
-
Experimental Observation: In competitive coupling studies, 4-EWG-substituted aryl halides typically outperform their 3-EWG counterparts.
Experimental Protocols
Protocol A: Competitive Sulfonylation (Selectivity Test)
Use this protocol to verify the superior electrophilicity of the 3-bromo isomer.
-
Setup: In a specific reaction vessel, dissolve 1.0 eq of 3-bromo benzenesulfonyl chloride and 1.0 eq of 4-bromo benzenesulfonyl chloride in anhydrous DCM (
M). -
Nucleophile Addition: Cool to
C. Add 0.5 eq (limiting reagent) of a primary amine (e.g., benzylamine) and 1.0 eq of TEA. -
Monitoring: Stir for 15 minutes. Quench with dilute HCl.
-
Analysis: Analyze the crude mixture via HPLC or
H NMR.-
Expected Result: The ratio of 3-bromo sulfonamide to 4-bromo sulfonamide will be
, typically ranging from 1.5:1 to 2:1, confirming the higher reactivity of the meta isomer.
-
Protocol B: Selective Suzuki Coupling
Use this protocol to functionalize the 4-bromo isomer while preserving a 3-bromo isomer if present, or to optimize yield.
-
Reagents:
-
Substrate: 1.0 eq 4-bromo-benzenesulfonamide (or benzoate).
-
Boronic Acid: 1.2 eq Phenylboronic acid.
-
Catalyst: 2 mol%
. -
Base: 3.0 eq
. -
Solvent: Dioxane:Water (4:1), degassed.
-
-
Procedure: Heat to
C under Argon for 4 hours. -
Note on 3-Bromo: If running the 3-bromo isomer under identical conditions, expect slower conversion. You may need to increase temperature to
C or switch to a more active catalyst like (PEPPSI-IPr) to achieve full conversion [4].
Decision Matrix
Use this logic flow to select the correct isomer for your synthetic route.
Caption: Strategic selection of isomers based on the rate-determining step of the immediate synthesis.
References
-
Robertson, R. E., & Rossall, B. (1971). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Canadian Journal of Chemistry, 49(9), 1441–1450.
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.
-
Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Discusses electronic activation of aryl halides).
-
BenchChem Application Note. (2025). Comparative Guide to Palladium Catalysts for Cross-Coupling.
Sources
Navigating the Terrain of Basic Sulfonamide Coupling: A Guide to Preserving Ester Integrity
A Senior Application Scientist's Perspective on Mitigating Ester Cleavage in Complex Molecule Synthesis
For researchers, scientists, and drug development professionals, the synthesis of complex molecules containing both sulfonamide and ester functionalities presents a significant challenge. The classic method for forming a sulfonamide bond involves the reaction of a sulfonyl chloride with a primary or secondary amine, a process that typically requires basic conditions to neutralize the hydrochloric acid byproduct.[1][2] However, these very conditions can be the Achilles' heel for a nearby ester group, leading to unwanted hydrolysis and diminished yields of the desired product. This guide provides an in-depth comparison of common basic sulfonamide coupling conditions, offering experimental insights and strategies to validate and maintain ester stability.
The Underlying Challenge: Ester Susceptibility to Basic Hydrolysis
Esters, while generally stable, are susceptible to hydrolysis under both acidic and basic conditions.[3][4] Basic hydrolysis, also known as saponification, is particularly problematic as it is an irreversible process that proceeds to completion.[3][5] The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling an alkoxide and forming a carboxylic acid. In a basic environment, this carboxylic acid is immediately deprotonated to form a carboxylate salt, driving the reaction forward.[5][6]
In the context of sulfonamide coupling, the amine base used to scavenge HCl can also act as a nucleophile, leading to aminolysis of the ester, another undesired side reaction. The choice of base, solvent, and coupling reagent is therefore critical to selectively promote sulfonamide formation while minimizing these competing pathways.
Comparing Common Basic Conditions for Sulfonamide Coupling
The selection of the appropriate base is paramount in preserving ester integrity. Both organic and inorganic bases are commonly employed, each with distinct advantages and disadvantages.
| Base | Key Characteristics | Impact on Ester Stability |
| Pyridine | A weak organic base, commonly used as a solvent and acid scavenger. | Generally considered a mild option. Its lower basicity reduces the rate of hydroxide-mediated hydrolysis. However, it can still act as a nucleophile, particularly at elevated temperatures. |
| Triethylamine (TEA) | A stronger, non-nucleophilic organic base. | Its steric hindrance makes it a poor nucleophile, reducing the risk of aminolysis. However, its higher basicity can increase the concentration of hydroxide ions if water is present, potentially accelerating hydrolysis. |
| Diisopropylethylamine (DIPEA or Hünig's Base) | A highly hindered, non-nucleophilic organic base. | Similar to TEA, its steric bulk prevents it from acting as a nucleophile. Its strong basicity necessitates strictly anhydrous conditions to prevent hydrolysis. |
| Inorganic Bases (e.g., K₂CO₃, NaHCO₃) | Solid bases that are typically used in biphasic systems or with phase-transfer catalysts. | Can be effective in scavenging acid. However, their use often involves aqueous workups, which can expose the ester to prolonged basic conditions, increasing the risk of hydrolysis. |
Key Insight: For sensitive substrates containing esters, sterically hindered, non-nucleophilic bases like triethylamine or DIPEA are generally preferred over pyridine or inorganic bases. However, maintaining strictly anhydrous reaction conditions is crucial to prevent base-promoted hydrolysis.[7]
The Role of Coupling Reagents and Catalysts
Beyond the choice of base, other reagents can influence the outcome of the reaction and the stability of the ester.
-
Sulfonyl Chlorides: The traditional and most common electrophile for sulfonamide synthesis.[1] Their high reactivity allows for rapid reaction with amines, often at lower temperatures, which can help to minimize ester degradation.
-
EDC/DMAP Coupling: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 4-(dimethylamino)pyridine (DMAP) is a powerful system for amide and ester formation.[8][9] While not a direct sulfonamide coupling method, it is relevant when coupling a carboxylic acid to an amine. In this context, DMAP is a highly effective nucleophilic catalyst that can also catalyze the aminolysis of esters.[10][11] Therefore, its use in molecules containing both esters and functionalities to be coupled via EDC requires careful optimization to avoid unwanted side reactions.
Experimental Validation: A Framework for Success
To ensure the stability of an ester during sulfonamide coupling, a systematic experimental approach is essential. The following protocol provides a framework for comparing different basic conditions.
Experimental Workflow
Caption: Workflow for comparing ester stability under different basic sulfonamide coupling conditions.
Detailed Protocol: Comparative Study of Base Effect
-
Preparation: In three separate flame-dried round-bottom flasks equipped with stir bars and under an inert atmosphere (e.g., nitrogen or argon), dissolve the ester-containing amine (1.0 eq) in anhydrous dichloromethane (DCM).[7] Cool each flask to 0 °C in an ice bath.
-
Addition of Base:
-
To Flask A, add pyridine (1.2 eq).
-
To Flask B, add triethylamine (1.2 eq).
-
To Flask C, add diisopropylethylamine (1.2 eq).
-
-
Addition of Sulfonyl Chloride: In a separate vial, dissolve the sulfonyl chloride (1.05 eq) in anhydrous DCM. Add this solution dropwise to each of the cooled amine solutions over 10-15 minutes.
-
Reaction: Allow the reaction mixtures to stir at 0 °C for 30 minutes, then let them warm to room temperature. Monitor the progress of each reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Workup: Quench each reaction by adding a saturated aqueous solution of NH₄Cl. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product from each reaction by ¹H NMR and LC-MS to determine the ratio of the desired sulfonamide product to the hydrolyzed carboxylic acid byproduct. Purify the desired product by column chromatography.
Interpreting the Results: A Data-Driven Comparison
The success of each condition can be quantified by comparing the yield of the desired sulfonamide and the percentage of ester hydrolysis.
| Condition | Base | Desired Product Yield (%) | Ester Hydrolysis (%) |
| A | Pyridine | 75 | 15 |
| B | Triethylamine | 88 | 5 |
| C | DIPEA | 92 | <2 |
Data is illustrative and will vary depending on the specific substrate and reaction conditions.
As the illustrative data suggests, the use of sterically hindered, non-nucleophilic bases like triethylamine and DIPEA significantly reduces the extent of ester hydrolysis, leading to higher yields of the desired sulfonamide product.
Mechanistic Considerations: Desired vs. Undesired Pathways
Caption: Competing reaction pathways in sulfonamide coupling with an ester-containing substrate.
Conclusion and Best Practices
The successful synthesis of sulfonamides in the presence of ester functionalities hinges on a careful selection of reaction conditions to favor the desired coupling over competing hydrolysis and aminolysis pathways.
Key Recommendations:
-
Prioritize Sterically Hindered Bases: Employ non-nucleophilic bases such as triethylamine or DIPEA to minimize the risk of aminolysis.
-
Ensure Anhydrous Conditions: Meticulously dry all solvents and glassware to prevent base-promoted ester hydrolysis.[7]
-
Optimize Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate, typically starting at 0 °C and slowly warming to room temperature.
-
Perform Small-Scale Validation: Before committing to a large-scale synthesis, conduct small-scale experiments to validate the stability of your specific ester-containing substrate under the chosen conditions.
By understanding the underlying chemical principles and adopting a systematic, data-driven approach to methods development, researchers can confidently navigate the challenges of sulfonamide coupling and achieve high yields of their target molecules while preserving the integrity of sensitive functional groups.
References
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Ester hydrolysis. Retrieved from [Link]
-
Wirth, T. (2019, March 25). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society. Retrieved from [Link]
-
Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfonamide. Retrieved from [Link]
-
Ngassa, F. N., et al. (2024, September 30). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry. Retrieved from [Link]
-
Wirth, T. (2019, March 25). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society. Retrieved from [Link]
-
Khan, I., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Chemical Physics. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of sulfonamides. Retrieved from [Link]
-
Abdolmohammadi, S., et al. (2021, October 1). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]
-
Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]
-
ResearchGate. (2022, March 28). Which catalyst is the most efficient in the synthesis of sulfonamide?. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Microwave-assisted solvent- and catalyst-free synthesis of sulfonamides and sulfonate esters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acetic acid esters. Retrieved from [Link]
-
Choi, S., et al. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. ChemSusChem. Retrieved from [Link]
-
ResearchGate. (n.d.). Amide/sulfonamide formation and subsequent ester hydrolysis. Retrieved from [Link]
-
Willis, M. C., et al. (2020, November 25). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Retrieved from [Link]
-
Kumar, P., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. Retrieved from [Link]
-
Gunnar, R. (n.d.). Novel Amine Chemistry Based on DMAP-Catalyzed Acylation. Retrieved from [Link]
-
Tirans, E., et al. (2015, November 12). Direct Aminolysis of Ethoxycarbonylmethyl 1,4-Dihydropyridine-3-carboxylates. Molecules. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 4-Dimethylaminopyridine (DMAP). Retrieved from [Link]
-
ResearchGate. (2018, May 16). Please explain why EDC/DMAP coupling cannot be carried out in water as solvent?. Retrieved from [Link]
-
ResearchGate. (2024, September 30). (PDF) Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. Retrieved from [Link]
-
Reddit. (2021, February 6). EDCHCl DMAP coupling issues (any advice appreciated)*. Retrieved from [Link]
-
PubMed. (2020, September 15). Sulfonamide Derived Esters: Synthesis, Characterization, Density Functional Theory and Biological Evaluation through Experimental and Theoretical Approach. Retrieved from [Link]
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A Comparative Guide to HPLC Method Development for Brominated Sulfonyl Benzoate Intermediates
This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) method development strategies for the analysis of brominated sulfonyl benzoate intermediates. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the fundamental chemistry and chromatographic principles that underpin robust and reliable analytical methods. We will explore experimental choices, compare alternative approaches, and provide detailed protocols grounded in established scientific literature.
The Analytical Challenge: Understanding the Analyte
Brominated sulfonyl benzoate intermediates represent a unique analytical challenge due to their multifunctional nature. A successful separation strategy must account for the distinct physicochemical properties contributed by each part of the molecule.
-
Benzoate Moiety: The benzoic acid or benzoate ester group provides a core aromatic structure. The carboxylic acid function (pKa typically ~4.2) means that the mobile phase pH will be a critical parameter for controlling retention and peak shape.[1][2]
-
Sulfonyl Group: The sulfonyl or sulfonamide group introduces polarity. Aromatic sulfonic acids are strong acids, while sulfonamides can have a secondary, weakly acidic proton. This group influences the overall polarity and potential for secondary interactions with the stationary phase.[3][4]
-
Bromine Substituent: The bromine atoms increase the molecule's hydrophobicity and molecular weight, which generally leads to stronger retention in reversed-phase chromatography.[5][6] The position and number of bromine atoms will create distinct isomers that require high-efficiency separation.
The goal is to develop a method that can resolve the main intermediate from starting materials, by-products, and degradation products, all of which may have very similar structures. Reversed-phase HPLC (RP-HPLC) is the most common and powerful technique for such moderately polar to nonpolar analytes.[7][8]
Caption: Key molecular features influencing HPLC method design.
The Method Development Workflow: A Strategic Approach
A systematic approach to method development is essential for efficiency and success. The process involves selecting initial conditions based on analyte chemistry and then systematically optimizing parameters to achieve the desired separation.
Caption: A systematic workflow for HPLC method development.
Comparative Analysis of Chromatographic Conditions
The greatest impact on peak resolution comes from optimizing selectivity (α), which is primarily influenced by the choice of stationary phase and mobile phase.[1]
Stationary Phase (Column) Selection
The choice of stationary phase dictates the primary interaction mechanism with the analyte. For brominated sulfonyl benzoates, screening different column chemistries is a highly effective strategy.[1]
| Stationary Phase | Primary Interaction Mechanism | Advantages for Target Analytes | Disadvantages |
| C18 (ODS) | Hydrophobic interactions | Workhorse Column: Excellent retention for the hydrophobic brominated core. Widely available and well-characterized.[7][9] | May not provide sufficient selectivity to separate closely related isomers or impurities. Potential for peak tailing with acidic analytes due to silanol interactions. |
| Phenyl-Hexyl | Hydrophobic & π-π interactions | Enhanced Selectivity: The phenyl groups can interact with the aromatic ring of the benzoate, offering a different selectivity (π-π interactions) compared to C18. This is often effective for separating aromatic isomers.[1][2] | Can have lower hydrophobic retention than a C18 of similar carbon load. |
| Polar-Embedded | Hydrophobic & polar interactions | Improved Peak Shape: Contains polar groups (e.g., amide, carbamate) embedded in the alkyl chains, which shield residual silanols. This significantly reduces peak tailing for acidic compounds without requiring aggressive mobile phase additives. | May exhibit different selectivity profiles that require re-optimization of the mobile phase. |
Recommendation: Start with a high-quality, end-capped C18 column as a baseline. If isomer separation or peak shape is problematic, a Phenyl-Hexyl column is the logical next step to exploit alternative separation mechanisms.
Mobile Phase Optimization
The mobile phase fine-tunes the separation by altering the elution strength and analyte ionization state.
A. Organic Modifier: Acetonitrile vs. Methanol
| Organic Modifier | Properties | Impact on Chromatography |
| Acetonitrile (ACN) | Lower viscosity, lower UV cutoff (~190 nm), aprotic | Generally provides sharper peaks (higher efficiency) and lower backpressure. Often exhibits different selectivity compared to methanol.[10] |
| Methanol (MeOH) | Higher viscosity, higher UV cutoff (~205 nm), protic | Can offer unique selectivity due to its ability to act as a hydrogen bond donor and acceptor. A good alternative to screen if ACN does not provide adequate separation.[11] |
Recommendation: Acetonitrile is typically the preferred starting solvent due to its superior efficiency and lower system pressure.
B. Mobile Phase pH Control
For ionizable analytes like the sulfonyl and benzoate groups, pH is the most powerful tool for controlling retention time and ensuring good peak shape.[1] The goal is to suppress the ionization of the acidic groups to present a neutral, more well-retained species to the reversed-phase column.
Caption: Effect of mobile phase pH on an acidic analyte.
To ensure the carboxylate group (pKa ~4.2) is fully protonated, the mobile phase pH should be adjusted to be at least 1.5-2 pH units below the pKa.[1] A pH of 2.5-3.0 is an excellent starting point. This is typically achieved by adding an acid or buffer to the aqueous portion of the mobile phase.
-
Recommended Buffers/Additives:
-
0.1% Phosphoric Acid: Simple, effective, and provides a low pH. Not suitable for mass spectrometry (MS).[9][12]
-
0.1% Formic Acid: Provides a pH of ~2.7 and is volatile, making it fully compatible with MS detection.[12]
-
Phosphate Buffer (e.g., 20 mM Potassium Phosphate): Provides robust pH control and is ideal for UV-only methods. Adjust to the target pH with phosphoric acid.[13]
-
Detection Wavelength
The aromatic benzoate core provides strong UV absorbance.
-
Wavelength Selection: An initial analysis using a Photo-Diode Array (PDA) detector is highly recommended to determine the absorbance maximum (λmax) for the primary analytes and impurities. A typical λmax for these structures is in the range of 230-280 nm.[14] If a PDA is unavailable, 254 nm is a good universal starting point for aromatic compounds.
Experimental Protocols
These protocols provide a validated starting point for method development.
Protocol 1: Initial Screening Method
This protocol is designed for initial feasibility and to obtain the first chromatogram.
-
Column: High-purity C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Deionized Water.[9]
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
Start at 30% B.
-
Linear ramp to 95% B over 15 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to 30% B over 1 minute.
-
Equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV/PDA at 254 nm, or scan from 200-400 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a concentration of ~0.5 mg/mL. Filter through a 0.45 µm syringe filter.
Protocol 2: Optimized Isocratic Method (Example)
This protocol is an example of a refined method after initial screening shows that all peaks elute within a narrow solvent range.
-
Column: Phenyl-Hexyl, 4.6 x 100 mm, 2.7 µm particle size.
-
Mobile Phase: Isocratic mixture of 55% Acetonitrile and 45% (20 mM Potassium Phosphate buffer, pH adjusted to 2.8 with H₃PO₄).
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 235 nm.
-
Injection Volume: 3 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of ~0.2 mg/mL. Filter through a 0.45 µm syringe filter.
Conclusion and Final Recommendations
Developing a robust HPLC method for brominated sulfonyl benzoate intermediates is a systematic process centered on understanding the analyte's chemistry. A reversed-phase approach is unequivocally the most suitable. Method development should begin with a high-quality C18 column and a generic gradient using an acidified water/acetonitrile mobile phase. The most significant improvements in selectivity for resolving closely related isomers and impurities will likely come from screening alternative column chemistries, such as a Phenyl-Hexyl phase, and fine-tuning the mobile phase pH and organic solvent ratio. By following the comparative approaches and protocols outlined in this guide, researchers can efficiently develop and validate a method that is specific, robust, and fit for its intended purpose in the drug development lifecycle.[15][16]
References
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- Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules. [URL: https://www.mdpi.com/1420-3049/24/3/480]
- Top Three HPLC Method Development Tips. LCGC International. [URL: https://www.chromatographyonline.com/view/top-three-hplc-method-development-tips]
- Green HPLC Method for Determination of Nine Sulfonamides in Milk and Beef, and Its Greenness Assessment with Analytical Eco-Scale and Greenness Profile. Journal of AOAC INTERNATIONAL. [URL: https://academic.oup.com/jaoac/article/103/5/1339/5851419]
- HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. ResearchGate. [URL: https://www.researchgate.net/publication/323509176_HPLC_METHOD_DEVELOPMENT_AND_VALIDATION_FOR_THE_DETERMINATION_OF_SULFONAMIDES_RESIDUES_IN_MILK_SAMPLES]
- HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. MDPI. [URL: https://www.mdpi.com/2073-4395/12/3/720]
- A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. CABI Digital Library. [URL: https://www.cabidigitallibrary.org/doi/full/10.5555/20143093282]
- Steps for HPLC Method Validation. Pharmaguideline. [URL: https://www.pharmaguideline.
- Hplc method development and validation: an overview. SciSpace. [URL: https://typeset.
- Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. [URL: https://www.pharmasalmanac.com/articles/navigating-hplc-method-development-tips-for-success]
- HPLC Methods for analysis of Benzenesulfonic acid. HELIX Chromatography. [URL: https://helixchrom.com/hplc-methods-for-analysis-of-benzenesulfonic-acid/]
- Various Criteria in Development & Validation of HPLC Analytical Methods: -Review. Impactfactor.org. [URL: https://www.impactfactor.org/PDF/IJPPR/6/IJPPR,Vol6,Issue4,Article1.pdf]
- Analysis of brominated dioxins and furans by high resolution gas chromatography/high resolution mass spectrometry. ResearchGate. [URL: https://www.researchgate.net/publication/230869385_Analysis_of_brominated_dioxins_and_furans_by_high_resolution_gas_chromatographyhigh_resolution_mass_spectrometry]
- Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3820229/]
- Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. LCGC International. [URL: https://www.chromatographyonline.com/view/analyzing-brominated-flame-retardants-food-using-gc-apci-ms-ms]
- Two alternative chromatography methods assisted by the sulfonic acid moeity for the determination of furosine in milk. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6019972/]
- Development and Validation of RP-HPLC method for the determination of p- Toluene sulphonic acid and Ethyl-p-Toluene sulphonate in Perindopril tert- Butylamine drug substance. Journal of Chemical and Pharmaceutical Research. [URL: https://www.jocpr.com/articles/development-and-validation-of-rphplc-method-for-the-determination-of-p-toluene-sulphonic-acid-and-ethylptoluene-sulph.pdf]
- Novel analytical approach for brominated flame retardants based on the use of gas chromatography-atmospheric pressure chemical ionization-tandem mass spectrometry with emphasis in highly brominated congeners. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26444621/]
- High-Performance Liquid Chromatography (HPLC) Analysis of Benzoic Acid and Its Derivatives. Benchchem. [URL: https://www.benchchem.
- Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8293246/]
- Degradation of Polymeric Brominated Flame Retardants: Development of an Analytical Approach Using PolyFR and UV Irradiation. MDPI. [URL: https://www.mdpi.com/2073-4360/12/11/2633]
- HPLC‐UV‐EC Determination of Brominated Organic Compounds in Water. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/10826070600858167]
- Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Chromatography Today. [URL: https://www.chromatographytoday.
- How to optimize your mobile phase to improve selectivity and resolution in chromatography. Buchi. [URL: https://www.buchi.
- HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. SIELC Technologies. [URL: https://sielc.com/hplc-method-for-analysis-of-sulfonic-acids-on-bist-a-column/]
- Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [URL: https://phenomenex.
- Benzoic acid, 2-(aminosulfonyl)-, methyl ester. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/42546]
- Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine. Google Patents. [URL: https://patents.google.
- UV Spectrometric Indirect Analysis of Brominated MWCNTs with UV Active Thiols and an Alkene—Reaction Kinetics, Quantification and Differentiation of Adsorbed Bromine and Oxygen. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3742211/]
- Full Characterization of the UV Hydrodebromination Products of the Current-Use Brominated Flame Retardants Hexabromobenzene, Pentabromotoluene, and Pentabromoethylbenzene. ResearchGate. [URL: https://www.researchgate.net/publication/351657805_Full_Characterization_of_the_UV_Hydrodebromination_Products_of_the_Current-Use_Brominated_Flame_Retardants_Hexabromobenzene_Pentabromotoluene_and_Pentabromoethylbenzene]
- Optical Detection of Bromide Ions Using Pt(II)-5,10,15,20-Tetra-(4-methoxy-phenyl)-porphyrin. MDPI. [URL: https://www.mdpi.com/1424-8220/19/9/2026]
- Separation of Benzoic acid, 2-sulfo- on Newcrom R1 HPLC column. SIELC Technologies. [URL: https://sielc.com/separation-of-benzoic-acid-2-sulfo-on-newcrom-r1-hplc-column/]
- Separation of aromatic sulfonic acids with a liquid anion exchanger. Analytical Chemistry. [URL: https://pubs.acs.org/doi/10.1021/ac60271a011]
- Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Alwsci. [URL: https://www.alwsci.com/industry-news/mobile-phase-selection-guide-optimal-solvent-pairing-strategies-for-different-analytical-tasks.html]
- HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. [URL: https://helixchrom.com/hplc-methods-for-analysis-of-benzoic-acid/]
- Investigation of factors affecting reverse-phase high performance liquid chromatography. VCU Scholars Compass. [URL: https://scholarscompass.vcu.edu/auctus/vol1/iss1/3/]
- 2-Sulfamoylbenzoic acid. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/69436]
- Effects of sodium benzoate on growth and physiological characteristics of wheat seedlings under compound heavy metal stress. ResearchGate. [URL: https://www.researchgate.net/publication/343606900_Effects_of_sodium_benzoate_on_growth_and_physiological_characteristics_of_wheat_seedlings_under_compound_heavy_metal_stress]
- Sodium Benzoate - Descrizione. Tiiips. [URL: https://tiiips.
- Sodium Benzoate: Uses, Dangers, and Safety. Healthline. [URL: https://www.healthline.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 3. helixchrom.com [helixchrom.com]
- 4. Two alternative chromatography methods assisted by the sulfonic acid moeity for the determination of furosine in milk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. impactfactor.org [impactfactor.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 11. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 12. Separation of Benzoic acid, 2-sulfo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 16. pharmasalmanac.com [pharmasalmanac.com]
Safety Operating Guide
Proper Disposal Procedures for Ethyl 3-bromo-4-(chlorosulfonyl)benzoate
Part 1: Executive Safety Directives
Ethyl 3-bromo-4-(chlorosulfonyl)benzoate (CAS: 1155911-23-1) presents a dual-hazard profile: it is a corrosive lachrymator and highly water-reactive . Improper disposal—specifically the accidental introduction of moisture or rapid mixing with aqueous waste streams—can result in the violent evolution of hydrogen chloride (HCl) gas and heat, leading to container over-pressurization or rupture.
Immediate Action Required:
-
Do NOT add this chemical directly to a general aqueous waste drum.[1]
-
Do NOT dispose of in "Trash" or "Solid Waste" bins, as residual moisture will trigger acid generation.
-
MANDATORY: All research quantities must undergo Controlled Quenching (Hydrolysis) before final waste segregation.
Part 2: Chemical Profile & Hazard Assessment[2][3]
Understanding the molecular behavior is the foundation of safe disposal. This compound contains a sulfonyl chloride functional group, which is the primary driver of its disposal hazards.
| Property | Data | Critical Safety Implication |
| CAS Number | 1155911-23-1 | Unique identifier for waste manifesting. |
| Molecular Formula | C | Contains Halogens (Br, Cl) – Must be treated as Halogenated Waste . |
| Functional Group | Sulfonyl Chloride (-SO | Water Reactive. Hydrolyzes to produce strong acid (HCl) and sulfonic acid. |
| Functional Group | Ethyl Ester (-COOEt) | Potentially combustible; susceptible to saponification in strong base. |
| Physical State | Solid (typically) | May clump during quenching; requires vigorous stirring. |
The Hydrolysis Hazard Mechanism
When this compound contacts water, the following exothermic reaction occurs:
If performed in a closed container or without a heat sink (ice), the rapid release of HCl gas can cause an explosion.
Part 3: Pre-Disposal Quenching Protocol
Objective: Convert the reactive sulfonyl chloride into a stable, water-soluble sulfonate salt before it enters the waste stream.
Reagents Required:
-
Sodium Carbonate (Na
CO ) or Sodium Hydroxide (NaOH) (10% solution). -
Ice (crushed).
-
pH Paper or Probe.
-
Solvent (optional): Dichloromethane (DCM) or Toluene (only if the compound is old/hardened and needs dissolving).
Step-by-Step Procedure
-
Preparation of Quenching Bath:
-
In a fume hood, select a beaker with a capacity 3x larger than the volume of waste to be treated.
-
Prepare a 10% Sodium Carbonate (or 5% NaOH) solution.
-
Add crushed ice to the basic solution until the temperature is < 5°C.
-
Why? The base neutralizes the HCl immediately as it forms. The ice absorbs the heat of hydrolysis.
-
-
Controlled Addition:
-
If the waste is solid: Slowly add the solid in small spatula-tip portions to the stirring basic slurry.
-
If the waste is liquid/solution: Load the waste into an addition funnel and add dropwise.
-
Monitor: Watch for bubbling (CO
release if using carbonate) or temperature spikes. If the temperature rises above 20°C, stop and add more ice.
-
-
Digestion Phase:
-
Once addition is complete, allow the mixture to stir for 30–60 minutes .
-
The sulfonyl chloride is sluggish; it may form oily droplets that hydrolyze slowly. Vigorous stirring is essential to break up these phases.
-
-
Verification (The "Self-Validating" Step):
-
If the pH drops to acidic levels, it indicates unneutralized HCl. Add more base immediately.
-
Visual Check: The mixture should be a clear or slightly cloudy homogeneous solution (the sulfonate salt is water-soluble). If an oily bottom layer persists, hydrolysis is incomplete—continue stirring or add a small amount of ethanol to assist solubility.
-
Final Neutralization:
-
Once stable, adjust the pH to between 6 and 9 using dilute sulfuric acid or more base as needed.
-
Part 4: Waste Classification & Segregation
Once quenched, the material is no longer "Reactive," but it is still "Chemical Waste."
Decision Logic for Final Disposal Container
-
Scenario A: Quenched in Aqueous Base (No Organic Solvents used)
-
Classification: Aqueous Waste, Halogenated (due to Bromine/Chlorine content).
-
Label: "Aqueous Waste - Contains Sodium Ethyl 3-bromo-4-sulfobenzoate, NaCl."
-
Note: Even though it is aqueous, check with your local EHS if they require halogenated aqueous streams to be separated from general aqueous waste.
-
-
Scenario B: Quenched with Co-solvent (e.g., DCM, Toluene)
-
Classification: Halogenated Organic Solvent Waste.
-
Label: "Halogenated Organic Waste - Contains DCM, Sulfonate salts."
-
Action: Pour the entire mixture (organic + aqueous phases) into the Halogenated Waste drum. Do not separate phases unless explicitly instructed by your waste contractor; the salts may precipitate if phases are separated.
-
Part 5: Visualized Workflows
Logic Diagram: Safe Disposal Decision Tree
Caption: Operational workflow for the safe quenching and segregation of sulfonyl chloride waste.
Part 6: Emergency Procedures (Spills)
Scenario: Benchtop Spill of Pure Material
-
Evacuate & Ventilate: The material will immediately begin hydrolyzing with moisture in the air, releasing HCl gas. Evacuate the immediate area and ensure the Fume Hood sash is low or lab ventilation is maxed.
-
PPE Upgrade: Do not attempt cleanup without Double Nitrile Gloves , Safety Goggles (not just glasses), and a Lab Coat . If the spill is large (>50g) and outside a hood, a respirator with Acid Gas cartridges is required.
-
Dry Absorption: Do NOT spray water on the spill. Cover the spill with a dry absorbent (Vermiculite, Dry Sand, or Calcium Carbonate).
-
Pro-Tip: Using Sodium Bicarbonate powder directly on the spill is effective as it will neutralize the acid as it forms, but expect fizzing.
-
-
Collection: Scoop the contaminated absorbent into a wide-mouth jar. Do not seal tightly immediately; leave the cap loose for 24 hours in a fume hood to allow off-gassing.
-
Labeling: Label as "Debris from Sulfonyl Chloride Spill - Contains Acid."
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12594301, Ethyl 4-bromo-3-chlorobenzoate (Related Structure/Hazards). Retrieved from [Link]
-
University of British Columbia (2025). In-Laboratory Treatment of Chemical Waste. Safety & Risk Services. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
